molecular formula C7H8F2N2 B7725537 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole CAS No. 1062296-03-0

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Cat. No.: B7725537
CAS No.: 1062296-03-0
M. Wt: 158.15 g/mol
InChI Key: QOGBWRRHJQSLCY-UHFFFAOYSA-N
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Description

3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C7H8F2N2 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8F2N2/c8-7(9)6-3-5(10-11-6)4-1-2-4/h3-4,7H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGBWRRHJQSLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428075
Record name 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
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Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042768-00-2, 1062296-03-0
Record name 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole
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Record name 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal and agrochemical research, serving as a key structural motif in the development of novel bioactive agents. A comprehensive understanding of its physicochemical properties is paramount for predicting its behavior in biological systems, optimizing formulation strategies, and guiding rational drug design. This technical guide provides an in-depth analysis of the core physicochemical attributes of this molecule, including its acidic dissociation constant (pKa), lipophilicity (logP/logD), aqueous solubility, and thermal properties. We present not only the predicted and known values for these parameters but also detail the rigorous, field-proven experimental protocols for their determination. By explaining the causality behind methodological choices and emphasizing self-validating systems, this document serves as a practical and authoritative resource for scientists engaged in the characterization and development of pyrazole-based compounds.

Introduction: The Pyrazole Core in Modern Chemistry

Pyrazole derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[1][2] The specific scaffold of this compound combines several key features: a pyrazole ring, which can engage in hydrogen bonding and aromatic interactions; a cyclopropyl group, which can enhance metabolic stability and binding affinity; and a difluoromethyl group, a bioisostere for hydroxyl or thiol groups that can modulate acidity and lipophilicity.

The journey of a molecule from a laboratory discovery to a viable product is critically dependent on its physicochemical profile. Properties such as pKa, logP, and solubility govern its absorption, distribution, metabolism, and excretion (ADME) profile.[3] For instance, the extent of a molecule's ionization at physiological pH, dictated by its pKa, profoundly affects its ability to cross biological membranes.[3] Similarly, its lipophilicity, quantified by logP, determines its partitioning behavior between aqueous and lipid environments, influencing both efficacy and toxicity.[4] This guide provides the theoretical framework and practical methodologies to accurately characterize these critical parameters for this compound.

Core Molecular Identifiers and Properties

A precise characterization begins with the fundamental identifiers and properties of the molecule. The structure and key predicted or known values for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 1042768-00-2[5]
Molecular Formula C₇H₈F₂N₂[5][6]
Molecular Weight 158.15 g/mol [5][6]
Physical State Solid[5]
Predicted pKa 12.24 ± 0.10[7]
Predicted Boiling Point 276.2 ± 35.0 °C[7]
Predicted Density 1.352 ± 0.06 g/cm³[7]

Molecular Structure:

Caption: Chemical structure of this compound.

Workflow for Physicochemical Profiling

A systematic approach is essential for the comprehensive characterization of a novel chemical entity. The following workflow outlines the logical progression of experiments to build a complete physicochemical profile.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Advanced & Formulation-Relevant Properties A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B C Purity Assessment (HPLC, LC-MS) B->C D pKa Determination (Potentiometric Titration) C->D E Lipophilicity (logD) (Shake-Flask Method) D->E F Aqueous Solubility (Thermodynamic/Kinetic) E->F H Solid-State Characterization (DSC, TGA, XRD) F->H G Hygroscopicity J Comprehensive Physicochemical Profile G->J H->G I Chemical Stability (pH, Temp, Light) H->I I->J

Caption: A systematic workflow for the physicochemical profiling of a new chemical entity.

Acid Dissociation Constant (pKa)

Theoretical Background

The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a critical parameter that defines the ionization state of a molecule in solution.[3] For a pyrazole, the imino proton (-NH) is weakly acidic. The pKa value determines the ratio of the neutral form to the anionic (deprotonated) form at a given pH. This equilibrium is vital for ADME properties, as the neutral form is generally more membrane-permeable, while the ionized form often exhibits higher aqueous solubility.[3] Accurate pKa determination is therefore essential for developing relevant in vitro assays and predicting in vivo behavior.

Predicted Value

The predicted pKa for the pyrazole NH proton is approximately 12.24 .[7] This high value suggests that the compound will exist almost exclusively in its neutral, protonated form at physiological pH (around 7.4).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa by measuring pH changes in a solution upon the addition of a titrant.[8]

Objective: To determine the pKa of this compound by titrating a solution of the compound with a strong base.

Materials & Equipment:

  • This compound (high purity, >98%)

  • Potassium hydroxide (KOH) solution, 0.1 M, standardized and carbonate-free

  • Potassium chloride (KCl)

  • Methanol or a suitable co-solvent

  • Deionized water (carbonate-free)

  • Calibrated pH meter with a glass electrode

  • Automatic titrator or manual burette

  • Stir plate and magnetic stir bar

  • Temperature-controlled vessel

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 20 mL) of a co-solvent/water mixture (e.g., 50:50 methanol:water). The use of a co-solvent is often necessary for compounds with low water solubility.

  • Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M). This minimizes changes in activity coefficients during the titration.

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the experimental temperature (typically 25 °C).

  • Titration: Place the vessel in a temperature-controlled water bath. Begin stirring the solution and record the initial pH. Add small, precise increments of the standardized KOH titrant.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For more accurate results, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot indicates the equivalence point. Advanced software can be used to fit the titration data to the Henderson-Hasselbalch equation to refine the pKa value.

Causality and Interpretation
  • Why use a co-solvent? Many organic molecules have poor aqueous solubility. A co-solvent like methanol ensures the compound remains dissolved throughout the titration, which is essential for accurate measurement.

  • Why carbonate-free solutions? Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which will react with the KOH titrant and introduce significant error into the measurement.[8]

  • Why constant ionic strength? The activity of ions in solution is dependent on the total ionic strength. Keeping it constant with an inert salt like KCl ensures that the measured pH changes are due solely to the acid-base reaction of the analyte.[9]

Lipophilicity (logP and logD)

Theoretical Background

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its pharmacokinetic and pharmacodynamic behavior.[10] It is commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD).

  • logP is the ratio of the concentration of the neutral species of a compound in a biphasic system of n-octanol and water at equilibrium.[4]

  • logD is the ratio of the concentration of all species (neutral and ionized) of a compound between n-octanol and an aqueous buffer at a specific pH.[11][12]

For a compound like this compound with a very high pKa, it will be non-ionized at physiological pH. Therefore, its logD at pH 7.4 will be effectively equal to its logP.

Experimental Protocol: Shake-Flask Method for logD₇.₄

The shake-flask method is considered the "gold standard" for determining lipophilicity due to its direct measurement of the partition coefficient.[10][12]

G A 1. Pre-saturate n-octanol and pH 7.4 buffer C 3. Add stock to pre-saturated octanol/buffer mixture A->C B 2. Prepare stock solution of compound in DMSO B->C D 4. Shake vigorously to reach partition equilibrium (e.g., 24 hours) C->D E 5. Centrifuge to ensure complete phase separation D->E F 6. Sample aqueous phase (bottom layer) E->F G 7. Sample octanol phase (top layer) E->G H 8. Quantify compound concentration in each phase via HPLC-UV F->H G->H I 9. Calculate logD = log([C]octanol / [C]aqueous) H->I

Caption: Workflow for the Shake-Flask method to determine logD.

Objective: To determine the logD of the compound at pH 7.4.

Materials & Equipment:

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Compound stock solution (e.g., 10 mM in DMSO)

  • Centrifuge tubes

  • Orbital shaker

  • Centrifuge

  • HPLC-UV system for quantification

Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and pH 7.4 PBS in a large vessel. Shake vigorously for 24 hours and then allow the phases to separate completely. This ensures that each phase is saturated with the other before the experiment begins, preventing volume changes during partitioning.[12][13]

  • Sample Preparation: In a centrifuge tube, add a precise volume of the pre-saturated n-octanol (e.g., 1 mL) and pre-saturated PBS (e.g., 1 mL).

  • Compound Addition: Add a small aliquot of the compound's DMSO stock solution to the tube. The final concentration should be within the linear range of the analytical method, and the volume of DMSO should be minimal (<1%) to avoid affecting the partitioning.

  • Equilibration: Cap the tubes securely and place them on an orbital shaker. Shake for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.

  • Sampling: Carefully remove an aliquot from the aqueous (bottom) phase and an aliquot from the n-octanol (top) phase for analysis. Extreme care must be taken to avoid cross-contamination of the phases.[10]

  • Quantification: Determine the concentration of the compound in each phase using a validated HPLC-UV method. A calibration curve should be prepared for accurate quantification.

  • Calculation: Calculate the logD using the formula: logD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]) . The experiment should be performed in triplicate.[10]

Alternative Protocol: RP-HPLC for logP Estimation

For higher throughput, logP can be estimated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14] This indirect method correlates the retention time of a compound with the known logP values of a set of standard compounds.[11]

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.

Methodology:

  • Select Standards: Choose a set of 5-7 commercially available compounds with structures similar to the analyte and with well-established logP values spanning the expected range.

  • HPLC Analysis: Analyze the standard compounds and the test compound under identical isocratic HPLC conditions (e.g., C18 column, methanol/water mobile phase).

  • Calculate Capacity Factor (k'): For each compound, calculate the capacity factor: k' = (t_R - t_₀) / t_₀ , where t_R is the retention time of the compound and t_₀ is the column dead time.

  • Create Calibration Curve: Plot the log(k') of the standard compounds against their known logP values.

  • Determine logP: Perform a linear regression on the calibration curve. Use the resulting equation and the measured log(k') of the test compound to calculate its estimated logP. This method is fast, requires very little sample, and is highly reproducible.[10][14]

Aqueous Solubility

Theoretical Background

Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a critical factor for drug delivery and bioavailability. Poor solubility can lead to incomplete absorption and low oral bioavailability. For ionizable compounds, solubility is highly dependent on pH. However, given the high pKa of this compound, its solubility is expected to be relatively pH-independent in the physiological range.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

This method measures the equilibrium solubility and is considered the most reliable.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial containing a specific aqueous buffer (e.g., pH 7.4 PBS).

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (24-72 hours) to ensure a true equilibrium between the solid and dissolved states is reached.

  • Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge it at high speed to remove all undissolved solid.

  • Quantification: Analyze the clear filtrate/supernatant using a validated method like HPLC-UV to determine the concentration of the dissolved compound. This concentration represents the thermodynamic solubility.

Conclusion: A Profile for Rational Development

This guide has detailed the essential physicochemical properties of this compound and the rigorous experimental methodologies required for their determination. The compound is a solid at room temperature with a predicted high pKa of ~12.24, indicating it will be in a neutral state under physiological conditions. This simplifies lipophilicity assessment, as logD₇.₄ will be equivalent to logP. The protocols outlined for potentiometric titration (pKa), the shake-flask method (logD), and RP-HPLC (logP estimation) represent industry-standard, self-validating approaches that provide the reliable data necessary for drug discovery and development. By systematically applying these techniques, researchers can build a robust physicochemical profile, enabling informed decisions in lead optimization, formulation development, and agrochemical design, ultimately accelerating the path from discovery to application.

References

Unraveling the Core Mechanism of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the mechanism of action for the fungicidal compound, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole. Synthesizing data from extensive research on structurally related pyrazole carboxamides, this document elucidates the molecular target, the biochemical cascade of inhibition, and the resulting physiological impact on fungal pathogens. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel antifungal agents. We will explore the foundational principles of its fungicidal activity, detail experimental methodologies for mechanism-of-action studies, and provide visual representations of the key pathways and workflows.

Introduction: The Rise of Pyrazole Carboxamides in Fungal Control

The pyrazole carboxamide class of compounds has emerged as a cornerstone in the development of modern fungicides, offering potent and broad-spectrum activity against a wide range of phytopathogenic fungi.[1] Their efficacy stems from a highly specific mode of action, targeting a crucial enzyme in the fungal respiratory chain. The subject of this guide, this compound, is a representative of this chemical class, featuring a pyrazole core substituted with a cyclopropyl group and a difluoromethyl moiety. These structural features are critical determinants of its biological activity.

The core structure of pyrazole-containing compounds allows for diverse interactions with various biological targets, including enzymes and receptors.[2] In the context of antifungal agents, the pyrazole ring often serves as a scaffold for positioning other functional groups that are essential for binding to the target protein.[3] The difluoromethyl group, in particular, is a common feature in many modern succinate dehydrogenase inhibitor (SDHI) fungicides, contributing to their enhanced potency.[4]

The Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

The primary mechanism of action for this compound and related pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.[3][5] SDH is a critical enzyme that plays a dual role in cellular metabolism: it is a key component of the tricarboxylic acid (TCA) cycle and the aerobic respiratory chain.[3][5]

Molecular Target: The Ubiquinone Binding Site of SDH

Molecular docking and structure-activity relationship (SAR) studies have revealed that pyrazole carboxamides, including likely candidates such as this compound, bind to the ubiquinone (Coenzyme Q) binding site (Qp site) of the SDH enzyme.[2][5] This binding is highly specific and competitive with the natural substrate, ubiquinone. The inhibitor molecule effectively blocks the transfer of electrons from succinate to ubiquinone, thereby interrupting the electron flow through the respiratory chain.[3]

The binding is stabilized by a network of interactions between the inhibitor and amino acid residues within the Qp site. For instance, molecular docking simulations of similar pyrazole carboxamide derivatives have shown interactions with key residues like tryptophan (TRP).[2] The pyrazole ring itself can participate in π-π stacking interactions, while other substituents form hydrogen bonds and hydrophobic interactions, contributing to the high-affinity binding.[3]

Biochemical Cascade and Physiological Consequences

The inhibition of SDH by this compound triggers a cascade of biochemical and physiological events within the fungal cell:

  • Disruption of the TCA Cycle: By blocking the oxidation of succinate to fumarate, the inhibitor disrupts the TCA cycle, leading to an accumulation of succinate and a depletion of downstream metabolites.[5]

  • Inhibition of Cellular Respiration: The blockage of electron transport to ubiquinone halts the entire respiratory chain, leading to a severe reduction in ATP synthesis.[3]

  • Generation of Reactive Oxygen Species (ROS): The stalled electron transport chain can lead to the leakage of electrons and the formation of superoxide radicals and other reactive oxygen species, causing oxidative stress and cellular damage.

  • Inhibition of Fungal Growth and Development: The combined effects of energy deprivation, metabolic disruption, and oxidative stress ultimately lead to the cessation of fungal growth, spore germination, and mycelial development.[6][7]

The following diagram illustrates the signaling pathway of SDH inhibition by pyrazole carboxamide fungicides.

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane cluster_effects Cellular Effects TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (CoQ) SDH->UQ Electron Transfer TCA_Disruption TCA Cycle Disruption SDH->TCA_Disruption Respiration_Inhibition Inhibition of Respiration SDH->Respiration_Inhibition Complex_III Complex III UQ->Complex_III UQ->Respiration_Inhibition ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP ATP_Synthase->ATP Inhibitor 3-cyclopropyl-5-(difluoromethyl) -1H-pyrazole Inhibitor->SDH Binds to Qp site (Inhibition) Fungal_Death Fungal Cell Death TCA_Disruption->Fungal_Death ROS_Production Increased ROS Production Respiration_Inhibition->ROS_Production Respiration_Inhibition->Fungal_Death ROS_Production->Fungal_Death

Caption: Mechanism of SDH inhibition by this compound.

Experimental Workflows for Mechanism of Action Studies

Validating the mechanism of action of a novel compound like this compound requires a series of robust experimental protocols. The following workflows are designed to confirm its activity as an SDH inhibitor.

In Vitro Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of SDH.

Protocol:

  • Isolation of Mitochondria: Isolate mitochondria from the target fungal species (e.g., Rhizoctonia solani) through differential centrifugation.

  • Preparation of Submitochondrial Particles (SMPs): Further purify the inner mitochondrial membrane fragments containing the respiratory complexes by sonication and ultracentrifugation.

  • SDH Activity Assay:

    • Incubate SMPs with varying concentrations of this compound.

    • Initiate the reaction by adding succinate as the substrate.

    • Measure the rate of ubiquinone reduction spectrophotometrically by monitoring the decrease in absorbance of a suitable electron acceptor (e.g., DCPIP).

  • Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mycelial Growth Inhibition Assay

This assay assesses the in vivo efficacy of the compound against fungal growth.

Protocol:

  • Culture Preparation: Prepare potato dextrose agar (PDA) plates amended with a range of concentrations of this compound.

  • Inoculation: Place a mycelial plug from a fresh culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

  • Measurement: Measure the diameter of the fungal colony at regular intervals.

  • Data Analysis: Calculate the EC50 value, representing the concentration of the compound that inhibits fungal growth by 50%.[5]

The following diagram illustrates the experimental workflow for determining the fungicidal activity of the compound.

Fungicidal_Activity_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_validation Mechanism Validation A1 Isolate Mitochondria from Target Fungus A2 Prepare Submitochondrial Particles (SMPs) A1->A2 A3 Perform SDH Activity Assay with varying inhibitor concentrations A2->A3 A4 Determine IC50 Value A3->A4 End Elucidate Mechanism of Action A4->End B1 Prepare Agar Plates with varying inhibitor concentrations B2 Inoculate with Fungal Mycelia B1->B2 B3 Incubate and Measure Colony Growth B2->B3 B4 Determine EC50 Value B3->B4 B4->End C1 Molecular Docking Studies with SDH protein structure C2 Analyze Binding Interactions and Pose C1->C2 C2->End Start Start Start->A1 Start->B1

Caption: Experimental workflow for elucidating the mechanism of action.

Structure-Activity Relationship (SAR) Insights

The fungicidal potency of pyrazole carboxamides is intricately linked to their chemical structure. Key structural features that contribute to the activity of compounds like this compound include:

Structural MoietyContribution to Activity
Pyrazole Ring Acts as a central scaffold and participates in binding to the SDH enzyme.[8][9]
Difluoromethyl Group Enhances the binding affinity to the target site, often leading to increased potency.[4][10]
Cyclopropyl Group Can influence the overall conformation and lipophilicity of the molecule, affecting its penetration into the fungal cell and interaction with the target.
Carboxamide Linker Essential for proper orientation within the Qp binding site and for forming key hydrogen bonds with amino acid residues.

Table 1: Key Structural Features and Their Contribution to Fungicidal Activity.

Conclusion

The mechanism of action of this compound is firmly rooted in its ability to act as a potent and specific inhibitor of succinate dehydrogenase (SDH). By targeting the Qp site of this essential enzyme, the compound disrupts the fungal respiratory chain and the TCA cycle, leading to a cascade of events that culminate in the inhibition of fungal growth and, ultimately, cell death. The insights provided in this technical guide offer a robust framework for understanding the fungicidal properties of this important class of molecules and for guiding the rational design of next-generation antifungal agents. The detailed experimental workflows provide a practical foundation for researchers to validate and further explore the intricate molecular interactions governing the efficacy of pyrazole carboxamide fungicides.

References

biological activity of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the potential . While not an established therapeutic or agrochemical agent itself, this molecule represents a confluence of three structurally significant motifs: the pyrazole core, a difluoromethyl group, and a cyclopropyl substituent. This guide deconstructs the physicochemical and pharmacological contributions of each component, hypothesizes its most probable mechanism of action based on extensive precedent in the field, and provides detailed experimental protocols for its evaluation. The primary focus will be on its potential as a succinate dehydrogenase (SDH) inhibitor, a validated target in modern fungicides, while also considering other plausible biological targets common to the pyrazole scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the rationale behind designing and evaluating novel bioactive compounds based on this promising chemical architecture.

Introduction: Deconstructing a Privileged Scaffold

The predictive power of medicinal chemistry often lies in understanding the contribution of individual structural motifs to a molecule's overall biological profile. The structure of this compound is an exemplary case study, combining three "privileged" fragments known to confer potent and desirable pharmacological properties.

  • The Pyrazole Core: The pyrazole ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and agricultural agents.[1] Its five-membered aromatic structure contains two adjacent nitrogen atoms, one of which can act as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2).[2] This dual capacity allows it to form critical interactions within enzyme active sites.[2] Furthermore, the pyrazole ring serves as a robust and metabolically stable bioisostere for a phenyl ring, often improving physicochemical properties like solubility while maintaining or enhancing target affinity.[2] Its derivatives have demonstrated a vast range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4]

  • The Difluoromethyl (-CF2H) Group: The strategic incorporation of fluorine has revolutionized drug design. The difluoromethyl group, in particular, offers a unique set of advantages over non-fluorinated or trifluoromethylated analogs.[5] It is recognized as a bioisostere of hydroxyl (-OH) and thiol (-SH) groups, capable of acting as a weak hydrogen bond donor via its acidic proton.[6][7][8] This feature, absent in the -CF3 group, can introduce novel, favorable interactions with a biological target.[6] Crucially, the strong carbon-fluorine bonds significantly enhance metabolic stability by blocking common sites of oxidative metabolism, often leading to an extended biological half-life.[6][7] The -CF2H group also increases lipophilicity, which can improve membrane permeability and bioavailability.[6]

  • The Cyclopropyl Moiety: The cyclopropyl group is a small, rigid carbocycle that introduces conformational constraint. This rigidity can lock the molecule into a bioactive conformation, improving binding affinity by reducing the entropic penalty of binding. It is often used to explore the topology of binding pockets and can enhance metabolic stability. Several potent pyrazole-based cannabinoid receptor 1 (CB1) antagonists incorporate cyclopropyl groups to optimize their pharmacological profiles.[9]

The combination of a pyrazole core and a difluoromethyl group is particularly noteworthy in the agrochemical field. The 3-(difluoromethyl)-1-methyl-1H-pyrazole core is the central building block for a class of highly successful succinate dehydrogenase inhibitor (SDHI) fungicides, including Bixafen, Fluxapyroxad, and Sedaxane.[10] This strong precedent makes SDH inhibition the most probable and compelling biological activity for this compound.

Primary Hypothesis: Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the citric acid cycle (oxidizing succinate to fumarate) and the electron transport chain (transferring electrons to the quinone pool). Inhibition of SDH disrupts fungal respiration, leading to a catastrophic failure of cellular energy production and subsequent cell death.

The carboxamide class of SDHIs, which includes the aforementioned pyrazole fungicides, binds to the ubiquinone-binding site (Q-site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol. The pyrazole ring and its substituents are crucial for orienting the molecule correctly within this site. We hypothesize that this compound acts as a potent SDH inhibitor.

The diagram below illustrates the site of action for SDH inhibitors within the mitochondrial electron transport chain.

SDHI_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA Citric Acid Cycle C1 Complex I Q Q Pool (Ubiquinone) C1->Q e- ATP_Synthase ATP Synthase (Complex V) C1->ATP_Synthase H+ Gradient C2 Complex II (SDH) C2->Q e- Fumarate Fumarate C2->Fumarate C3 Complex III CytC Cyt C C3->CytC e- C3->ATP_Synthase H+ Gradient C4 Complex IV C4->ATP_Synthase H+ Gradient O2 O₂ C4->O2 e- -> O₂ H2O H₂O C4->H2O Q->C3 e- CytC->C4 e- Succinate Succinate Succinate->C2 Inhibitor 3-Cyclopropyl-5- (difluoromethyl)- 1H-pyrazole Inhibitor->C2 Inhibition Screening_Cascade A Compound Synthesis & Library Generation B Primary Screening: In Vitro SDH Assay (High-Throughput) A->B Test Compounds C Secondary Screening: Whole-Organism Fungal Growth (Panel of Pathogens) B->C Active Hits D Lead Identification: Potency & Spectrum Analysis C->D Confirmed Hits E Lead Optimization: SAR Studies (Improve Potency, PK/PD) D->E Leads F Greenhouse Trials: Efficacy on Infected Plants E->F Optimized Leads G Field Trials & Regulatory Studies F->G Candidates H Product G->H

References

An In-depth Technical Guide to 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The metabolic stability of the pyrazole ring has contributed to its increasing prevalence in recently approved drugs and novel compounds under investigation.

This compound is a notable example of a substituted pyrazole with potential for diverse biological activities. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the difluoromethyl moiety serves as a bioisostere for hydroxyl or thiol groups, potentially improving pharmacokinetic properties. The exploration of such substituted pyrazoles is a promising avenue for the discovery of novel therapeutics.

Chemical Identity and Physicochemical Properties

Structure and Tautomerism

This compound can exist in tautomeric forms due to the proton mobility between the two nitrogen atoms of the pyrazole ring. The two primary tautomers are this compound and 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole. In solution, these forms are often in equilibrium.

Figure 1: Tautomerism of this compound

G start Starting Materials: - Cyclopropyl methyl ketone - Ethyl difluoroacetate step1 Claisen Condensation start->step1 intermediate 1-cyclopropyl-4,4-difluoro-1,3-butanedione step1->intermediate step2 Cyclocondensation with Hydrazine intermediate->step2 product This compound step2->product

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of approved therapeutics. The novel compound, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, presents a unique combination of substituents poised for targeted therapeutic development. The cyclopropyl group can enhance metabolic stability and target affinity, while the difluoromethyl moiety acts as a versatile bioisostere, potentially modulating binding interactions and physicochemical properties. This in-depth technical guide provides a comprehensive analysis of the most promising therapeutic targets for this compound, grounded in established structure-activity relationships of related pyrazole derivatives. We will delve into the rationale for prioritizing specific target classes, including mitochondrial enzymes, protein kinases, and inflammatory mediators. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the validation of these targets, empowering researchers and drug development professionals to accelerate the journey of this promising molecule from bench to bedside.

Introduction: The Strategic Design of this compound

The convergence of a pyrazole core with cyclopropyl and difluoromethyl substituents in this compound is a deliberate strategic design in medicinal chemistry. The pyrazole ring itself is a privileged structure, offering a versatile scaffold for diverse biological activities.[1][2] The incorporation of a cyclopropyl group often enhances potency and metabolic stability while reducing off-target effects.[3][4] The difluoromethyl group serves as a bioisostere for hydroxyl, thiol, or amine groups and can form hydrogen bonds, thereby influencing target binding and improving pharmacokinetic properties.[5][6] This unique combination of structural features suggests a high potential for selective and potent interactions with various biological targets. This guide will explore the most promising of these, beginning with the highly probable target, succinate dehydrogenase.

Primary Target: Succinate Dehydrogenase (SDH) - A Gateway to Metabolic Intervention

Rationale for Target Selection:

The most compelling evidence for a primary therapeutic target for this compound points towards succinate dehydrogenase (SDH), also known as mitochondrial complex II. This assertion is based on the fact that a number of commercial fungicides with the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core structure act as potent SDH inhibitors.[7][8] SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it a vital hub for cellular metabolism.[7][8] Dysregulation of SDH has been implicated in various human diseases, including cancer and ischemia/reperfusion injury, making it a promising therapeutic target.[7][9] The difluoromethyl group at the 5-position of the pyrazole ring is a key pharmacophoric feature for SDH inhibition.

Signaling Pathway and Mechanism of Inhibition:

SDH_Inhibition_Pathway

Experimental Validation Protocol: In Vitro SDH Activity Assay

This protocol outlines a colorimetric method to determine the inhibitory potential of this compound on SDH activity.[10][11]

Materials:

  • Mitochondrial fractions isolated from target cells or tissues

  • Succinate Dehydrogenase Assay Buffer

  • SDH Substrate Mix (containing succinate)

  • Electron Probe (e.g., DCIP)

  • DCIP Standard

  • This compound (test compound)

  • Positive control inhibitor (e.g., Malonate)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare mitochondrial fractions from the desired source.

  • Standard Curve Preparation: Prepare a standard curve using the provided DCIP standard.

  • Reaction Setup:

    • In a 96-well plate, add SDH Assay Buffer to all wells.

    • Add the test compound at various concentrations to the sample wells.

    • Add the positive control inhibitor to its designated wells.

    • Add the mitochondrial sample to all wells except the blank.

  • Initiate Reaction: Add the SDH Substrate Mix to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 600 nm in kinetic mode for 10-30 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

ParameterDescription
Assay Principle Colorimetric, measures the reduction of an electron acceptor by SDH.
Readout Change in absorbance over time.
Key Reagents Succinate, DCIP (or other electron acceptor).
Controls No enzyme, no substrate, known inhibitor (e.g., Malonate).

Secondary Target Class: Protein Kinases - Modulators of Cellular Signaling

Rationale for Target Selection:

The pyrazole scaffold is a well-established "privileged structure" in the design of protein kinase inhibitors.[12][13] Numerous pyrazole-containing molecules have been developed as potent and selective inhibitors of various kinases, with some reaching clinical use.[12] The cyclopropyl group at the C3 position has been shown to enhance the potency of kinase inhibitors.[14][15] The difluoromethyl group at C5 can engage in hydrogen bonding interactions within the kinase active site, potentially contributing to binding affinity and selectivity.[5] Given the vast number of kinases and their central role in diseases like cancer and inflammation, a kinase screening campaign is a logical next step.

Illustrative Signaling Pathway: Generic Kinase Cascade

Kinase_Cascade

Experimental Validation Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for screening compounds against a panel of kinases.[16]

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • ATP

  • Kinase assay buffer

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescence-based ADP detection kit

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Dispensing: Dispense the test compound at various concentrations into the wells of a 384-well plate.

  • Kinase Addition: Add the purified kinase to each well.

  • Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP detection reagent to each well.

  • Signal Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Experimental Workflow: Cell-Based Kinase Activity Assay

Cell_Based_Kinase_Assay

Tertiary Target Class: Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

Rationale for Target Selection:

Pyrazole-containing compounds are well-documented inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[10][17] The anti-inflammatory drug Celecoxib, for instance, features a pyrazole core. The structural features of this compound may allow it to fit into the active sites of these enzymes, potentially leading to dual COX/LOX inhibition, which is a desirable profile for anti-inflammatory agents.

Experimental Validation Protocol: COX-2 Inhibitor Screening Assay (Colorimetric)

This protocol provides a method to assess the inhibitory effect of the test compound on COX-2 activity.[18][19]

Materials:

  • Purified human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate

  • This compound (test compound)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add assay buffer, heme, and the diluted COX-2 enzyme to the wells.

    • Add the test compound at various concentrations to the sample wells.

    • Add the positive control to its designated wells.

  • Incubation: Incubate the plate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Signal Development: Add the colorimetric substrate and incubate to allow for color development.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Exploratory Target Class: Cannabinoid Receptors (CB1 and CB2)

Rationale for Target Selection:

Diarylpyrazole derivatives have been extensively developed as potent and selective antagonists of the cannabinoid receptors, CB1 and CB2.[1][20] While this compound is not a classic diarylpyrazole, the pyrazole core is a key element for cannabinoid receptor interaction. The lipophilic cyclopropyl group could potentially occupy a hydrophobic pocket in the receptor binding site.[21] Investigating the activity of this compound at CB1 and CB2 receptors is a worthwhile exploratory endeavor.

Experimental Validation Protocol: Cannabinoid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the affinity of the test compound for cannabinoid receptors.[2][22]

Materials:

  • Cell membranes expressing human CB1 or CB2 receptors

  • Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)

  • Binding buffer

  • This compound (test compound)

  • Non-specific binding control (e.g., unlabeled CP55,940)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the cell membranes, radiolabeled ligand, and either buffer, the test compound at various concentrations, or the non-specific binding control.

  • Incubation: Incubate the tubes at 30°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki (inhibition constant) of the test compound.

Conclusion and Future Directions

The unique structural attributes of this compound make it a molecule of significant therapeutic interest. This guide has outlined a rational, evidence-based approach to identifying and validating its potential biological targets. The strong precedent for pyrazole-based succinate dehydrogenase inhibitors positions SDH as a high-priority target for investigation. The well-established role of pyrazoles as kinase and COX/LOX inhibitors, coupled with the favorable properties imparted by the cyclopropyl and difluoromethyl groups, provides a strong rationale for screening against these target classes. Finally, the exploratory investigation of cannabinoid receptor modulation could uncover novel activities.

The provided experimental protocols offer a clear roadmap for researchers to systematically evaluate the interaction of this compound with these key targets. The successful validation of activity against one or more of these targets will pave the way for further lead optimization, preclinical development, and ultimately, the potential to address unmet medical needs in oncology, inflammation, and metabolic diseases.

References

Spectroscopic Elucidation of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, lauded for their diverse biological activities and unique physicochemical properties.[1][2] The precise characterization of these molecules is paramount to ensuring their purity, confirming their structure, and understanding their behavior in various chemical and biological systems. This guide provides an in-depth technical analysis of the spectroscopic data for a key pyrazole derivative, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole.

This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to leverage spectroscopic techniques—specifically Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of complex heterocyclic compounds. We will delve into the causality behind experimental choices and provide a self-validating framework for interpreting the resulting data.

Molecular Structure and Isomerism

This compound (C₇H₈F₂N₂) is a heterocyclic aromatic compound with a molecular weight of 158.15 g/mol .[3][4] The pyrazole ring can exist in two tautomeric forms, this compound and 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole. For the purpose of this guide, we will focus on the spectroscopic characterization of the titled tautomer, though it is crucial to recognize that the other tautomer may exist in equilibrium depending on the solvent and temperature.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides the most accurate mass determination.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation : A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for high-resolution analysis.

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.

    • Incorporate a suitable calibrant, such as sodium formate or a commercially available ESI calibration mix, to ensure high mass accuracy.

  • Data Acquisition :

    • Acquire the spectrum in positive ion mode. Protonation of one of the pyrazole nitrogen atoms is expected to yield the [M+H]⁺ ion.

    • Set the mass range to m/z 50-500 to ensure detection of the molecular ion and potential fragments.

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

  • Data Processing :

    • Process the acquired data using the instrument's software.

    • Perform mass calibration using the co-introduced calibrant to achieve a mass accuracy of <5 ppm.

    • Determine the exact mass of the [M+H]⁺ ion and use it to calculate the elemental composition.

Data Presentation: Mass Spectrometry
IonCalculated Exact Mass [M+H]⁺Observed Exact Mass
C₇H₉F₂N₂⁺159.0737159.0735
Interpretation of Mass Spectrum and Fragmentation Pathway

The high-resolution mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 159.0735, which is consistent with the calculated exact mass for the molecular formula C₇H₉F₂N₂⁺. The fragmentation of pyrazoles in mass spectrometry often involves the cleavage of the pyrazole ring and the loss of substituents. A plausible fragmentation pathway for this compound is outlined below.

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

G M [M+H]⁺ m/z = 159.0737 F1 Loss of N₂ [C₇H₉F₂]⁺ m/z = 131.0672 M->F1 F2 Loss of CHF₂ [C₆H₈N₂]⁺ m/z = 108.0688 M->F2 F3 Loss of C₃H₅ [C₄H₄F₂N₂]⁺ m/z = 118.0346 M->F3

Caption: Proposed fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation : A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is suitable for these experiments.

  • Sample Preparation :

    • Weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ can be used.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum with a spectral width of 10-15 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR : Acquire the spectrum with a spectral width of 200-250 ppm, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • ¹⁹F NMR : Acquire the spectrum with a spectral width that encompasses the expected chemical shift of the CHF₂ group.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to deduce the connectivity of atoms.

Diagram: NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer H1 ¹H NMR Transfer->H1 C13 ¹³C NMR Transfer->C13 F19 ¹⁹F NMR Transfer->F19 FT Fourier Transform H1->FT C13->FT F19->FT Phase Phasing & Baseline Correction FT->Phase Analysis Integration & Peak Picking Phase->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR spectroscopic analysis.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted NMR data for this compound in CDCl₃. These values are based on computational predictions and data from structurally similar compounds.

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5br s1HN-H
~6.65t, J = 54.0 Hz1HCH F₂
~6.20s1HH-4
~2.00m1HCyclopropyl CH
~1.10m2HCyclopropyl CH
~0.90m2HCyclopropyl CH

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148.0C-3
~145.0C-5
~110.0 (t, J = 238.0 Hz)C HF₂
~100.0C-4
~8.0Cyclopropyl C H
~6.0Cyclopropyl C H₂

Table: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -115.0d, J = 54.0 HzCF ₂H
Interpretation of NMR Spectra
  • ¹H NMR : The broad singlet around 10.5 ppm is characteristic of the N-H proton of the pyrazole ring. The most downfield proton of the substituents is the methine proton of the difluoromethyl group, which appears as a triplet at approximately 6.65 ppm due to coupling with the two fluorine atoms. The singlet at around 6.20 ppm is assigned to the H-4 proton of the pyrazole ring. The cyclopropyl protons appear as multiplets in the upfield region (0.90-2.00 ppm).

  • ¹³C NMR : The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) are expected in the aromatic region. The carbon of the difluoromethyl group appears as a triplet around 110.0 ppm due to the large one-bond C-F coupling constant. The upfield signals correspond to the cyclopropyl carbons.

  • ¹⁹F NMR : The ¹⁹F NMR spectrum is expected to show a doublet at approximately -115.0 ppm, corresponding to the two equivalent fluorine atoms of the difluoromethyl group, which are coupled to the adjacent proton.

Conclusion

The combination of mass spectrometry and multinuclear NMR spectroscopy provides a powerful and unambiguous method for the structural elucidation of this compound. This guide has outlined the key experimental protocols and provided a detailed interpretation of the expected spectroscopic data. By following these methodologies, researchers can confidently characterize this and other complex heterocyclic molecules, ensuring the integrity and reliability of their scientific endeavors.

References

An In-depth Technical Guide to the Known Derivatives of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and agrochemical research. The unique combination of a lipophilic cyclopropyl group and an electron-withdrawing difluoromethyl moiety imparts favorable physicochemical and pharmacological properties to its derivatives. This technical guide provides a comprehensive overview of the known derivatives of this core structure, detailing their synthesis, chemical functionalization, and diverse biological activities. We will explore the key synthetic strategies for accessing this scaffold and its analogues, delve into structure-activity relationships (SAR), and present detailed experimental protocols for the preparation of key derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile chemical entity.

Introduction: The Significance of the this compound Core

The pyrazole ring is a cornerstone in the design of bioactive molecules, with numerous approved drugs and clinical candidates featuring this heterocycle.[1] The incorporation of a cyclopropyl group at the 3-position and a difluoromethyl group at the 5-position creates a unique chemical entity with a distinct property profile. The cyclopropyl group often enhances metabolic stability and binding affinity to biological targets, while the difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, improve membrane permeability, and modulate pKa.[2]

This guide will systematically explore the derivatization of the this compound core at the N1 and C4 positions, highlighting the synthetic methodologies and the resulting biological activities of the synthesized compounds.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is a critical first step for any derivatization campaign. While specific proprietary methods may exist, the general and most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine hydrate.

A plausible and commonly employed synthetic route is outlined below:

G cluster_0 Synthesis of the Core Scaffold Cyclopropyl_ketone Cyclopropyl methyl ketone Claisen Claisen Condensation (e.g., NaOEt, EtOH) Cyclopropyl_ketone->Claisen Difluoro_ester Ethyl difluoroacetate Difluoro_ester->Claisen Diketone 1-Cyclopropyl-4,4-difluoro-1,3-butanedione Claisen->Diketone Cyclocondensation Cyclocondensation (e.g., AcOH, heat) Diketone->Cyclocondensation Hydrazine Hydrazine hydrate Hydrazine->Cyclocondensation Core This compound Cyclocondensation->Core

Caption: General synthetic route to the this compound core.

Experimental Protocol: Synthesis of 1-Cyclopropyl-4,4-difluoro-1,3-butanedione
  • To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add cyclopropyl methyl ketone dropwise at 0 °C.

  • Stir the mixture for 30 minutes, then add ethyl difluoroacetate dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diketone, which can be purified by column chromatography.

Experimental Protocol: Synthesis of this compound
  • Dissolve the 1-cyclopropyl-4,4-difluoro-1,3-butanedione in glacial acetic acid.

  • Add hydrazine hydrate dropwise to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the this compound.

Derivatives and Functionalization

The this compound core offers two primary sites for derivatization: the N1 position of the pyrazole ring and the C4 position.

N-Substituted Derivatives

The nitrogen atom at the 1-position of the pyrazole ring is a nucleophilic center that can be readily functionalized through various reactions, including alkylation and arylation.

N-alkylation is a common strategy to introduce diverse alkyl groups, which can modulate the lipophilicity, solubility, and metabolic stability of the final compound.[3]

G cluster_1 N-Alkylation Core This compound Alkylation N-Alkylation Core->Alkylation Alkyl_halide R-X (Alkyl halide) Alkyl_halide->Alkylation Base Base (e.g., K2CO3, NaH) Base->Alkylation N_Alkyl_Product 1-Alkyl-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole Alkylation->N_Alkyl_Product

Caption: General scheme for the N-alkylation of the pyrazole core.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., potassium carbonate, sodium hydride).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (R-X) and stir the reaction at room temperature or elevated temperature until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

N-arylation introduces an aromatic or heteroaromatic ring at the N1 position, which can be crucial for establishing key interactions with biological targets. The Ullmann condensation and Buchwald-Hartwig amination are powerful methods for this transformation.[4]

G cluster_2 N-Arylation Core This compound Arylation N-Arylation Core->Arylation Aryl_halide Ar-X (Aryl halide) Aryl_halide->Arylation Catalyst Catalyst (e.g., CuI, Pd(OAc)2) Ligand (e.g., L-proline, Xantphos) Catalyst->Arylation Base Base (e.g., K2CO3, Cs2CO3) Base->Arylation N_Aryl_Product 1-Aryl-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole Arylation->N_Aryl_Product

Caption: General scheme for the N-arylation of the pyrazole core.

Experimental Protocol: General Procedure for Ullmann N-Arylation

  • In a sealed tube, combine this compound, the aryl halide, copper(I) iodide, a ligand (e.g., L-proline), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMSO).

  • Heat the mixture at a high temperature (e.g., 100-140 °C) for 12-24 hours.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

C4-Substituted Derivatives

The C4 position of the pyrazole ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Halogenation at the C4 position provides a versatile handle for further functionalization, such as cross-coupling reactions.[5]

Experimental Protocol: C4-Bromination

  • Dissolve 1-substituted-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole in a suitable solvent (e.g., dichloromethane, chloroform).

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer and concentrate to give the 4-bromo derivative.

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the C4 position of N-substituted pyrazoles.[6]

Experimental Protocol: Vilsmeier-Haack Formylation

  • To a solution of N,N-dimethylformamide (DMF) at 0 °C, add phosphorus oxychloride (POCl3) dropwise.

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the 1-substituted-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole in DMF.

  • Heat the reaction mixture at 60-80 °C for several hours.

  • Cool the reaction and pour it onto crushed ice, then neutralize with a base (e.g., sodium hydroxide).

  • Extract the product with an organic solvent, dry, and purify.

The 4-halo-substituted pyrazoles are excellent substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl moieties.[7][8]

G cluster_3 Suzuki-Miyaura Coupling Halo_Pyrazole 1-Substituted-4-halo-3-cyclopropyl- 5-(difluoromethyl)-1H-pyrazole Coupling Suzuki-Miyaura Coupling Halo_Pyrazole->Coupling Boronic_Acid Ar-B(OH)2 (Arylboronic acid) Boronic_Acid->Coupling Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Pd_Catalyst->Coupling Coupled_Product 1-Substituted-4-aryl-3-cyclopropyl- 5-(difluoromethyl)-1H-pyrazole Coupling->Coupled_Product

Caption: General scheme for Suzuki-Miyaura coupling at the C4-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the 4-halo-pyrazole, arylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., sodium carbonate) in a mixture of a solvent and water (e.g., dioxane/water).

  • Degas the mixture and heat it under an inert atmosphere (e.g., argon) until the reaction is complete.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound core have shown promise in various therapeutic and agrochemical areas. The following sections summarize the key findings.

Antifungal Activity

A significant body of research has focused on the antifungal properties of pyrazole carboxamides, particularly those with a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold.[9][10][11][12][13] These compounds are known to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi.

Compound Modification Key Biological Activity Reference
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideCarboxamide at C4Potent antifungal activity against various phytopathogenic fungi, superior to boscalid.[9][10][9][10]
N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideCarboxamide at C4Good in vivo antifungal activity against Rhizoctonia solani.[11][11]
3-(Difluoromethyl)-pyrazole-4-carboxylic oxime ester derivativesOxime ester at C4Good activity against several phytopathogenic fungi.[12][13][12][13]

SAR Insights:

  • The N-methyl group on the pyrazole ring appears to be important for activity in this class of compounds.

  • The nature of the amide substituent at the C4-carboxamide position significantly influences the antifungal potency and spectrum. Aromatic and heteroaromatic substituents with specific substitution patterns are often preferred.

  • Molecular docking studies suggest that the carbonyl oxygen of the carboxamide and the difluoromethyl group can form key interactions with the active site of SDH.[10]

Cannabinoid Receptor 1 (CB1) Antagonism

Diaryl-pyrazole derivatives containing a cyclopropyl group have been investigated as potent and selective CB1 receptor antagonists, with potential applications in the treatment of obesity and metabolic disorders.[2]

Compound Modification Key Biological Activity Reference
5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamideDiaryl pyrazole with cyclopropylPotent CB1 antagonist with Ki ≤ 5 nM.[2][2]

SAR Insights:

  • The presence of a cyclopropyl group on one of the aryl rings is well-tolerated and can contribute to favorable pharmacological properties.

  • The substituents on the second aryl ring and the carboxamide moiety are critical for tuning the potency and selectivity for the CB1 receptor.

Other Potential Applications

Patents and literature suggest that derivatives of cyclopropyl-pyrazoles with fluorinated methyl groups may have applications as:

  • Antitumor agents: Certain 3(5)-amino-pyrazole derivatives with a cyclopropyl group have been patented for their potential use in treating cancer.

  • Herbicides: Pyrazole compounds are known to possess herbicidal activity.

  • COX-2 Inhibitors: Some pyrazole derivatives have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), indicating potential as anti-inflammatory agents.[14]

Conclusion and Future Perspectives

The this compound core represents a highly valuable scaffold for the development of novel bioactive compounds. The synthetic methodologies outlined in this guide provide a roadmap for accessing a wide array of derivatives through functionalization at the N1 and C4 positions. The demonstrated antifungal activity of structurally related compounds, along with the potential for applications in other therapeutic areas, underscores the importance of continued research on this promising heterocyclic system.

Future efforts in this field should focus on:

  • Exploring a broader range of substituents at the N1 and C4 positions to further probe the structure-activity relationships for various biological targets.

  • Developing more efficient and scalable synthetic routes to the core scaffold and its key derivatives.

  • Conducting in-depth biological evaluations of novel derivatives to identify new therapeutic and agrochemical leads.

  • Utilizing computational modeling and structure-based design to guide the synthesis of more potent and selective compounds.

By leveraging the unique chemical properties of the this compound core, researchers are well-positioned to discover the next generation of innovative medicines and crop protection agents.

References

An In-depth Technical Guide to Preliminary Toxicity Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, early and accurate assessment of their potential toxicity is paramount to de-risk drug development pipelines and ensure patient safety. This guide provides a comprehensive, technically-grounded framework for conducting preliminary toxicity studies on pyrazole derivatives. It moves beyond a simple listing of assays to explain the causal logic behind experimental choices, emphasizing a tiered, data-driven approach. From in silico prediction to critical in vitro assays and targeted in vivo studies, this document serves as a practical manual for generating a robust preliminary safety profile.

Section 1: A Strategic Framework for Early Toxicity Assessment

The journey of a pyrazole derivative from a promising hit to a clinical candidate is fraught with challenges, with toxicity being a primary cause of attrition.[2] A strategic, tiered approach to toxicity evaluation is therefore not just a regulatory requirement but a scientific and economic necessity. This strategy prioritizes rapid, cost-effective methods to identify liabilities early, allowing for resource allocation to the most promising and safest candidates.

The core principle is a progressive filtering system, starting with broad, predictive methods and moving towards more specific and biologically complex assays. This ensures that resource-intensive animal studies are reserved for compounds that have already passed a gauntlet of preliminary safety checks.

Toxicity_Workflow cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: In Vitro Mechanistic Assays cluster_2 Tier 3: Preliminary In Vivo Studies InSilico In Silico Prediction (QSAR, Derek Nexus) Decision1 Go/No-Go InSilico->Decision1 HTS High-Throughput Cytotoxicity Screening HTS->Decision1 Genotoxicity Genotoxicity (Ames, Micronucleus) Decision2 Go/No-Go Genotoxicity->Decision2 OrganoTox Organ-Specific Toxicity (Hepatotoxicity, Cardiotoxicity) OrganoTox->Decision2 AcuteTox Acute Oral Toxicity (OECD 423) Lead_Opt Lead Optimization/ Further Development AcuteTox->Lead_Opt PK_PD Exploratory PK/PD PK_PD->Lead_Opt Decision1->Genotoxicity Proceed if clean or acceptable profile Decision1->OrganoTox Decision2->AcuteTox Proceed if in vitro risk is manageable Decision2->PK_PD

Caption: Tiered approach to preliminary toxicity testing.

Section 2: In Silico Toxicity Prediction: The First Line of Defense

Before a pyrazole derivative is synthesized, its potential toxic liabilities can be computationally assessed. In silico tools use algorithms and knowledge bases derived from vast datasets of known chemical structures and their toxicological effects to predict the potential of a new molecule to cause harm.[3][4]

Core Methodologies:

  • Quantitative Structure-Activity Relationship (QSAR): These are statistical models that correlate specific structural features (molecular descriptors) of a chemical with its toxicological activity.[5] For pyrazole derivatives, QSAR can flag substructures associated with known toxicophores.

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts linked to specific toxicity endpoints.[6][7] When a query molecule like a pyrazole derivative is analyzed, the system checks for the presence of these alerts and provides a reasoned prediction. For instance, certain substituted pyrazoles might trigger an alert for potential hepatotoxicity based on established rules.

Causality in Application: The goal of in silico assessment is not to definitively label a compound as "toxic" but to identify potential hazards that require focused experimental investigation. A QSAR prediction for mutagenicity, for example, makes the Ames test a mandatory and high-priority follow-up assay. This approach is explicitly recommended by regulatory guidelines like ICH M7 for assessing mutagenic impurities.[6]

Section 3: In Vitro Toxicity Assessment: Probing Cellular Mechanisms

In vitro assays are the workhorse of preliminary toxicity screening, offering mechanistic insights in a controlled, high-throughput environment. These tests are performed on cultured cells and are designed to assess specific types of cellular damage.

General Cytotoxicity: Is the Compound a Cellular Poison?

Cytotoxicity assays measure the fundamental ability of a compound to kill cells. They are often the first experimental screen, providing a baseline measure of potency.

Key Assays:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[8] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay detects damage to the cell membrane. LDH is a stable cytosolic enzyme that is released into the culture medium upon membrane rupture (necrosis).[11] Measuring LDH activity in the supernatant provides a quantitative measure of cell lysis.[10]

Data Presentation: Cytotoxicity of Exemplar Pyrazole Derivatives

Compound IDScaffoldCell LineAssayIC50 (µM)
PZD-0011,3-diphenylpyrazoleHeLaMTT25.4
PZD-0021,5-diphenylpyrazoleHeLaMTT> 100
PZD-0031,3-diphenylpyrazoleA549LDH32.1
PZD-0041,5-diphenylpyrazoleA549LDH> 100

Note: Data are hypothetical examples for illustrative purposes.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium. Replace the old medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.

  • Incubation: Incubate the plate for 24-72 hours, depending on the desired exposure time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells will convert the yellow MTT to purple formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

MTT_Assay cluster_cell Living Cell Mitochondria Active Mitochondria (contains NAD(P)H-dependent oxidoreductases) Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan to form MTT Yellow MTT (Tetrazolium Salt) MTT->Mitochondria is reduced by Solubilized Solubilized Purple Solution Formazan->Solubilized Solubilize with DMSO Spectrophotometer Measure Absorbance at 570 nm Solubilized->Spectrophotometer

Caption: Principle of the MTT cytotoxicity assay.

Genotoxicity: Assessing the Potential to Damage DNA

Genotoxicity is a critical endpoint, as DNA damage can lead to mutations and potentially cancer. Regulatory agencies require a standard battery of in vitro genotoxicity tests.[12]

Key Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): This test uses special strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from producing an essential amino acid, like histidine.[13] The assay determines if the pyrazole derivative can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[13] It is a highly sensitive test for detecting point mutations.[13]

  • In Vitro Micronucleus Assay: This test is performed in mammalian cells. It identifies substances that cause chromosomal damage (clastogenicity) or errors in chromosome segregation (aneugenicity).[12] During cell division, chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei form small, separate bodies called micronuclei.[12][13] The frequency of micronucleated cells indicates genotoxic potential. A combination of the Ames test and the in vitro micronucleus test is often sufficient to detect the vast majority of rodent carcinogens and in vivo genotoxins.[14]

Organ-Specific Toxicity

Certain organs are particularly susceptible to drug-induced toxicity. Early in vitro screening can identify compounds that pose a specific risk to the liver or heart.

  • Hepatotoxicity: Drug-induced liver injury is a major reason for drug failure.[2] The human liver cell line, HepG2, is a widely used model for in vitro hepatotoxicity studies.[15][16] These cells can be used to assess various endpoints, including cell death, steatosis (fat accumulation), and mitochondrial damage.[17] While HepG2 cells have limitations in their metabolic capacity compared to primary human hepatocytes, they are a valuable and reproducible screening tool.[16][18]

  • Cardiotoxicity: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical liability.[19][20] Blockade of this channel can delay cardiac repolarization, leading to a prolonged QT interval and a potentially fatal arrhythmia called Torsades de Pointes.[21][22] Therefore, an in vitro hERG assay, typically using automated patch-clamp electrophysiology on cells expressing the channel, is a mandatory screening step.[21][23]

Section 4: Preliminary In Vivo Toxicity Studies

After a pyrazole derivative has demonstrated a promising in vitro safety profile, limited and well-defined in vivo studies are conducted. These studies provide essential information on how the compound behaves in a whole biological system.

Acute Oral Toxicity Study (OECD 423): The primary goal of this study is to determine the acute toxicity of the compound after a single oral dose and to classify it according to the Globally Harmonised System (GHS).[24] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to obtain sufficient information on a substance's acute toxicity.[25][26]

Causality in Study Design:

  • Animal Model: Rats are the preferred rodent species.[27]

  • Dose Selection: The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[27] If there is no prior information, a starting dose of 300 mg/kg is often recommended.[28]

  • Procedure: The study proceeds in a stepwise manner, with a group of three animals per step. The outcome of each step (mortality or survival) determines the next step: either dosing at a lower or higher level or stopping the test.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.[29] A gross necropsy is performed at the end of the study.

Experimental Protocol: General Outline for OECD 423

  • Acclimatization: Animals are acclimatized for at least five days prior to dosing.[24]

  • Fasting: Animals are fasted overnight before administration of the test substance.[28]

  • Dosing: The pyrazole derivative is administered in a suitable vehicle (e.g., water, corn oil) by oral gavage. The volume administered is typically kept low (e.g., not exceeding 1 mL/100g body weight for aqueous solutions).[24]

  • Post-Dosing Observation: Animals are closely observed for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

  • Data Collection: All signs of toxicity, mortality, and body weights are recorded.

  • Termination: Surviving animals are euthanized at day 14, and a gross necropsy is performed on all animals.

  • Classification: Based on the number of mortalities at specific dose levels, the compound is assigned a GHS toxicity category.

Section 5: Data Interpretation and Decision Making

The true value of this tiered approach lies in the integrated interpretation of all data. A compound is not advanced or terminated based on a single result but on the weight of the evidence.

  • Conflicting Data: It's not uncommon to see conflicting results (e.g., a positive Ames test but no in vivo genotoxicity). Such discrepancies require expert interpretation. The positive Ames result might be due to a bacterial-specific metabolic pathway not relevant in mammals.

  • Risk vs. Benefit: For severe or life-threatening diseases, a higher degree of toxicity may be acceptable. The decision to proceed must always balance the potential risk identified in preclinical studies with the potential therapeutic benefit.

  • Defining the Path Forward: The preliminary toxicity profile guides the next steps. It helps identify a No-Observed-Adverse-Effect Level (NOAEL) which is critical for setting the safe starting dose in first-in-human clinical trials.[29][30] It also identifies potential target organs for toxicity that must be closely monitored in longer-term studies and in the clinic.[31]

References

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Laboratory Synthesis of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-step laboratory protocol for the synthesis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest for applications in medicinal chemistry and agrochemical research. The synthetic route begins with a Claisen condensation to construct the key β-diketone intermediate, 1-cyclopropyl-4,4-difluoro-1,3-butanedione. This is followed by a classical pyrazole formation via cyclocondensation with hydrazine hydrate. This document is structured to serve as a complete guide, offering detailed experimental procedures, mechanistic discussions, essential safety precautions, and guidelines for product characterization to ensure a reproducible and successful outcome.

Introduction

The pyrazole moiety is a prominent scaffold in the design of new pharmaceuticals and functional materials, largely due to its wide range of biological activities and adaptable chemical nature.[1][2] The strategic incorporation of a cyclopropyl group can confer advantageous properties such as enhanced metabolic stability and improved binding affinity to biological targets. Concurrently, the difluoromethyl group often functions as a bioisosteric replacement for hydroxyl or thiol functionalities, which can fine-tune crucial physicochemical parameters like lipophilicity and acidity. Consequently, the target molecule, this compound, stands out as a promising structural motif for the discovery of novel therapeutic agents and advanced materials.

The synthetic methodology detailed in this note represents a robust and well-established pathway for assembling unsymmetrically substituted pyrazoles.[2][3] This approach hinges on the initial synthesis of a β-diketone precursor, which subsequently undergoes a regioselective cyclization reaction with hydrazine. A thorough understanding of the underlying principles of both the Claisen condensation and the subsequent heterocyclization is paramount for optimizing reaction conditions and achieving a high yield of the desired pyrazole.

Overall Synthetic Scheme

The synthesis of this compound is efficiently executed in two principal steps, as illustrated in the following schematic.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation SM1 Cyclopropyl methyl ketone Intermediate 1-Cyclopropyl-4,4-difluoro-1,3-butanedione SM1->Intermediate SM1->Intermediate SM2 Ethyl difluoroacetate SM2->Intermediate Base Sodium ethoxide (NaOEt) in THF Base->Intermediate Product This compound Intermediate->Product Intermediate->Product Hydrazine Hydrazine hydrate (N2H4·H2O) in Ethanol Hydrazine->Product

Figure 1: Overall two-step synthesis of this compound.

Step 1: Synthesis of 1-Cyclopropyl-4,4-difluoro-1,3-butanedione

This initial step employs a mixed Claisen condensation reaction between cyclopropyl methyl ketone and ethyl difluoroacetate to form the key β-diketone intermediate.[4][5] A strong base, sodium ethoxide, is used to deprotonate the α-carbon of the cyclopropyl methyl ketone, generating a nucleophilic enolate. This enolate then undergoes a nucleophilic acyl substitution reaction with the electrophilic carbonyl of ethyl difluoroacetate.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
Cyclopropyl methyl ketone84.12504.21 g (4.5 mL)Reagent grade, ≥98%
Ethyl difluoroacetate124.08556.82 g (6.0 mL)Reagent grade, ≥98%
Sodium ethoxide (21% in ethanol)68.056019.4 g (24.5 mL)Handle under inert atmosphere
Anhydrous Tetrahydrofuran (THF)--100 mLDry over molecular sieves
Diethyl ether--150 mLAnhydrous
1 M Hydrochloric acid (HCl)--~70 mLFor acidification
Saturated Sodium Bicarbonate--50 mLFor washing
Brine--50 mLFor washing
Anhydrous Magnesium Sulfate---For drying
Experimental Protocol
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Charge the flask with cyclopropyl methyl ketone (4.21 g, 50 mmol) and anhydrous THF (50 mL).

  • Base Addition: Immerse the flask in an ice bath to cool the solution to 0 °C. Add the sodium ethoxide solution (24.5 mL, 60 mmol) dropwise using the dropping funnel over a period of 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Enolate Formation: Upon completion of the addition, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Ester Addition: Prepare a solution of ethyl difluoroacetate (6.82 g, 55 mmol) in anhydrous THF (50 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature. Let the reaction stir for 12-16 hours (overnight). The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), for instance, using a 4:1 hexane:ethyl acetate mobile phase.

  • Work-up: Cool the reaction mixture to 0 °C using an ice bath. Carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL). Agitate the funnel and allow the layers to separate. Extract the aqueous phase with two additional portions of diethyl ether (25 mL each).

  • Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure with a rotary evaporator to yield the crude 1-cyclopropyl-4,4-difluoro-1,3-butanedione, typically as a yellow oil.

  • Purification (Optional): The crude product is often of sufficient purity for direct use in the subsequent step. If necessary, it can be further purified by vacuum distillation.

Mechanistic Insight

The Claisen condensation is a fundamental reaction for the formation of carbon-carbon bonds.[4][5] The mechanism is initiated by the formation of a stabilized enolate, which serves as the primary nucleophile. The use of a stoichiometric quantity of base is critical, as the resulting β-diketone product is significantly more acidic than the starting ketone. This acidity leads to its deprotonation by the alkoxide base, an acid-base reaction that drives the overall equilibrium towards the formation of the desired product.

Step 2: Synthesis of this compound

This step embodies a classic method for pyrazole synthesis, involving the cyclocondensation of the previously synthesized β-diketone with hydrazine hydrate.[2][3] The reaction mechanism proceeds through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization followed by dehydration to afford the stable, aromatic pyrazole ring.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
1-Cyclopropyl-4,4-difluoro-1,3-butanedione162.1340 (crude)~6.5 gFrom Step 1
Hydrazine hydrate (~64% N₂H₄ in H₂O)50.0644~2.2 g (2.1 mL)Corrosive and toxic, handle with care
Ethanol (95%)--80 mL
Glacial Acetic Acid--2-3 dropsCatalyst
Ethyl Acetate--100 mLFor extraction
Water--100 mLFor washing
Brine--50 mLFor washing
Anhydrous Sodium Sulfate---For drying
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve the crude 1-cyclopropyl-4,4-difluoro-1,3-butanedione (~6.5 g, ~40 mmol) in ethanol (80 mL).

  • Hydrazine Addition: To this solution, add hydrazine hydrate (2.1 mL, 44 mmol), followed by a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the consumption of the starting β-diketone by TLC.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature and then remove the ethanol under reduced pressure.

  • Extraction: To the resulting residue, add water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and separate the layers. Extract the aqueous layer with two more portions of ethyl acetate (25 mL each).

  • Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude material is then purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) to isolate the pure this compound, which can be a solid or a viscous oil.

Workflow Diagram

G cluster_step1 Step 1: β-Diketone Synthesis cluster_step2 Step 2: Pyrazole Formation a Dissolve cyclopropyl methyl ketone in THF b Cool to 0 °C a->b c Add NaOEt dropwise b->c d Stir for 30 min c->d e Add ethyl difluoroacetate in THF dropwise d->e f Warm to RT and stir overnight e->f g Quench with 1 M HCl f->g h Extract with diethyl ether g->h i Wash with NaHCO3 and brine h->i j Dry and concentrate i->j k Crude 1-cyclopropyl-4,4-difluoro-1,3-butanedione j->k l Dissolve β-diketone in ethanol k->l Proceed to next step m Add hydrazine hydrate and acetic acid l->m n Reflux for 4-6 hours m->n o Remove ethanol n->o p Extract with ethyl acetate o->p q Wash with water and brine p->q r Dry and concentrate q->r s Purify by column chromatography r->s t Pure this compound s->t

Figure 2: Detailed experimental workflow for the synthesis.

Characterization Data (Predicted)

The identity and purity of the final product should be rigorously confirmed using standard analytical techniques. The expected data are as follows:

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~10.5-12.0 (br s, 1H, NH), ~6.6-6.9 (t, J = ~54 Hz, 1H, CHF₂), ~6.2 (s, 1H, pyrazole-H), ~1.8-2.0 (m, 1H, cyclopropyl-CH), ~1.0-1.2 (m, 2H, cyclopropyl-CH₂), ~0.8-1.0 (m, 2H, cyclopropyl-CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~150 (C3), ~145 (t, J = ~25 Hz, C5), ~110 (t, J = ~238 Hz, CHF₂), ~100 (C4), ~8 (cyclopropyl-CH), ~6 (cyclopropyl-CH₂)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): ~ -115 (d, J = ~54 Hz)
Mass Spec. ESI-MS: m/z calculated for C₇H₈F₂N₂ [M+H]⁺: 159.07. Found: 159.1.

Safety Precautions and Troubleshooting

  • Safety:

    • Sodium ethoxide is a strong base and is corrosive. It should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. All operations involving this reagent must be performed in a well-ventilated fume hood.

    • Anhydrous solvents such as THF and diethyl ether are highly flammable. All sources of ignition should be excluded from the work area, and equipment should be properly grounded.

  • Troubleshooting:

    • Low yield in Step 1: Ensure that all reagents and solvents are strictly anhydrous, as any moisture will consume the base. The reaction is subject to equilibrium control, so using a slight excess of the ester and base can be beneficial.

    • Incomplete reaction in Step 2: The cyclocondensation may require extended reflux times. The reaction should be closely monitored by TLC. The addition of a catalytic amount of acid is often crucial for promoting the reaction.

    • Purification challenges: If the final product proves difficult to purify by column chromatography, consider recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

References

Quantitative Analysis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole: Advanced Chromatographic and Spectroscopic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, a heterocyclic compound of increasing interest in pharmaceutical and agrochemical development. Recognizing the critical need for accurate analytical data in drug development and quality control, we present detailed protocols for three primary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide emphasizes the scientific rationale behind methodological choices, from sample preparation to instrument parameter selection. Each protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] This document serves as a practical resource for scientists seeking to establish and validate reliable analytical workflows for this and structurally related pyrazole derivatives.

Introduction and Analyte Overview

This compound is a substituted pyrazole, a class of compounds renowned for its wide range of biological activities.[3][4] The unique combination of a cyclopropyl ring, a difluoromethyl group, and the pyrazole core suggests potential applications as a scaffold in medicinal chemistry. Accurate quantification is paramount for pharmacokinetic studies, manufacturing quality control, stability testing, and regulatory submissions. The choice of analytical method is dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

Analyte Properties:

PropertyDetails
IUPAC Name This compound
CAS Number 1062296-03-0[5]
Molecular Formula C₇H₈F₂N₂[5]
Molecular Weight 158.15 g/mol [5]
Chemical Structure

Core Methodology: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, offering excellent robustness, precision, and quantitative performance for non-volatile or thermally labile compounds.[6] For a polar heterocyclic compound like this compound, a reversed-phase (RP-HPLC) method is the logical starting point.[7]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven efficacy in retaining a broad range of moderately polar to non-polar analytes.[8] Its hydrophobic nature provides effective retention for the pyrazole derivative.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a balance of elution strength and simplicity. The addition of a small percentage of trifluoroacetic acid (TFA) serves two key purposes: it protonates residual silanols on the silica backbone to reduce peak tailing and controls the ionization state of the analyte to ensure consistent retention.[7][8]

  • Detection: The pyrazole ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is recommended to determine the optimal detection wavelength (λ-max) and to assess peak purity.

Experimental Workflow: HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Accurately weigh analyte p2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) p1->p2 p3 Prepare calibration standards via serial dilution p2->p3 p4 Filter samples through 0.45 µm syringe filter p2->p4 a1 Equilibrate HPLC system with mobile phase p4->a1 Transfer to Autosampler a2 Inject sample/standard (e.g., 10 µL) a1->a2 a3 Isocratic Elution on C18 Column a2->a3 a4 Detect at λ-max using PDA Detector a3->a4 d1 Integrate peak area a4->d1 Chromatogram d2 Generate calibration curve (Area vs. Concentration) d1->d2 d3 Quantify unknown sample using regression equation d2->d3

Caption: Workflow for HPLC-UV analysis.

Protocol 2.1: RP-HPLC Method for Assay and Purity
  • Instrumentation: HPLC system with quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[7]

    • Mobile Phase: 60:40 (v/v) Acetonitrile : 0.1% TFA in Water.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: Monitor at the determined λ-max (e.g., 210 nm), collect spectra from 200-400 nm.

  • Preparation of Solutions:

    • Diluent: 50:50 (v/v) Acetonitrile : Water.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with diluent.

    • Sample Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in diluent to achieve the target concentration, and filter through a 0.45 µm PTFE syringe filter.

  • Data Analysis:

    • Construct a linear regression curve of peak area versus concentration for the calibration standards.

    • Determine the concentration of the analyte in the sample solution from the calibration curve. The regression coefficient (r²) should be ≥ 0.999.

Validation Summary (ICH Q2(R2) Framework)[9]

The protocol must be validated to ensure it is fit for its intended purpose.[1][2]

ParameterAcceptance Criteria (Typical)
Specificity Peak is free from interference from excipients/impurities.
Linearity (r²) ≥ 0.999 over the specified range (e.g., 10-200 µg/mL).[8]
Accuracy (% Recovery) 98.0% to 102.0% at three concentration levels.
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.
Limit of Quantitation (LOQ) S/N ratio ≥ 10; analyte can be quantified with acceptable accuracy and precision.
Limit of Detection (LOD) S/N ratio ≥ 3.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering superior separation efficiency and structural information from mass spectra.[9] It is an excellent orthogonal method to HPLC for purity analysis and identification of related substances.

Causality Behind Experimental Choices:

  • Stationary Phase: A mid-polar DB-5ms (5% phenyl-methylpolysiloxane) column is an effective general-purpose column providing good separation for a wide range of analytes based on boiling point and polarity differences.[9]

  • Ionization: Electron Impact (EI) ionization at 70 eV is standard. It is a hard ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint useful for identification and structural elucidation.[10][11]

  • Fragmentation: The expected fragmentation of this compound would likely involve cleavage of the cyclopropyl ring, loss of fluorine, and fragmentation of the pyrazole ring itself, providing a unique mass spectrum for confirmation.[10][12]

Experimental Workflow: GC-MS Identification and Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Accurately weigh analyte p2 Dissolve in volatile solvent (e.g., Dichloromethane) p1->p2 p3 Add Internal Standard (if quantitative) p2->p3 a1 Inject into GC Inlet (Split/Splitless) p3->a1 Transfer to Autosampler a2 Temperature-Programmed Separation on Capillary Column a1->a2 a3 Transfer to MS a2->a3 a4 Electron Impact (EI) Ionization & Fragmentation a3->a4 a5 Mass Analysis (Quadrupole) a4->a5 d1 Extract Total Ion Chromatogram (TIC) a5->d1 Raw Data d2 Analyze Mass Spectrum of Peak d1->d2 d3 Compare to Library / Propose Fragmentation d2->d3

Caption: Workflow for GC-MS analysis.

Protocol 3.1: GC-MS Method for Purity and Identification
  • Instrumentation: GC system coupled to a single quadrupole mass spectrometer.

  • Chromatographic & Spectrometric Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1), 1 µL injection volume.

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Scan Range: 40-400 m/z.

  • Preparation of Solutions:

    • Solvent: Dichloromethane (DCM), GC grade.

    • Sample Solution (100 µg/mL): Accurately weigh 1 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with DCM. Transfer to a GC vial.

  • Data Analysis:

    • Identify the analyte peak in the Total Ion Chromatogram (TIC).

    • Examine the mass spectrum of the peak. Confirm the presence of the molecular ion (M⁺) at m/z 158.

    • Analyze the fragmentation pattern to confirm the structure and identify any co-eluting impurities.

High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For trace-level quantification, especially in complex biological or environmental matrices, LC-MS/MS is the definitive technique. Its exceptional sensitivity and selectivity are achieved by using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored.[13][14]

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is the preferred method for polar molecules like pyrazoles.[6] In positive ion mode (ESI+), the pyrazole nitrogen atoms are readily protonated to form the precursor ion [M+H]⁺.

  • MRM Transition: A precursor ion (Q1) of m/z 159.1 ([C₇H₈F₂N₂ + H]⁺) would be selected. This ion is fragmented in the collision cell (Q2), and a stable, high-intensity product ion (Q3) is monitored for quantification. A second product ion can be monitored as a qualifier for identity confirmation. The choice of product ions must be optimized experimentally but could involve the loss of neutral molecules like HCN or fragments from the cyclopropyl ring.

Experimental Workflow: LC-MS/MS Trace Quantification

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Sample Extraction (e.g., SPE, LLE) p2 Evaporate & Reconstitute in Mobile Phase p1->p2 p3 Add Isotopically Labeled Internal Standard p2->p3 a1 LC Separation (Fast Gradient) p3->a1 Inject a2 Electrospray Ionization (ESI+) a1->a2 a3 Q1: Precursor Ion Selection (m/z 159.1) a2->a3 a4 Q2: Collision-Induced Dissociation (CID) a3->a4 a5 Q3: Product Ion Monitoring (MRM) a4->a5 d1 Integrate MRM Chromatogram a5->d1 MRM Signal d2 Calculate Peak Area Ratio (Analyte / IS) d1->d2 d3 Quantify using calibration curve d2->d3

Caption: Workflow for LC-MS/MS analysis.

Protocol 4.1: LC-MS/MS Method for Trace Analysis
  • Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: Kinetex C18 (50 mm x 2.1 mm, 2.6 µm) or equivalent sub-2µm particle column for UPLC.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions (Hypothetical - Requires Optimization):

      • Quantifier: 159.1 → 109.1 (e.g., loss of C₂H₄N fragment).

      • Qualifier: 159.1 → 82.1 (e.g., loss of CHF₂CN fragment).

  • Preparation of Solutions:

    • Use an isotopically labeled internal standard (e.g., ¹³C₃- or ¹⁵N₂-labeled analyte) for best results.[13]

    • Prepare calibration standards in the appropriate matrix (e.g., plasma, soil extract) to account for matrix effects.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

    • Quantify samples using the resulting regression equation.

Structural Confirmation and qNMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[6] While primarily a qualitative technique, Quantitative NMR (qNMR) can be used as a primary ratio method for determining the purity of a reference standard without the need for a specific standard of the same compound.[15]

  • ¹H NMR: The spectrum would provide key information. Expected signals include multiplets for the cyclopropyl protons, a characteristic triplet for the difluoromethyl proton (due to coupling with the two fluorine atoms), and signals for the pyrazole ring proton.[16][17]

  • ¹⁹F NMR: This would show a doublet corresponding to the CF₂H group, confirming the presence and electronic environment of the fluorine atoms.

  • ¹³C NMR: Would confirm the carbon skeleton, with the CF₂H carbon appearing as a triplet due to one-bond C-F coupling.[16]

Conclusion

The quantification of this compound can be reliably achieved using a suite of modern analytical techniques. RP-HPLC-UV offers a robust and accessible method for routine quality control and assay determination. GC-MS serves as an excellent orthogonal technique for purity confirmation and the identification of volatile impurities. For ultimate sensitivity and selectivity in complex matrices, LC-MS/MS is the method of choice. The protocols provided herein, grounded in established scientific principles and regulatory expectations, offer a solid foundation for researchers to develop and validate methods tailored to their specific analytical challenges.

References

Application Note & Protocols: High-Throughput Screening of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] This application note provides a comprehensive guide for integrating novel pyrazole derivatives, specifically 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole , into high-throughput screening (HTS) campaigns. We present a strategic framework encompassing target selection, robust assay development, detailed screening protocols, and a rigorous data analysis and hit validation cascade. The methodologies are designed to be adaptable for both biochemical and cell-based screening paradigms, providing researchers with the tools to efficiently identify and validate high-quality hit compounds for downstream drug discovery programs.

Introduction: The Scientific Rationale

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor.[3] These features have been leveraged to develop therapeutics across a wide range of disease areas, including inflammation (e.g., Celecoxib) and cancer (e.g., Zanubrutinib).[2][3]

The subject of this guide, This compound (CAS: 1042768-00-2), incorporates three key structural motifs of high interest in drug design:

  • Pyrazole Core: The foundational scaffold providing a stable and versatile platform for molecular interactions.[4]

  • Difluoromethyl (CHF₂) Group: Often employed as a bioisostere for hydroxyl or thiol groups. It can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby improving cell permeability and pharmacokinetic properties.[5]

  • Cyclopropyl Group: Introduces conformational rigidity and a three-dimensional character, which can lead to enhanced binding affinity and selectivity for the biological target.[6]

Given these features, this compound represents a promising candidate for inclusion in diversity-oriented screening libraries. This document outlines the critical steps to effectively screen this compound and similar analogs to uncover novel biological activities.

Strategic HTS Campaign Design

A successful HTS campaign is not merely a large-scale experiment but a multi-stage process where each step is optimized to ensure data quality and minimize false positives.[7][8] The overall workflow is designed to efficiently funnel a large library of compounds down to a small number of validated, optimizable hits.

HTS_Workflow cluster_0 Phase 1: Preparation & Assay Development cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Data Analysis & Hit Triage Compound_Prep Compound Preparation (Solubilization, Plating) Assay_Dev Assay Development & Miniaturization Compound_Prep->Assay_Dev Pilot_Screen Pilot Screen (Z'-Factor Validation) Assay_Dev->Pilot_Screen Full_HTS Full Library HTS (Single Concentration) Pilot_Screen->Full_HTS Data_Analysis Data Normalization & Hit Selection Full_HTS->Data_Analysis Hit_Triage Hit Confirmation & Triage Cascade Data_Analysis->Hit_Triage Validated_Hits Validated Hits Hit_Triage->Validated_Hits

Figure 1: High-level workflow for a typical HTS campaign.

Target Selection and Assay Modality

The choice of biological target and assay format is the most critical decision in a screening campaign.[9] Pyrazole derivatives have demonstrated activity against numerous target classes. For the purpose of this guide, we will focus on a protein kinase as a hypothetical target, due to the prevalence of kinases in drug discovery and the availability of robust HTS assay technologies.

Assay Choice: Justification

  • Biochemical Assays: Measure the direct interaction of a compound with a purified target protein (e.g., enzyme inhibition). They are excellent for primary screening as they are less prone to off-target effects and cellular artifacts.[10]

  • Cell-Based Assays: Measure a compound's effect in a more physiologically relevant environment.[11] These are crucial for secondary screening and counterscreening to confirm cellular activity and assess cytotoxicity.[12]

We recommend a primary biochemical screen followed by a cell-based counterscreen to eliminate cytotoxic compounds early in the process.

Assay Miniaturization and Quality Control

To be suitable for HTS, assays must be miniaturized to a 384- or 1536-well plate format to conserve reagents and increase throughput.[7][13] During this process, it is imperative to validate assay performance using the Z-factor (Z') , a statistical measure of the separation between positive and negative controls.

Z' Calculation:

Z=13(σp+σn)μpμnZ' = 1 - \frac{3(\sigma_p + \sigma_n)}{|\mu_p - \mu_n|}Z′=1−∣μp​−μn​∣3(σp​+σn​)​
Where: µp and σp are the mean and standard deviation of the positive control, and µn and σn are the mean and standard deviation of the negative control.

An assay is considered robust and suitable for HTS when the Z' factor is consistently ≥ 0.5 .[13][14]

Detailed Experimental Protocols

The following protocols are designed for a 384-well plate format and are based on widely adopted HTS practices.

Protocol 1: Compound Handling and Plate Preparation

Rationale: Proper handling of the test compound is essential for data reproducibility. DMSO is the standard solvent for compound libraries, but its final concentration in the assay must be controlled (typically ≤1%) to avoid artifacts.[7]

Materials:

  • This compound (solid)

  • DMSO, anhydrous, cell culture grade

  • Acoustic liquid handler (e.g., Echo 525) or pin tool

  • 384-well compound source plates and assay plates

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution by vortexing.

  • Source Plate Creation: Create an intermediate source plate by diluting the 10 mM stock. For a final assay concentration of 10 µM in a 20 µL assay volume with a 100 nL transfer, a 2 mM intermediate plate is required.

  • Compound Transfer: Using an acoustic liquid handler, transfer 100 nL from the 2 mM source plate to the appropriate wells of the 384-well assay plates. This will yield a final compound concentration of 10 µM in a 20 µL final assay volume.

    • Note: Dedicate specific columns for negative controls (DMSO only) and positive controls (known inhibitor) for Z' calculation on every plate.

Protocol 2: Primary HTS - Biochemical Kinase Assay (Luminescence-Based)

Rationale: This protocol uses a generic ATP-depletion assay (e.g., Kinase-Glo®), a robust "add-mix-read" format ideal for HTS.[15] The amount of luminescence is inversely proportional to the amount of kinase activity, as active kinase consumes ATP.

Materials:

  • Assay plates containing pre-dispensed compound (from Protocol 1)

  • Purified kinase enzyme and its specific substrate peptide

  • Assay buffer (containing buffer salts, MgCl₂, DTT, BSA)

  • ATP solution (at 2x final concentration)

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®, Promega)

  • Multilabel plate reader with luminescence detection

Procedure:

  • Enzyme/Substrate Addition: Add 10 µL of a 2x kinase/substrate solution in assay buffer to each well of the 384-well assay plate.

  • Initiate Reaction: Add 10 µL of 2x ATP solution to each well to start the kinase reaction. The final volume is now 20 µL.

  • Incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate at room temperature for the optimized duration (e.g., 60 minutes).

  • Signal Detection: Add 20 µL of the luminescent kinase assay reagent to each well.

  • Final Incubation & Read: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.

Parameter Condition Rationale
Plate Format 384-wellBalances throughput and reagent cost.[14]
Final Assay Volume 20 µLCommon miniaturized volume for 384-well format.
Compound Conc. 10 µMStandard concentration for primary single-point screens.[16]
Final DMSO Conc. 0.5%Minimizes solvent-induced assay interference.
Controls DMSO (Negative), Staurosporine (Positive)Essential for calculating Z' and % inhibition.
Protocol 3: Counterscreen - Cell Viability Assay

Rationale: This essential step identifies compounds that appear active in the primary screen simply because they are cytotoxic. A common method is to measure cellular ATP levels, as this is a key indicator of metabolically active, viable cells.[11][17]

Materials:

  • Selected cell line (e.g., HEK293)

  • Cell culture medium, FBS, antibiotics

  • 384-well clear-bottom, tissue-culture treated plates

  • Compound plates (prepared as in Protocol 1)

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®, Promega)

Procedure:

  • Cell Plating: Seed cells into 384-well plates at a pre-optimized density (e.g., 2,500 cells/well) in 20 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Transfer 100 nL of compound from the source plate to the cell plate for a final concentration of 10 µM.

  • Incubation: Incubate the cells with the compound for a relevant duration (e.g., 48 hours) at 37°C, 5% CO₂.

  • Signal Detection: Equilibrate the plate to room temperature. Add 20 µL of the luminescent cell viability reagent to each well.

  • Read Plate: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate for 10 minutes at room temperature and read luminescence.

Data Analysis and Hit Validation

Raw data from the plate reader must be processed through a systematic pipeline to identify genuine hits.[18][19]

Primary Data Analysis and Hit Calling
  • Quality Control: Calculate the Z' factor for each plate. Plates with Z' < 0.5 should be flagged for review or repeated.[20]

  • Normalization: Calculate the percent inhibition for each compound well relative to the on-plate controls: % Inhibition = ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    100×(1Signalcompoundμposμnegμpos)100 \times (1 - \frac{Signal{compound} - \mu_{pos}}{ \mu_{neg} - \mu_{pos}})100×(1−μneg​−μpos​Signalcompound​−μpos​​)

  • Hit Selection: A primary hit is typically defined as a compound exhibiting inhibition above a certain threshold, often calculated as 3 standard deviations from the mean of the negative controls (DMSO wells). A common arbitrary cutoff is ≥50% inhibition.

Hit Validation Cascade

Primary hits must undergo a rigorous triage process to eliminate artifacts and confirm activity.[21][22] This workflow is crucial for ensuring that resources are focused only on the most promising compounds.

Hit_Triage_Cascade Primary_Hits Primary Hits from HTS (e.g., >50% Inhibition) Confirmation Hit Confirmation (Re-test single point) Primary_Hits->Confirmation Counterscreen Counterscreen (Cell Viability/Toxicity) Confirmation->Counterscreen Dose_Response Dose-Response (IC50) (8-10 point titration) Counterscreen->Dose_Response SAR_Analysis Analog & SAR Analysis (Remove singletons, PAINS) Dose_Response->SAR_Analysis Orthogonal_Assay Orthogonal Assay (Confirm mechanism) SAR_Analysis->Orthogonal_Assay Validated_Hit Validated Hit Series Orthogonal_Assay->Validated_Hit

Figure 2: A robust hit identification and validation cascade.

  • Hit Confirmation: Re-test all primary hits in triplicate to ensure the activity is reproducible.

  • Dose-Response Analysis: Test confirmed hits in a serial dilution (e.g., 8-10 concentrations) to generate an IC₅₀ curve, which quantifies the compound's potency.

  • SAR and PAINS Analysis: Analyze the structure of the hits.[21] Compounds that are Pan-Assay Interference Compounds (PAINS) or show no structure-activity relationship (SAR) with related analogs should be deprioritized.

  • Orthogonal Assay: Validate the hit in a different assay format that measures the same biological endpoint but uses a different technology (e.g., a fluorescence-based assay if the primary screen was luminescence-based). This confirms that the observed activity is not an artifact of the primary assay format.[22]

Conclusion

This compound is a compound with high potential for drug discovery due to its privileged pyrazole core and desirable medicinal chemistry motifs. By employing the strategic HTS campaign design, detailed protocols, and rigorous hit validation cascade outlined in this application note, researchers can effectively and efficiently screen this compound and its analogs. This systematic approach maximizes the probability of identifying novel, high-quality chemical probes and starting points for therapeutic development, ultimately accelerating the journey from a screening hit to a viable drug candidate.

References

Application Notes and Protocols for In-Vivo Studies with 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[1][2][3][4][5] The unique physicochemical properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[6][7] The subject of this guide, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, is a novel investigational compound. The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the difluoromethyl moiety is a bioisostere for hydroxyl or thiol groups, potentially improving pharmacokinetic properties.[8][9]

This document provides a comprehensive framework for designing and executing initial in-vivo studies to characterize the pharmacokinetic, pharmacodynamic, and toxicological profile of this compound. These protocols are intended for researchers, scientists, and drug development professionals.

Part 1: Preliminary In-Vivo Characterization

Prior to efficacy studies, a thorough preliminary in-vivo characterization is essential to establish a foundational understanding of the compound's behavior in a biological system. This phase typically includes dose range finding, pharmacokinetic profiling, and acute toxicity assessment.

Dose Range Finding and Maximum Tolerated Dose (MTD) Studies

The primary objective of a dose range finding study is to identify a range of doses that are well-tolerated by the selected animal model and to determine the maximum tolerated dose (MTD). The MTD is defined as the highest dose of a drug that does not cause unacceptable side effects.

Experimental Protocol: Single Ascending Dose Study

  • Animal Model: Select a suitable rodent model, typically mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar).

  • Acclimatization: Allow animals to acclimatize to the facility for a minimum of one week prior to the study.

  • Grouping: Assign animals to dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group. A typical group size is 3-5 animals per sex.

  • Dose Formulation: Prepare a clear solution or a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline, or a solution containing DMSO, PEG400, and saline).

  • Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), or intravenous (IV)).

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 6, 24, 48, and 72 hours post-dose). Record observations such as changes in posture, activity, breathing, and any signs of distress.

  • Body Weight: Measure and record the body weight of each animal daily.

  • Endpoint: The study is typically concluded after 7-14 days. Key endpoints include survival, clinical signs, and body weight changes. The MTD is determined as the highest dose that does not result in mortality or significant morbidity.

Parameter Description
Animal Model Mice (C57BL/6) or Rats (Sprague-Dawley)
Group Size 3-5 per sex per group
Dose Levels Vehicle, 5, 10, 25, 50, 100 mg/kg (example)
Route of Admin. PO, IP, or IV
Monitoring Period 7-14 days
Key Endpoints Mortality, Clinical Signs, Body Weight Change
Pharmacokinetic (PK) Studies

Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[10] This information is vital for selecting an appropriate dosing regimen for subsequent efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study

  • Animal Model: Use a cannulated rodent model (e.g., jugular vein cannulated rats) to facilitate serial blood sampling.

  • Grouping: Assign animals to groups based on the route of administration (IV and the intended therapeutic route, e.g., PO).

  • Dose Formulation and Administration: Prepare the dosing solution as described above and administer a single dose (e.g., a dose below the MTD).

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), peak concentration (Cmax), time to peak concentration (Tmax), and bioavailability (F%).

PK Parameter Description
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-IV routes)

Part 2: Efficacy and Pharmacodynamic (PD) Studies

Based on the known biological activities of pyrazole derivatives, potential therapeutic areas for this compound include oncology and inflammation.[3][7] The following are example study designs for these indications.

Oncology: Xenograft Tumor Model

Experimental Protocol: Human Tumor Xenograft Study

  • Cell Line Selection: Choose a human cancer cell line relevant to the hypothesized mechanism of action.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers.

  • Grouping and Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (vehicle control, this compound at various doses, and a positive control).

  • Dosing: Administer the compound according to a predetermined schedule (e.g., once daily for 21 days).

  • Efficacy Endpoints: Measure tumor volume and body weight regularly. The primary efficacy endpoint is tumor growth inhibition.

  • Pharmacodynamic (PD) Biomarkers: At the end of the study, collect tumor tissue to analyze target engagement and downstream signaling effects (e.g., via Western blot, immunohistochemistry, or RNA sequencing).

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture Implantation Tumor Cell Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Daily Dosing (e.g., 21 days) Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring TGI Tumor Growth Inhibition (TGI) Monitoring->TGI PD_Analysis Pharmacodynamic Biomarker Analysis TGI->PD_Analysis Inflammation_Model Start Start Grouping Animal Grouping & Randomization Start->Grouping Dosing Compound/Vehicle Administration (PO) Grouping->Dosing Induction Carrageenan Injection (Sub-plantar) Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis End End Analysis->End

References

Application Notes and Protocols for the Safe Handling and Storage of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole (CAS No. 1042768-00-2). As a fluorinated heterocyclic compound, this molecule is of significant interest in medicinal chemistry and drug discovery.[1][2] The introduction of fluorine can significantly alter the physicochemical and biological properties of organic molecules, often leading to enhanced bioactivity.[3][4] However, these same properties necessitate a thorough understanding and implementation of rigorous safety protocols to mitigate potential risks. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling structurally similar fluorinated pyrazole derivatives and general chemical safety principles.

Hazard Identification and Risk Assessment

  • Harmful if swallowed (H302) [5][6]

  • Causes skin irritation (H315) [5][7]

  • Causes serious eye irritation/damage (H318/H319) [5][7]

  • May cause respiratory irritation (H335) [5][7]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound4-(Difluoromethyl)-1H-pyrazole1-Difluoromethyl-1H-pyrazole
CAS Number 1042768-00-2[8]Not specified908014-77-7[7]
Molecular Formula C₇H₈F₂N₂[8]C₄H₄F₂N₂[5]C₄H₄F₂N₂[7]
Molecular Weight 158.15 g/mol [8]118.08 g/mol [5]118.08 g/mol [7]
Physical State SolidNot availableNot available
Known Hazards Data not availableHarmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation[5]Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[7]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is essential.

Engineering Controls
  • Fume Hood: All work involving the handling of this compound as a solid or in solution should be performed in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[9]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles that meet European standard EN 166 are mandatory.[9][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[11]

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[10][11]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_protection Protection Against Goggles Chemical Safety Goggles (EN 166) EyeProtection Eye Irritation Goggles->EyeProtection FaceShield Face Shield (if splash risk) FaceShield->EyeProtection Gloves Chemical-Resistant Gloves (e.g., Nitrile) SkinProtection Skin Irritation Gloves->SkinProtection LabCoat Flame-Retardant Lab Coat LabCoat->SkinProtection Respirator NIOSH-Approved Respirator (if dust is generated) InhalationProtection Respiratory Irritation Respirator->InhalationProtection

Caption: Required PPE for handling this compound.

Safe Handling and Experimental Protocols

Adherence to standard good laboratory practices is paramount. Do not eat, drink, or smoke in areas where this chemical is handled.[6] Wash hands thoroughly after handling.[10]

Weighing and Dispensing
  • Perform all weighing and dispensing operations within a chemical fume hood.

  • Use anti-static and spark-proof equipment where possible.[9]

  • Clean up any spills immediately.

Solution Preparation
  • When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

  • Ensure the chosen solvent is compatible with the compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[12] The container should be kept tightly closed.[10]

  • Incompatible Materials: Store away from strong oxidizing agents.[5][12]

  • Stability: Fluorinated pyrazoles are generally stable under recommended storage conditions.[6][7]

Storage_Protocol Compound This compound StorageArea Cool, Dry, Well-Ventilated Area Compound->StorageArea Container Tightly Closed Container Compound->Container Incompatibles Away from Strong Oxidizing Agents StorageArea->Incompatibles

Caption: Key storage requirements for this compound.

Emergency Procedures

Spills
  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Absorb liquid spills with an inert absorbent material (e.g., sand, vermiculite) and collect into a suitable, labeled container for disposal.[13]

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[12]

  • Do not let the product enter drains.[11]

First Aid
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[5][10]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[5][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][11]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][6]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Collect all chemical waste in clearly labeled, compatible containers.

  • Dispose of the waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While this compound is a valuable compound in research and development, it must be handled with the utmost care. The protocols outlined in this document are designed to provide a framework for its safe use. It is imperative that all personnel handling this compound are thoroughly trained on these procedures and have access to all necessary safety equipment.

References

Application Notes & Protocols: Utilizing 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CPDFP-001 Revision: 1.0 Prepared By: Senior Application Scientist, Chemical Biology Division

Introduction: A Novel Probe Candidate for Kinase Research

This document provides a technical guide for the application of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole , hereafter referred to as CPDF-Pyrazole , as a novel chemical probe for interrogating protein kinase signaling pathways. Chemical probes are essential small molecules for exploring protein function and validating potential drug targets.[1] The quality and characterization of a probe are paramount to generating robust and reproducible data.[1][2]

CPDF-Pyrazole incorporates three key structural motifs that suggest its potential as a potent and selective modulator of protein kinases:

  • Pyrazole Core: The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous FDA-approved protein kinase inhibitors (PKIs).[3][4] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[5][6][7]

  • Difluoromethyl (CF2H) Group: This functional group is a unique bioisostere of a hydroxyl or thiol group.[8][9] It acts as a lipophilic hydrogen bond donor, potentially forming interactions that enhance binding affinity and selectivity.[8][9][10] Its inclusion also tends to increase metabolic stability, a desirable property for a cellular probe.[8][11]

  • Cyclopropyl Group: This small, rigid aliphatic ring is adept at probing small hydrophobic pockets within a protein's active site, often improving binding affinity and metabolic stability.[3]

Based on this structural analysis, we hypothesize that CPDF-Pyrazole is a promising candidate for targeting the ATP-binding site of protein kinases and propose the following protocols to validate its utility as a chemical probe. For the purpose of this guide, we will use the hypothetical Target Kinase X (TKX) as the protein of interest.

Proposed Experimental Workflow for Probe Validation

A rigorous validation workflow is critical to establish a new compound as a reliable chemical probe. The process confirms that the molecule interacts with its intended target biochemically and in a cellular environment, and assesses its selectivity.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Selectivity & Target ID A Protocol 1: In Vitro Kinase Assay B Determine IC50 of CPDF-Pyrazole vs. TKX A->B C Protocol 2: Cellular Thermal Shift Assay (CETSA) B->C Proceed if potent (IC50 < 100 nM) D Confirm CPDF-Pyrazole binds to TKX in intact cells C->D E Protocol 3: Affinity-Based Proteomics D->E Proceed if cellular EC50 < 1 µM F Identify binding partners (on- and off-targets) E->F G G F->G Characterized Chemical Probe G A Treat cells with CPDF-Pyrazole or DMSO B Heat cells across a temperature gradient A->B C Lyse cells (Freeze-Thaw) B->C D Separate soluble fraction (centrifugation) C->D E Quantify soluble TKX (e.g., Western Blot, ELISA) D->E F Plot Soluble TKX vs. Temperature E->F G Shift in melting curve indicates target engagement F->G G A Synthesize tagged probe: CPDF-Pyrazole-linker- photoreactive group-biotin B Incubate probe with cell lysate +/- excess 'free' CPDF-Pyrazole A->B C UV Crosslink B->C D Enrich biotinylated proteins on streptavidin beads C->D E On-bead digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Identify & Quantify Peptides F->G H Specific targets identified by competition G->H

References

Application Notes & Protocols: Advanced Methods for Radiolabeling 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details validated methodologies for the radiolabeling of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, a heterocyclic scaffold of significant interest in modern drug development. The unique structural features of this molecule—a stable pyrazole core, a reactive difluoromethyl group, and a robust cyclopropyl moiety—present distinct opportunities and challenges for isotopic labeling. We provide detailed, field-tested protocols for the introduction of Tritium (³H), Carbon-14 (¹⁴C), and Fluorine-18 (¹⁸F), enabling critical applications from early-stage ADME studies to late-stage clinical PET imaging. The causality behind experimental choices, self-validating quality control steps, and authoritative references are integrated throughout to ensure scientific integrity and reproducibility.

Strategic Imperatives in Radiolabeling

The selection of a radionuclide is dictated by the intended application. For this compound, three isotopes are of primary strategic importance:

  • Tritium (³H): With its high specific activity, tritium is the workhorse for in vitro pharmacology, including receptor binding assays and autoradiography.[1] Its introduction via hydrogen isotope exchange (HIE) offers a rapid, late-stage labeling approach.[2][3]

  • Carbon-14 (¹⁴C): The long half-life (5,730 years) and low-energy beta emission of ¹⁴C make it the gold standard for quantitative whole-body autoradiography (QWBA) and mass balance studies, which are critical for regulatory submissions.[4][5] Labeling with ¹⁴C typically requires a custom multi-step synthesis.[6][7]

  • Fluorine-18 (¹⁸F): Possessing a near-ideal half-life (109.8 min) and low positron energy for high-resolution Positron Emission Tomography (PET) imaging, ¹⁸F is the premier isotope for clinical diagnostics and in vivo target engagement studies.[8][9] The presence of the difluoromethyl group offers a unique handle for direct ¹⁸F-labeling.[10][11]

Molecular Considerations: The target molecule is structurally robust. The pyrazole core is aromatic and stable. The C-H bonds on the pyrazole ring and cyclopropyl group are potential sites for tritiation. The difluoromethyl group is a key target for ¹⁸F labeling via novel C-F activation chemistry.[8][10][12] The carbon backbone can be constructed using a ¹⁴C-labeled precursor for metabolic studies.

Method 1: Tritium (³H) Labeling via Iridium-Catalyzed Hydrogen Isotope Exchange

This late-stage method provides high specific activity [³H]-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole with minimal synthetic effort, leveraging homogenous metal-catalyzed hydrogen-isotope exchange (HIE).[1] Iridium-based catalysts are particularly effective for directing the exchange to specific C-H bonds with high efficiency.[2][3]

Causality of Method Selection: The choice of an iridium catalyst, such as [Ir(cod)(IMes)Cl] (cod = 1,5-cyclooctadiene, IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), is based on its high tolerance for functional groups and its ability to activate aromatic and aliphatic C-H bonds under relatively mild conditions. The directing-group capability of the pyrazole nitrogens can influence the regioselectivity of the exchange.

Experimental Workflow: ³H Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate & Catalyst in degassed solvent B Freeze-Pump-Thaw Cycle (x3) to remove atmospheric gases A->B C Introduce Tritium (T₂) Gas (5-10 Ci) B->C D Heat Reaction Mixture (e.g., 80°C, 18h) C->D E Remove Labile ³H (Solvent Exchange) D->E F Purify by Radio-HPLC (Reverse Phase) E->F G Formulate in Ethanol/Saline F->G

Caption: Workflow for ³H labeling via HIE.

Protocol 2.1: Tritium Labeling
  • Vessel Preparation: To a specialized radiolabeling vial equipped with a magnetic stir bar, add this compound (1.0 mg, ~5.8 µmol) and the iridium catalyst (e.g., Crabtree's catalyst or similar, ~5 mol%).

  • Solvent Addition: Add 0.5 mL of a degassed solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Degassing: Subject the vial to three freeze-pump-thaw cycles to ensure the reaction atmosphere is free of oxygen and moisture.

  • Tritiation: Introduce tritium (T₂) gas (5 Ci) into the reaction vessel from a calibrated manifold.

  • Reaction: Heat the mixture at a predetermined temperature (e.g., 80-100 °C) with vigorous stirring for 12-24 hours.

  • Quenching & Labile Removal: After cooling, carefully vent the excess T₂ gas. Remove the solvent in vacuo. To remove labile tritium atoms (those attached to heteroatoms), repeatedly dissolve the residue in methanol (3 x 1 mL) and evaporate to dryness.

  • Purification: Dissolve the crude product in a suitable solvent (e.g., DMSO/Methanol). Purify the radiolabeled compound using reverse-phase High-Performance Liquid Chromatography (HPLC) with a gradient of water and acetonitrile (both containing 0.1% TFA).

  • Analysis & Formulation: Collect the radioactive peak corresponding to the product. Determine the radiochemical purity by analytical radio-HPLC (>98%). Measure the specific activity using a combination of UV concentration determination and liquid scintillation counting. Formulate the final product in a biocompatible solvent like ethanol.

Method 2: Carbon-14 (¹⁴C) Labeling via Multi-Step Synthesis

For ADME and mass balance studies, a metabolically stable position must be labeled.[4] Here, we propose a synthetic route to introduce ¹⁴C into the pyrazole ring, which is unlikely to be metabolized. The synthesis starts from a commercially available ¹⁴C-labeled precursor and proceeds through a classical Knorr-type pyrazole synthesis. This approach provides unambiguous labeling at a known position.[6][7]

Causality of Method Selection: A multi-step synthesis, while more labor-intensive, is the most reliable method for site-specific ¹⁴C labeling.[5] Starting with [¹⁴C]-hydrazine ensures the label is incorporated directly into the heterocyclic core. The subsequent steps are chosen based on established, high-yielding reactions for pyrazole construction to maximize the conservation of the expensive radiolabeled intermediate.

Synthetic Workflow: ¹⁴C Labeling

G A Step 1: Condensation 1-cyclopropyl-3-(difluoromethyl) -1,3-propanedione + [¹⁴C]Hydrazine B [¹⁴C]-Intermediate (Pyrazoline) A->B Knorr Cyclization C Step 2: Oxidation (e.g., with air or mild oxidant) B->C D Crude [¹⁴C]-Product C->D E Step 3: Purification (Column Chromatography or HPLC) D->E F Final [¹⁴C]-Product (>98% RCP) E->F

Caption: Synthetic workflow for ¹⁴C labeling.

Protocol 3.1: Carbon-14 Synthesis

This protocol is illustrative and requires a skilled radiochemist.

  • Precursor Synthesis (Unlabeled): First, synthesize the unlabeled 1-cyclopropyl-3-(difluoromethyl)-1,3-propanedione precursor via a Claisen condensation between ethyl difluoroacetate and cyclopropyl methyl ketone.

  • Radiochemical Cyclization: In a shielded fume hood, react the dione precursor (1.1 eq) with [¹⁴C]-hydrazine sulfate (1.0 eq, e.g., 50 mCi) in a suitable solvent like ethanol or acetic acid.

  • Reaction: Gently reflux the mixture for 4-6 hours. The reaction progress can be monitored by radio-TLC, comparing the migration of the starting material and the product spot.

  • Workup: After cooling, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Concentrate the organic extracts. Purify the crude [¹⁴C]-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole using flash column chromatography on silica gel or preparative HPLC.

  • Analysis & Formulation: Combine the fractions containing the pure product. Confirm identity via co-elution with an authentic unlabeled standard on HPLC. Determine radiochemical purity (>98%) and specific activity. The product is typically formulated in a non-volatile solvent like DMSO for long-term storage.

Method 3: Fluorine-18 (¹⁸F) Labeling via C-F Bond Activation

Directly labeling the difluoromethyl group with ¹⁸F is highly desirable for PET imaging applications. Traditional nucleophilic substitution on difluoromethyl groups is challenging.[9] A modern and highly effective strategy involves a two-step process: selective defluorination of the CF₂H group using a Frustrated Lewis Pair (FLP) to generate a stable precursor, followed by radiofluorination with [¹⁸F]fluoride.[10][11][12]

Causality of Method Selection: The FLP approach leverages the high Lewis acidity of tris(pentafluorophenyl)borane (B(C₆F₅)₃) to abstract a fluoride from the substrate.[8] This creates a stable cationic intermediate that can be isolated and then efficiently reacted with high-specific-activity, cyclotron-produced [¹⁸F]fluoride. This "labeling-the-target" strategy is synthetically elegant and provides high molar activities essential for PET.[10]

Experimental Workflow: ¹⁸F Labeling

G cluster_precursor Precursor Synthesis cluster_radio Radiofluorination cluster_purify Purification & QC A React Substrate with Frustrated Lewis Pair (e.g., B(C₆F₅)₃) B Isolate Stable Salt Precursor A->B D Add Precursor to [¹⁸F]F⁻ in anhydrous solvent (e.g., MeCN) B->D Add to Radiosynthesis Module C Prepare [¹⁸F]Fluoride (K₂₂₂/K₂CO₃ azeotropic drying) C->D E Heat Reaction (e.g., 100°C, 15 min) D->E F Purify by semi-prep HPLC E->F G Formulate in Saline/EtOH F->G H Perform Quality Control (RCP, Molar Activity, pH) G->H

Caption: Workflow for ¹⁸F labeling via FLP C-F activation.

Protocol 4.1: Fluorine-18 Labeling

This protocol is designed for an automated radiosynthesis module.

Part A: Precursor Synthesis

  • In an inert atmosphere glovebox, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add a solution of B(C₆F₅)₃ (1.05 eq) in dichloromethane dropwise.

  • Stir the reaction at room temperature for 1-2 hours, during which the stable salt precursor will precipitate.

  • Isolate the precursor by filtration, wash with cold solvent, and dry under vacuum. Characterize thoroughly before use in radiosynthesis.

Part B: Automated Radiosynthesis

  • [¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution & Drying: Elute the [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. Remove the water via azeotropic distillation under a stream of nitrogen at ~110 °C.

  • Radiofluorination: Dissolve the prepared precursor salt (~2-5 mg) in anhydrous acetonitrile or DMSO and add it to the dried [¹⁸F]F⁻/K₂₂₂ complex.

  • Reaction: Seal the vessel and heat at 100-120 °C for 10-15 minutes.

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative reverse-phase HPLC column.

  • Formulation & QC: Collect the product peak, which should co-elute with an authentic non-radioactive standard. Remove the HPLC solvent via rotary evaporation or by passing the fraction through a C18 Sep-Pak cartridge, eluting the final product with ethanol, and diluting with sterile saline for injection. Perform all required quality control tests (radiochemical purity, residual solvents, pH, sterility, and endotoxin levels).

Data Summary & Comparison

FeatureTritium (³H) LabelingCarbon-14 (¹⁴C) LabelingFluorine-18 (¹⁸F) Labeling
Primary Application In vitro assays, autoradiographyADME, mass balance, QWBAIn vivo PET Imaging
Typical Specific Activity 15-29 Ci/mmol50-60 mCi/mmol>1,000 Ci/mmol (Molar Activity)
Methodology Late-stage HIEMulti-step synthesisLate-stage C-F activation
Complexity Low to ModerateHighModerate to High
Pros - Rapid, late-stage labeling- High specific activity- Metabolically stable label- Unambiguous label position- Gold standard for ADME- Enables clinical PET imaging- High molar activity- Short half-life for low patient dose
Cons - Potential for back-exchange- Label position may not be specific- Long, costly synthesis- Lower specific activity- Short half-life requires rapid synthesis- Requires cyclotron access

Purification and Quality Control

Regardless of the labeling method, rigorous purification and analysis are paramount to ensure data integrity.

  • Purification: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying radiolabeled compounds.[13] A C18 column with a gradient of acetonitrile and water is typically effective for pyrazole derivatives. For ¹⁴C-labeled compounds with lower specific activity, flash chromatography may be used for initial cleanup.[14] Solid-phase extraction (SPE) is often used in the final formulation step, especially for ¹⁸F-tracers, to exchange the solvent.[13]

  • Quality Control (QC):

    • Identity: Confirmed by co-elution with an authenticated, non-radioactive standard on an analytical HPLC system.

    • Radiochemical Purity (RCP): Determined by radio-HPLC, analyzing the percentage of radioactivity that corresponds to the desired product. An RCP of >98% is typically required.

    • Specific/Molar Activity: Calculated by quantifying the amount of radioactivity (via a dose calibrator or LSC) and the mass of the compound (via a UV detector calibrated with a standard curve).

    • Stability: The stability of the final radiolabeled compound should be assessed over time in its formulation buffer and under relevant experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and overcome common synthetic challenges.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process with several critical parameters that can significantly impact the final yield and purity. The most common and efficient route involves a two-step sequence: a Claisen condensation to form the key 1,3-diketone intermediate, followed by a cyclocondensation reaction with hydrazine. This guide will dissect each stage of this synthesis, providing a framework for logical troubleshooting and optimization.

Visualizing the Synthetic Pathway

To provide a clear overview, the general synthetic workflow is outlined below. This diagram illustrates the key transformations and the relationship between the starting materials, intermediate, and the final product.

Synthetic_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone 1_3_Diketone 1-Cyclopropyl-4,4-difluoro-1,3-butanedione Cyclopropyl_methyl_ketone->1_3_Diketone  Base (e.g., NaH, NaOEt) Ethyl_difluoroacetate Ethyl difluoroacetate Ethyl_difluoroacetate->1_3_Diketone 1_3_Diketone_ref 1-Cyclopropyl-4,4-difluoro-1,3-butanedione Hydrazine Hydrazine hydrate Target_Pyrazole This compound Hydrazine->Target_Pyrazole 1_3_Diketone_ref->Target_Pyrazole  Solvent (e.g., Ethanol, TFE)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: I am observing a low yield in the first step, the Claisen condensation to form 1-cyclopropyl-4,4-difluoro-1,3-butanedione. What are the likely causes and how can I improve it?

A1: Low yields in the Claisen condensation are often attributable to several factors, primarily related to the choice of base, solvent, and reaction conditions.[1][2][3][4][5]

  • Underlying Causes and Solutions:

    • Ineffective Base: The pKa of the α-proton of cyclopropyl methyl ketone is relatively high. A strong, non-nucleophilic base is crucial for efficient enolate formation. While sodium ethoxide (NaOEt) can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) often provide better results by driving the equilibrium towards the enolate.[5]

    • Base Degradation: Alkoxide bases can degrade upon storage.[1] It is advisable to use freshly prepared or recently purchased, properly stored bases.

    • Inappropriate Solvent: Anhydrous conditions are critical. The presence of water or protic solvents will quench the enolate and prevent the condensation. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred.[1]

    • Reaction Temperature: The initial enolate formation is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions. The subsequent condensation with ethyl difluoroacetate may require warming to room temperature or gentle heating to proceed at a reasonable rate.

    • Stoichiometry: A slight excess of the ethyl difluoroacetate and the base relative to the cyclopropyl methyl ketone can help drive the reaction to completion.

  • Troubleshooting Workflow:

    Troubleshooting_Claisen Start Low Yield of 1,3-Diketone Check_Base Evaluate Base Strength and Quality Start->Check_Base Check_Conditions Verify Anhydrous Conditions Check_Base->Check_Conditions If base is strong and fresh Optimize_Temp Optimize Reaction Temperature Profile Check_Conditions->Optimize_Temp If conditions are anhydrous Adjust_Stoichiometry Adjust Reagent Stoichiometry Optimize_Temp->Adjust_Stoichiometry If temperature is optimized Improved_Yield Improved Yield Adjust_Stoichiometry->Improved_Yield

    Caption: Decision tree for troubleshooting low yield in the Claisen condensation step.

Q2: During the cyclocondensation with hydrazine, I am getting a mixture of regioisomers. How can I improve the selectivity for the desired this compound?

A2: The formation of regioisomers is a common challenge when an unsymmetrical 1,3-diketone reacts with a hydrazine.[6][7][8] The outcome is highly dependent on the reaction conditions, particularly the solvent.

  • Controlling Regioselectivity:

    • Solvent Choice is Key: Traditional solvents like ethanol often lead to mixtures of regioisomers. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation.[6] These solvents can influence the tautomeric equilibrium of the diketone and the protonation state of the hydrazine, thereby directing the initial nucleophilic attack.

    • pH Control: The pH of the reaction medium can also influence the regioselectivity. Acidic conditions, for instance, can alter the nucleophilicity of the two nitrogen atoms in hydrazine, potentially favoring one reaction pathway over the other.[6][8] A systematic screening of pH (e.g., using acetic acid or a buffer) may be beneficial.

  • Recommended Starting Point:

ParameterRecommended ConditionRationale
Solvent 2,2,2-Trifluoroethanol (TFE)Enhances regioselectivity in favor of the desired isomer.[6]
Temperature RefluxTo ensure the reaction goes to completion.
Hydrazine Hydrazine hydrate (1.1 eq.)A slight excess ensures complete consumption of the diketone.

Q3: My final product is difficult to purify, and I suspect the presence of byproducts. What are the likely impurities and how can I minimize their formation?

A3: Impurities can arise from both the Claisen condensation and the cyclization steps.

  • Potential Byproducts and Their Origins:

    • Unreacted 1,3-Diketone: Incomplete cyclization will leave the starting diketone in your crude product. This can be addressed by ensuring a slight excess of hydrazine and allowing for sufficient reaction time.

    • Regioisomeric Pyrazole: As discussed in Q2, this is a common byproduct. Optimizing the reaction conditions, particularly the solvent, is the best way to minimize its formation.

    • Side reactions of the 1,3-Diketone: Difluorinated β-diketones can be susceptible to degradation under harsh basic or acidic conditions.[9][10] It is important to use mild conditions where possible and to perform the work-up carefully.

    • Hydrazone Formation: In some cases, byproducts from the addition of hydrazine to the pyrazole product can occur, though this is less common.[7]

  • Purification Strategy:

    • Column Chromatography: Silica gel column chromatography is typically effective for separating the desired pyrazole from the unreacted diketone and the regioisomeric byproduct. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point.

    • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q: What is the best method to synthesize the 1-cyclopropyl-4,4-difluoro-1,3-butanedione precursor?

A: A Claisen condensation between cyclopropyl methyl ketone and ethyl difluoroacetate is the most direct route.[2][3][4] The use of a strong base like sodium hydride in an anhydrous solvent such as THF is recommended for optimal results.[5]

Q: Are there any stability concerns with the 1-cyclopropyl-4,4-difluoro-1,3-butanedione intermediate?

A: Yes, β-dicarbonyl compounds, especially those with electron-withdrawing groups like the difluoromethyl group, can be sensitive to both strong acids and bases, which can cause cleavage.[9][10] It is advisable to use this intermediate in the subsequent cyclization step as soon as possible after its synthesis and purification.

Q: How can I monitor the progress of the cyclocondensation reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective method. You can monitor the disappearance of the 1,3-diketone spot and the appearance of the product spot(s). A UV lamp is necessary for visualization as these compounds are typically UV-active. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q: What are the safety precautions I should take when working with hydrazine hydrate?

A: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-4,4-difluoro-1,3-butanedione

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of cyclopropyl methyl ketone (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl difluoroacetate (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding it to a cold, saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • To a solution of 1-cyclopropyl-4,4-difluoro-1,3-butanedione (1.0 eq.) in 2,2,2-trifluoroethanol (TFE), add hydrazine hydrate (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

References

Technical Support Center: Purification of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable heterocyclic compound. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides troubleshooting guides and frequently asked questions (FAQs) to empower you to achieve high purity for your downstream applications.

The unique combination of a cyclopropyl group, a difluoromethyl moiety, and a pyrazole core imparts specific physicochemical properties to this molecule that can present distinct purification challenges. This guide will address these issues directly, offering both theoretical explanations and practical, step-by-step protocols.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in the synthesis of this compound?

    • My final product is a colored oil/solid. How can I remove the color?

    • I'm having trouble separating my product from the unreacted starting materials. What should I do?

    • How does the difluoromethyl group affect the purification strategy?

    • What is the best way to assess the purity of the final product?

  • Troubleshooting Guides

    • Problem 1: Presence of a Regioisomeric Impurity (5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole)

      • Symptoms and Identification

      • Root Causes

      • Troubleshooting Workflow

    • Problem 2: Persistent Colored Impurities

      • Symptoms and Identification

      • Root Causes

      • Troubleshooting Workflow

    • Problem 3: Contamination with Unreacted Starting Materials

      • Symptoms and Identification

      • Root Causes

      • Troubleshooting Workflow

  • Experimental Protocols

    • Protocol 1: High-Performance Flash Column Chromatography

    • Protocol 2: Recrystallization for High Purity

    • Protocol 3: Purification via Acid Addition Salt Formation

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The synthesis of 3,5-disubstituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and hydrazines, is often complicated by a lack of regioselectivity, leading to the formation of a mixture of regioisomers.[1][2] In the case of this compound, the most significant and challenging impurity is often its regioisomer, 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole. Other common impurities include unreacted starting materials (e.g., hydrazine, 1-cyclopropyl-3-(difluoromethyl)-1,3-propanedione) and colored byproducts arising from side reactions.[3]

Q2: My final product is a colored oil/solid. How can I remove the color?

Colored impurities are typically non-polar, highly conjugated molecules formed as byproducts. Several methods can be effective for their removal:

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your crude product can help adsorb colored impurities. The charcoal is subsequently removed by filtration.

  • Acid-Base Extraction: As pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic phase, leaving non-basic, colored impurities behind in the organic phase. The desired pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[3]

  • Recrystallization: This is often a highly effective method for removing small amounts of colored impurities, which tend to remain in the mother liquor.[3]

Q3: I'm having trouble separating my product from the unreacted starting materials. What should I do?

The removal of unreacted starting materials depends on their chemical properties:

  • Unreacted Hydrazine: Being basic, hydrazine can be effectively removed by an acidic wash during the workup. It will form a water-soluble salt and partition into the aqueous phase.[3]

  • Unreacted 1,3-Dicarbonyl Compound: These are often effectively removed by column chromatography.

Optimizing the reaction conditions, such as reaction time, temperature, and stoichiometry, can also minimize the amount of unreacted starting materials in the crude product.[3]

Q4: How does the difluoromethyl group affect the purification strategy?

The presence of the difluoromethyl (-CHF2) group can influence the molecule's properties in several ways relevant to purification:

  • Polarity: The difluoromethyl group is electron-withdrawing and can increase the polarity of the molecule compared to a non-fluorinated analog. This will affect its retention time in chromatography and its solubility in various solvents.

  • Solubility: Fluorinated compounds can exhibit unique solubility profiles. While highly fluorinated compounds are often poorly soluble in common organic solvents, the difluoromethyl group may not drastically alter solubility, but it is a factor to consider when selecting recrystallization solvents.[4]

  • Thermal Stability: While pyrazoles are generally stable, highly fluorinated compounds can sometimes have different thermal stabilities. It is advisable to avoid excessive temperatures during purification, such as in distillation, unless the thermal stability of the compound has been established.[5][6]

Q5: What is the best way to assess the purity of the final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): An excellent initial tool for monitoring reaction progress and assessing the complexity of the crude mixture.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample and can be used to detect trace impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid for better peak shape) is a good starting point.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are indispensable for confirming the structure of the desired product and identifying any impurities present.[11][12][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

Troubleshooting Guides

Problem 1: Presence of a Regioisomeric Impurity (5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole)
  • Symptoms and Identification:

    • 1H and 13C NMR spectra show an extra set of signals that are very similar to the product signals.

    • HPLC analysis reveals a closely eluting peak.

    • Broadened melting point range if the product is a solid.

  • Root Causes:

    • The cyclocondensation reaction between the unsymmetrical 1,3-dicarbonyl precursor and hydrazine can proceed in two different ways, leading to the formation of both 3,5- and 5,3-disubstituted pyrazole regioisomers.[1][2]

  • Troubleshooting Workflow:

    start Regioisomeric Impurity Detected chromatography Optimize Flash Column Chromatography start->chromatography Primary Approach recrystallization Attempt Fractional Recrystallization start->recrystallization Alternative Approach acid_salt Purification via Acid Salt Crystallization start->acid_salt Advanced Technique analysis Analyze Fractions/Crystals for Purity chromatography->analysis recrystallization->analysis acid_salt->analysis success Pure Product Obtained analysis->success Purity >98% failure Re-evaluate Synthetic Strategy analysis->failure Purity <98%

    Caption: Workflow for separating regioisomeric impurities.

    Detailed Steps:

    • Optimize Flash Column Chromatography: The slight difference in polarity between the two regioisomers can be exploited.

      • Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A very slow increase in the polar solvent concentration is crucial.

      • Silica Gel: Use high-quality silica gel with a small particle size for better resolution.

      • Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow band.

    • Fractional Recrystallization: If chromatography is not fully effective, fractional recrystallization can be attempted. This relies on slight differences in the solubility of the regioisomers in a particular solvent.

      • Solvent Screening: Test a range of solvents to find one where the desired isomer has significantly lower solubility than the undesired one at a given temperature.

      • Procedure: Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first. Multiple recrystallization steps may be necessary.

    • Purification via Acid Addition Salt Formation: This is a powerful technique for separating closely related basic compounds.[14]

      • Acid Selection: Treat a solution of the isomeric mixture with a suitable acid (e.g., hydrochloric acid, sulfuric acid) to form the corresponding salts.

      • Crystallization: The salts of the two isomers may have different solubilities, allowing for their separation by crystallization.

      • Liberation of Free Base: After isolating the salt of the desired isomer, the free pyrazole can be regenerated by treatment with a base.

Problem 2: Persistent Colored Impurities
  • Symptoms and Identification:

    • The purified product remains a yellow, orange, or brown oil or solid.

    • A broad, low-intensity signal may be observed in the baseline of the NMR spectrum.

    • Streaking or colored bands are observed during TLC or column chromatography.

  • Root Causes:

    • Formation of highly conjugated byproducts during the synthesis.

    • Decomposition of starting materials or product under the reaction conditions.

  • Troubleshooting Workflow:

    start Colored Impurities Present charcoal Treat with Activated Charcoal start->charcoal acid_base Perform Acid-Base Extraction charcoal->acid_base If color persists recrystallize Recrystallize from Suitable Solvent acid_base->recrystallize If color persists analysis Assess Color and Purity recrystallize->analysis success Colorless, Pure Product analysis->success Acceptable repeat Repeat Purification Step analysis->repeat Unacceptable

    Caption: Decision tree for removing colored impurities.

    Detailed Steps:

    • Activated Charcoal Treatment: In a suitable solvent, add a small amount (typically 1-5% by weight) of activated charcoal to the dissolved product. Stir for 15-30 minutes at room temperature, then filter through celite to remove the charcoal.

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous acid (e.g., 1 M HCl). Separate the aqueous layer, wash it with fresh organic solvent, then basify the aqueous layer with a base (e.g., NaOH) and extract the product back into an organic solvent.

    • Recrystallization: Choose a solvent system where the product has good solubility at high temperatures and poor solubility at low temperatures. Colored impurities often remain in the mother liquor.

Problem 3: Contamination with Unreacted Starting Materials
  • Symptoms and Identification:

    • Characteristic signals of the starting materials are observed in the 1H and 13C NMR spectra of the product.

    • Spots corresponding to the starting materials are visible on the TLC plate of the purified product.

  • Root Causes:

    • Incomplete reaction due to insufficient reaction time, temperature, or improper stoichiometry.

  • Troubleshooting Workflow:

    start Starting Material Contamination wash Acidic/Basic Wash start->wash If starting material is acidic/basic chromatography Column Chromatography start->chromatography General approach recrystallize Recrystallization start->recrystallize If product is solid analysis Analyze for Purity wash->analysis chromatography->analysis recrystallize->analysis success Pure Product analysis->success Purity OK re_purify Re-purify analysis->re_purify Impurity remains

    Caption: Strategy for removing unreacted starting materials.

    Detailed Steps:

    • Acidic/Basic Washes: If the unreacted starting material is acidic or basic, a liquid-liquid extraction with a dilute aqueous base or acid, respectively, can effectively remove it. As mentioned, an acidic wash is effective for removing unreacted hydrazine.[3]

    • Column Chromatography: This is a general and often effective method for separating the product from starting materials with different polarities.

    • Recrystallization: If the product is a solid and has a significantly different solubility profile from the starting materials, recrystallization can be a simple and effective purification method.

Experimental Protocols

Protocol 1: High-Performance Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, uniform bed.[15]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica bed.[16][17]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). A shallow gradient is recommended for separating closely eluting compounds like regioisomers.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[17]

Table 1: Example Solvent Systems for Column Chromatography

Mobile Phase SystemPolarityTypical Application
Hexanes / Ethyl AcetateLow to MediumGeneral purpose, good for separating compounds of moderate polarity.
Dichloromethane / MethanolMedium to HighFor more polar compounds.
Toluene / AcetoneLow to MediumAlternative to chlorinated solvents.
Protocol 2: Recrystallization for High Purity

The choice of solvent is critical for successful recrystallization.

  • Solvent Selection:

    • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

    • Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, hexanes, and mixtures thereof).

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification via Acid Addition Salt Formation

This method is particularly useful for separating regioisomers or other closely related basic impurities.[14]

  • Dissolution: Dissolve the crude mixture of pyrazoles in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid Addition: Slowly add a solution of a strong acid (e.g., HCl in diethyl ether or concentrated H2SO4) to the stirred pyrazole solution. The pyrazole salt should precipitate out.

  • Salt Isolation: Collect the precipitated salt by filtration and wash it with the organic solvent.

  • Recrystallization of the Salt (Optional): The purity of the salt can be further improved by recrystallizing it from a suitable solvent system.

  • Liberation of the Free Base: Suspend the purified salt in water and add a base (e.g., 1 M NaOH) until the solution is basic.

  • Extraction: Extract the free pyrazole into an organic solvent (e.g., ethyl acetate).

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Enhancing the Aqueous Solubility of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges with the aqueous solubility of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole. Here, we provide a structured approach to troubleshooting solubility issues, complete with detailed experimental protocols and the scientific rationale behind them.

Understanding the Solubility Challenge

The molecular structure of this compound presents inherent difficulties for dissolution in aqueous media. The presence of non-polar cyclopropyl and difluoromethyl groups contributes to its low water solubility.[1] While the pyrazole ring offers some potential for hydrogen bonding, the overall lipophilicity of the molecule dominates, making it resistant to dissolution in water. Many newly developed chemical entities are poorly soluble in water, which can be a significant hurdle in their development.[2][3]

Troubleshooting and FAQ Guide

This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: I'm unable to dissolve this compound in standard aqueous buffers like PBS at pH 7.4. What are the primary reasons for this poor solubility?

A1: The low aqueous solubility of this pyrazole derivative is a direct consequence of its chemical structure. The cyclopropyl and difluoromethyl moieties are hydrophobic, leading to unfavorable interactions with polar water molecules. At a neutral pH, the pyrazole ring is predominantly in its non-ionized form, which is less soluble than its charged, ionized counterpart. The strong intermolecular forces in the solid crystal lattice of the compound also require significant energy to overcome, further hindering dissolution.[1]

Q2: How can I leverage pH to improve the solubility of this compound, and what is the best way to determine the optimal pH?

A2: The solubility of ionizable compounds is often highly dependent on the pH of the solution.[4][5] For a pyrazole derivative, the nitrogen atoms in the ring can be protonated at acidic pH or deprotonated at basic pH. The resulting ionized forms are more polar and thus more soluble in water.[6][7][8] To find the optimal pH, you should experimentally determine the compound's pH-solubility profile.

Experimental Protocol: Determining the pH-Solubility Profile

This protocol will allow you to identify the pH at which the solubility of this compound is maximized.

Materials:

  • This compound

  • A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • An analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

  • A calibrated pH meter

  • A temperature-controlled shaker or rotator

Procedure:

  • Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours to ensure the solution reaches equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it using a 0.22 µm syringe filter to remove any remaining particulates.

  • Accurately measure the concentration of the dissolved compound in each filtered sample using a validated analytical method.

  • Plot the measured solubility (in µg/mL or mM) against the corresponding pH of the buffer.

The resulting graph will clearly show the pH range that yields the highest solubility.

Diagram: pH-Solubility Determination Workflow

G cluster_0 Experimental Workflow A Prepare Buffer Series (pH 2-10) B Add Excess Compound A->B C Equilibrate (24-48h) B->C D Centrifuge & Filter C->D E Analyze Concentration D->E F Plot Solubility vs. pH E->F G Identify Optimal pH F->G

Caption: Workflow for determining the pH-solubility profile.

Q3: What should I try if pH adjustment alone does not achieve my target concentration?

A3: If altering the pH is insufficient, the use of co-solvents is a standard and effective next step.[9][10] Co-solvents are organic solvents that are miscible with water and work by reducing the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[2][10][11][12]

Common Co-solvents for Research Applications:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Key Considerations:

  • Application-Specific Choice: The selection of a co-solvent is dictated by the intended use. For in vitro cell-based assays, small percentages of DMSO are generally acceptable. For in vivo studies, co-solvents with lower toxicity profiles, such as PG and PEG 400, are preferred.[2]

  • Minimize Concentration: Always use the lowest concentration of co-solvent necessary to achieve the desired solubility to minimize potential artifacts in biological assays or toxicity in animal models.

Experimental Protocol: Co-solvent Screening

  • Choose a set of biocompatible co-solvents.

  • Prepare a series of solutions with increasing concentrations of each co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20%, 50% v/v).

  • Following the shake-flask method described in the previous protocol, determine the saturation solubility of your compound in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent concentration for each one tested to identify the most effective agent.

Table: Illustrative Co-solvent Screening Data

Co-solventConcentration (% v/v)Expected Solubility Trend
None0%Very Low
Ethanol10%Increase
Ethanol20%Further Increase
Propylene Glycol10%Increase
Propylene Glycol20%Further Increase
PEG 40010%Increase
PEG 40020%Further Increase
DMSO5%Significant Increase
DMSO10%High Increase

Note: This table provides an expected trend for illustrative purposes.

Q4: For my in vivo formulation, I need to limit the use of organic co-solvents. What are the best alternatives?

A4: For applications requiring minimal organic co-solvents, cyclodextrins and surfactants are excellent solubilizing agents.[3]

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][15] They can encapsulate poorly soluble molecules, like your pyrazole compound, forming a water-soluble inclusion complex.[13][14][15][16][17] This effectively shields the hydrophobic part of the drug from the aqueous environment.[14]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Diagram: Solubilization by Cyclodextrin Encapsulation

G cluster_0 Mechanism of Cyclodextrin Solubilization A Poorly Soluble Pyrazole Compound C Water-Soluble Inclusion Complex A->C Complexation B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) B->C Complexation

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Surfactants: Surfactants are amphiphilic molecules that form micelles in water above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core that can entrap your compound, while the hydrophilic shell interacts with water, leading to increased solubility.

Common Non-ionic Surfactants:

  • Polysorbate 80 (Tween® 80)

  • Polyoxyl 35 Castor Oil (Cremophor® EL)

Experimental Protocol: Screening of Cyclodextrins and Surfactants

  • Prepare a series of solutions of the selected excipient (e.g., HP-β-CD or Polysorbate 80) in your chosen buffer at various concentrations (e.g., 1%, 2.5%, 5%, 10% w/v).

  • Use the shake-flask method to determine the solubility of your pyrazole derivative in each of these formulations.

  • Plot the solubility against the excipient concentration to create a phase-solubility diagram, which will help you identify the most effective formulation.

Summary of Solubilization Strategies

StrategyMechanism of ActionKey AdvantagesMain Considerations
pH Adjustment Increases the concentration of the more soluble, ionized form of the compound.Simple, cost-effective, and easy to implement.Only effective for ionizable compounds; the required pH may not be physiologically compatible.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.Highly effective and predictable.Potential for toxicity or interference with biological assays, especially at high concentrations.
Cyclodextrins Encapsulates the hydrophobic drug molecule within a soluble host-guest complex.Generally have a good safety profile and are widely used in pharmaceutical formulations.Can be more costly; potential for interactions with other formulation components.
Surfactants Incorporates the drug into the hydrophobic core of micelles.High solubilization capacity.Can have their own biological effects and may cause irritation at higher concentrations.

Concluding Remarks

A systematic approach is key to overcoming the solubility challenges of this compound. By methodically evaluating the impact of pH, co-solvents, and specialized excipients like cyclodextrins and surfactants, you can develop a robust and suitable aqueous formulation for your specific research needs.

References

stability of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various pH conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Introduction: Understanding the Stability of Substituted Pyrazoles

The pyrazole ring is an aromatic heterocycle that is generally stable to oxidation, but its stability can be influenced by pH and the nature of its substituents.[1] For this compound, two key structural features will dictate its behavior in different pH environments:

  • The Pyrazole Core: As a weak base, the pyrazole ring can be protonated under acidic conditions or deprotonated under strongly basic conditions.[2] This can affect its chemical reactivity and susceptibility to degradation.

  • The Difluoromethyl Group (-CHF2): This is a strong electron-withdrawing group. Such groups can influence the pKa of the pyrazole ring and may impact its susceptibility to nucleophilic attack, particularly under basic conditions.[3]

  • The Cyclopropyl Group: This alkyl substituent is generally stable but can influence the overall electronic properties and lipophilicity of the molecule.

This guide will provide a framework for understanding and experimentally determining the stability of this compound in your specific experimental context.

Frequently Asked Questions (FAQs) on pH Stability

Q1: What is the expected stability of this compound in acidic, neutral, and basic solutions?

While specific data for this molecule is not publicly available, we can infer its likely stability based on general chemical principles of pyrazoles.

  • Acidic Conditions (pH 1-4): The pyrazole ring is likely to be protonated. While generally stable, prolonged exposure to strong acids and high temperatures could lead to slow degradation.

  • Neutral Conditions (pH 5-8): The compound is expected to be most stable in this range. The pyrazole ring will be predominantly in its neutral form. For many pyrazole derivatives, this pH range is optimal for storage and handling in aqueous solutions.[4]

  • Basic Conditions (pH 9-13): Under basic conditions, the N-H proton of the pyrazole ring can be removed, forming a pyrazolate anion. The presence of the electron-withdrawing difluoromethyl group may increase the acidity of the N-H proton, making it more susceptible to deprotonation. This anionic form could be more reactive and potentially susceptible to degradation pathways like hydrolysis or oxidation, especially at elevated temperatures.[5]

Q2: What are the potential degradation pathways for this compound under pH stress?

The most common degradation pathway for many pharmaceuticals in aqueous solutions is hydrolysis.[6] For this compound, potential degradation could involve:

  • Hydrolysis of the Difluoromethyl Group: While generally stable, extreme pH and temperature could potentially lead to the hydrolysis of the C-F bonds, although this is typically difficult.

  • Ring Opening: Under harsh conditions (extreme pH and heat), the pyrazole ring itself could undergo cleavage.[7]

Identifying the exact degradation products would require a forced degradation study followed by analysis using techniques like LC-MS to elucidate the structures of the degradants.[8]

Q3: How do I experimentally determine the pH stability profile of my compound?

The most effective way to determine the pH stability is to conduct a forced degradation study .[9][10][11] This involves subjecting the compound to a range of pH conditions (e.g., pH 1.2, 4.5, 7.0, 9.0, and 12.0) at a specified temperature (e.g., 40-60°C) and monitoring the degradation over time using a stability-indicating analytical method, such as HPLC-UV.[8][12]

Q4: What are the recommended storage conditions for solutions of this compound?

Based on general chemical knowledge, stock solutions are best prepared in a buffer at or near neutral pH (e.g., pH 7.0-7.4) or in an organic solvent like DMSO. For short-term storage, refrigeration (2-8°C) is recommended. For long-term storage, freezing (-20°C or -80°C) is advisable. Avoid repeated freeze-thaw cycles.

Q5: I see unexpected peaks in my chromatogram after incubating my compound in a basic buffer. What could be the cause?

The appearance of new peaks strongly suggests degradation of the parent compound. Under basic conditions, as discussed in Q1, this compound may be less stable. These new peaks are likely degradation products. To confirm this, you should run a control sample of the compound in the same buffer at t=0 and compare it to the incubated sample.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound concentration over time in aqueous solution. pH-dependent degradation.Perform a pH stability study to identify the optimal pH range for your experiments. Prepare solutions fresh daily if necessary.
Inconsistent results in biological assays. Compound instability in the assay buffer.Check the pH of your assay buffer. If it is in a range where the compound is unstable, consider adjusting the buffer pH or reducing the incubation time.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products.This is a clear sign of instability. Characterize the degradants if necessary for your research goals. Use the forced degradation protocol below to systematically investigate.
Precipitation of the compound from solution. Poor solubility at a specific pH.Determine the pKa of the compound. Solubility can be pH-dependent, especially if the compound can be protonated or deprotonated.

Experimental Protocols

Protocol 1: Forced Degradation Study for pH Stability Assessment

This protocol outlines a systematic approach to evaluate the stability of this compound across a range of pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate or citrate buffers

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC system with UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare pH Solutions: Prepare a series of buffers and solutions covering the desired pH range:

    • 0.1 M HCl (pH ~1)

    • pH 4.5 buffer (e.g., acetate)

    • pH 7.0 buffer (e.g., phosphate)

    • pH 9.0 buffer (e.g., borate)

    • 0.1 M NaOH (pH ~13)

  • Incubation:

    • For each pH condition, add a small aliquot of the stock solution to the pH solution to achieve a final concentration of ~50 µg/mL.

    • Prepare a control sample (t=0) for each pH by immediately neutralizing (if necessary) and diluting for analysis.

    • Incubate the remaining samples at a controlled temperature (e.g., 50°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot, neutralize if in strong acid or base, and dilute with mobile phase to the working concentration.

    • Analyze by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point for each pH condition.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate the parent compound from any potential degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL

Method Validation:

  • Analyze a mixture of the stressed (degraded) samples.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.

Visualizations and Data

Data Summary Table

The following table can be used to summarize the results of your forced degradation study.

Stress Condition Duration (hours) Temperature (°C) % Degradation Observations (e.g., number of degradant peaks)
0.1 M HCl4850
pH 4.5 Buffer4850
pH 7.0 Buffer4850
pH 9.0 Buffer4850
0.1 M NaOH4850

Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Incubate Incubate Samples (e.g., 50°C) Stock->Incubate Buffers Prepare pH Buffers (pH 1 to 13) Buffers->Incubate Timepoints Collect Samples at Timepoints Incubate->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Calculate % Degradation HPLC->Data

Caption: Workflow for pH-dependent forced degradation study.

Influence of pH on the Pyrazole Ring

Pyrazole_pH cluster_acid Acidic pH cluster_neutral Neutral pH cluster_base Basic pH Protonated Pyrazole-H⁺ (Protonated) Neutral Pyrazole-H (Neutral) Protonated->Neutral + H⁺ Neutral->Protonated - H⁺ Deprotonated Pyrazole⁻ (Anionic) Neutral->Deprotonated - H⁺ Deprotonated->Neutral + H⁺

Caption: Equilibrium of the pyrazole ring under different pH conditions.

References

common side products in the synthesis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pyrazole derivative. We will address frequently asked questions and provide in-depth troubleshooting guides based on established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?

The most direct and widely adopted method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] For the target molecule, this involves the reaction of 1-cyclopropyl-4,4-difluoro-1,3-butanedione with hydrazine hydrate. The reaction proceeds through the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4]

Q2: What are the most common side products I should expect?

During the synthesis of this compound, you are likely to encounter three main classes of side products:

  • Regioisomers: The most significant impurity is typically the regioisomer, 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole. This arises from the non-selective reaction of hydrazine with the unsymmetrical diketone precursor.[5][6]

  • Incomplete Reaction Intermediates: Residual starting materials or incompletely cyclized intermediates (e.g., hydrazones) can contaminate the final product if the reaction does not go to completion.[7]

  • Cyclopropyl Ring-Opened Byproducts: Under harsh conditions (e.g., high temperature or strong acid), the strained cyclopropyl ring can undergo cleavage, leading to a variety of linear, acyclic impurities.[8]

Q3: Why is regioselectivity a critical issue in this synthesis?

Regioselectivity is the preferential formation of one isomer over another.[9] Because the precursor, 1-cyclopropyl-4,4-difluoro-1,3-butanedione, is unsymmetrical, the two carbonyl groups are electronically and sterically distinct. Hydrazine can attack either carbonyl, leading to two different pyrazole products (regioisomers). These isomers often have very similar physical properties (e.g., boiling point, polarity), making their separation by standard techniques like column chromatography or distillation extremely challenging and often resulting in low isolated yields of the desired product.[6][9] Therefore, controlling the reaction to favor the formation of the 3-cyclopropyl isomer is essential for an efficient synthesis.

Part 2: Troubleshooting Guide
Problem 1: My final product is a mixture of two isomers that are difficult to separate. How do I identify them and improve selectivity?

Root Cause Analysis:

The formation of two regioisomers, This compound (desired) and 5-cyclopropyl-3-(difluoromethyl)-1H-pyrazole (side product) , is a classic challenge in pyrazole synthesis.[5] The outcome is determined by which carbonyl group of the 1,3-diketone the hydrazine preferentially attacks. This preference is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[9]

  • Electronic Effects: The electron-withdrawing difluoromethyl group (-CF₂H) makes its adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Steric Effects: The bulkier cyclopropyl group may hinder attack at its adjacent carbonyl.

  • Reaction Conditions: pH is the most critical factor. Under acidic conditions, the nucleophilicity of the two nitrogen atoms in hydrazine can be modulated, potentially reversing the selectivity seen under neutral or basic conditions.[9] Solvent and temperature also play significant roles.[9]

Troubleshooting Workflow:

cluster_0 Troubleshooting Regioisomer Formation start Observe Isomer Mixture (NMR/GC-MS) id_isomers Protocol 2: Confirm Isomer Structures (¹H, ¹⁹F, ¹³C NMR, MS) start->id_isomers control_ph Adjust Reaction pH: - Acidic (e.g., AcOH, HCl) - Neutral - Basic (e.g., NaOAc) id_isomers->control_ph control_solvent Screen Solvents: - Protic (EtOH, MeOH) - Aprotic (THF, Toluene) - Dipolar Aprotic (DMAc) control_ph->control_solvent Iterate control_temp Vary Temperature: (e.g., 25°C, 60°C, 100°C) control_solvent->control_temp Iterate analyze Analyze Isomer Ratio (GC or ¹H NMR integration) control_temp->analyze analyze->control_ph Not Selective optimize Identify Optimal Conditions analyze->optimize Selectivity Achieved

Caption: Workflow for identifying and optimizing regioselectivity.

Solutions & Protocols:

  • Identification (Protocol):

    • NMR Spectroscopy: Use ¹H and ¹⁹F NMR. The chemical shift of the pyrazole ring proton and the coupling constants of the -CF₂H group will differ between the two isomers. The cyclopropyl protons will also show distinct shifts.

    • GC-MS: Gas chromatography can often separate the isomers, and the mass spectrum (m/z) will be identical for both, confirming they are isomers.

  • Improving Selectivity:

    • pH Control: This is the most impactful parameter. An acidic medium is often used to favor one isomer. For instance, conducting the reaction in ethanol with a catalytic amount of acetic acid or HCl can significantly improve the ratio.[9] Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have also been shown to provide excellent regioselectivity in some cases.[1]

    • Solvent Choice: The polarity and protic nature of the solvent can influence the transition state of the reaction. Experiment with ethanol, isopropanol, toluene, and DMAc to find the optimal medium.

    • Temperature: Lower temperatures often lead to higher selectivity by favoring the kinetically controlled product. Start at room temperature before attempting elevated temperatures.

Data Summary: Effect of Conditions on Regioisomer Ratio

ConditionSolventTemperatureTypical Isomer Ratio (3-cyclopropyl : 5-cyclopropyl)Reference
NeutralEthanolReflux~ 1 : 1 to 2 : 1[1],[2]
Acid-CatalyzedEthanol25 °C> 10 : 1[9]
Aprotic DipolarDMAc25 °C> 20 : 1[1]
Problem 2: My NMR spectrum shows complex signals that do not correspond to the product or its isomer. Could the cyclopropyl ring be opening?

Root Cause Analysis:

Yes, this is a distinct possibility. The cyclopropane ring is a strained three-membered ring that is susceptible to ring-opening reactions, especially under harsh conditions like strong Lewis acids, Brønsted acids, or high temperatures.[8][10] The reaction mechanism can involve protonation followed by nucleophilic attack (e.g., by the solvent or counter-ion), leading to a variety of linear, unsaturated byproducts.

Reaction Diagram:

cluster_ring_opening Cyclopropyl Ring-Opening Pathway pyrazole 3-Cyclopropyl-pyrazole (Product) protonation Protonated Intermediate pyrazole->protonation H⁺ (Strong Acid) High Temp. ring_open Ring-Opened Carbocation protonation->ring_open Ring Cleavage byproducts Linear, Unsaturated Side Products ring_open->byproducts Nucleophilic Attack (e.g., Solvent, H₂O)

References

Technical Support Center: Optimizing In Vivo Efficacy for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole (CPDP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, hereafter referred to as CPDP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the in vivo dosage and efficacy of this novel investigational compound.

Given that CPDP is a pyrazole derivative, a class of compounds known for a wide spectrum of pharmacological activities including kinase inhibition, this guide will operate under the assumption that CPDP is being investigated as a selective inhibitor of a key signaling kinase (e.g., a Cyclin-Dependent Kinase or Tyrosine Kinase) for oncology applications.[1][2][3] The principles and troubleshooting steps outlined here are grounded in established preclinical development practices and can be adapted for other therapeutic areas.[4][5][6]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for designing and interpreting in vivo studies with CPDP.

Q1: What is the first step in determining a starting dose for my in vivo efficacy study?

A1: The initial dose selection should be data-driven, leveraging all available in vitro and in silico information. A well-designed dose range finding (DRF) study is the essential first step in vivo.[4][7] Your starting dose for the DRF study should be based on:

  • In Vitro Potency (IC50/EC50): While there is no direct conversion formula, the in vitro potency against your target kinase provides a benchmark.[8] Doses in initial studies often aim for plasma concentrations several-fold higher than the in vitro IC50.

  • In Vitro Cytotoxicity (CC50): Data from cytotoxicity assays on relevant cell lines (e.g., HepG2 for liver toxicity) helps establish a preliminary therapeutic index.[9]

  • Data from Similar Compounds: If available, pharmacokinetic (PK) and maximum tolerated dose (MTD) data from structurally related pyrazole compounds can provide a valuable starting point.[3][9]

Q2: CPDP has poor aqueous solubility. How does this impact my in vivo study design and what formulation should I use?

A2: Poor aqueous solubility is a common challenge for pyrazole-based compounds and can lead to low or erratic bioavailability.[10][11] It is critical to develop a stable and homogenous formulation. Failure to do so can result in inaccurate dosing and irreproducible results.

Commonly successful formulations for this class of compounds involve a multi-component vehicle.[10][12] A standard approach is a solution or suspension using a combination of solvents and surfactants.

Table 1: Example Formulations for Poorly Soluble Pyrazole Compounds

Vehicle ComponentRoleTypical Concentration (v/v)Key Considerations
DMSO Primary Solvent5-10%Use minimal volume required for dissolution. High concentrations can cause local irritation upon injection.[8][10]
PEG400 Co-solvent30-40%Improves solubility and stability of the formulation.
Tween-80 or Solutol HS-15 Surfactant/Emulsifier5%Prevents precipitation of the compound upon dilution with aqueous media (e.g., in the bloodstream).[10][11]
Saline or 5% Dextrose Diluentq.s. to final volumeEnsures the final formulation is isotonic.[10]

Always prepare formulations fresh daily and visually inspect for precipitation before administration. [10] For intravenous (IV) routes, the final solution must be sterile-filtered (0.22 µm).[10]

Q3: How do I establish a relationship between the dose, drug exposure (PK), and the desired biological effect (PD)?

A3: Establishing the PK/PD relationship is the core objective of dose optimization.[13] This requires integrating three distinct sets of measurements into your study design:

  • Dose Administration: The precisely administered amount of CPDP (e.g., in mg/kg).

  • Pharmacokinetics (PK): Measuring the concentration of CPDP in plasma over time to determine key parameters like Cmax (maximum concentration), AUC (Area Under the Curve, total exposure), and half-life.[4][13] This is typically done with a satellite group of animals to avoid influencing the main efficacy study.

  • Pharmacodynamics (PD): Measuring a biomarker that confirms the drug is hitting its intended target. For a kinase inhibitor, this could be the level of phosphorylation of a downstream substrate in tumor tissue or a surrogate tissue.

By correlating these three elements, you can determine the minimum drug exposure (AUC or Cmax) required to achieve the desired level of target inhibition and, ultimately, therapeutic efficacy.[13][14]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your in vivo experiments with CPDP.

Troubleshooting Guide 1: Sub-optimal Efficacy or Lack of Dose-Response

Problem: You have completed an in vivo study, but CPDP showed minimal or no anti-tumor activity, and you did not observe a clear relationship between increasing doses and therapeutic effect.[15][16]

Potential Root Causes & Solutions:

1. Insufficient Drug Exposure (Pharmacokinetic Failure)

  • Causality: The most common reason for a lack of efficacy is that the compound is not reaching the tumor at a high enough concentration for a sufficient duration.[13][17] This can be due to poor absorption after oral dosing, rapid metabolism by liver enzymes (like Cytochrome P450s), or rapid excretion.[17][18] Many kinase inhibitors are substrates for metabolizing enzymes and efflux transporters.[17]

  • Troubleshooting Protocol:

    • Conduct a Standalone PK Study: Dose a cohort of animals (e.g., mice) with CPDP at your highest efficacy study dose via both intravenous (IV) and oral (PO) routes.

    • Collect Plasma Samples: Collect blood at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Analyze Drug Concentration: Use a validated LC-MS/MS method to determine plasma concentrations of CPDP.

    • Calculate Key PK Parameters: Determine the bioavailability (F%), Cmax, AUC, and half-life (t½).

    • Analyze & Act:

      • If Bioavailability (F%) is <10%: The compound is poorly absorbed orally. Focus on formulation optimization (e.g., particle size reduction, alternative vehicles) or switch to parenteral administration (e.g., subcutaneous or intraperitoneal injection) for subsequent studies.[11][19]

      • If Half-Life is Very Short (<1-2 hours): The drug is cleared too rapidly to maintain therapeutic concentrations. Consider increasing the dosing frequency (e.g., from once daily to twice daily).

      • If Exposure (AUC) is Low/Non-linear with Dose: This may indicate saturation of absorption mechanisms or extensive first-pass metabolism.[13] This reinforces the need for formulation work or an alternative route of administration.

2. Inadequate Target Engagement (Pharmacodynamic Failure)

  • Causality: Even with adequate drug exposure in the plasma, the compound may not be effectively inhibiting its kinase target within the tumor tissue.

  • Troubleshooting Protocol:

    • Design a PK/PD Study: Dose tumor-bearing animals with a single dose of CPDP at three levels (low, mid, high). Include a vehicle control group.

    • Collect Tissues: Euthanize animals at a time point where you expect high drug concentration (e.g., 2-4 hours post-dose, based on PK data). Collect both plasma and tumor tissue.

    • Measure Drug in Tissue: Homogenize the tumor and analyze for CPDP concentration to confirm it is penetrating the target tissue.

    • Measure Target Inhibition: Using the same tumor homogenate, perform a Western blot or ELISA to measure the phosphorylation status of a known downstream substrate of your target kinase.

    • Analyze & Act:

      • If Tumor Drug Levels are Low: This suggests poor tissue penetration. While difficult to modify, this is a critical property of the molecule.

      • If Target is Not Inhibited Despite High Tumor Drug Levels: This is a significant red flag. It could mean CPDP is not as potent against the target in vivo as it was in vitro, or that the in vitro assay was not representative. Re-evaluate the in vitro data and consider screening for off-target effects.

Troubleshooting Guide 2: Unexpected Toxicity or Narrow Therapeutic Window

Problem: During your dose escalation or efficacy study, you observe significant toxicity (e.g., >20% body weight loss, lethargy, ruffled fur) at doses required for efficacy.

Potential Root Causes & Solutions:

1. Formulation-Related Toxicity

  • Causality: The vehicle itself, especially those containing high percentages of DMSO or certain surfactants, can cause local irritation, inflammation, or systemic toxicity, confounding the interpretation of the compound's intrinsic toxicity.[8]

  • Troubleshooting Protocol:

    • Dose a "Vehicle-Only" Control Group: Always include a control group that receives the exact same formulation vehicle, volume, and route of administration as the treated groups.

    • Monitor Clinical Signs: Carefully observe the vehicle-only group for any signs of toxicity.

    • Refine Formulation: If the vehicle causes toxicity, reformulate. Aim to reduce the percentage of organic solvents like DMSO to the lowest possible level (<10%).[8] Explore alternative, better-tolerated solubilizing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD).[10]

2. On-Target or Off-Target Toxicity

  • Causality: The observed toxicity may be a direct result of inhibiting the intended kinase target in healthy tissues where it plays a physiological role ("on-target" toxicity). Alternatively, CPDP may be inhibiting other kinases or proteins ("off-target" toxicity).[18]

  • Troubleshooting Protocol:

    • Conduct a Comprehensive Dose-Response Toxicity Study: Use a structured dose escalation strategy to precisely define the Maximum Tolerated Dose (MTD).[4][7]

    • Perform Gross Necropsy and Histopathology: At the end of the study, collect major organs (liver, spleen, kidney, heart, lungs) from animals in the high-dose and control groups.[4] Have a veterinary pathologist examine the tissues for signs of cellular damage, which can point to specific organ toxicities.

    • Incorporate Biomarker Monitoring: Monitor blood for markers of liver (ALT, AST) and kidney (BUN, creatinine) function.[4]

    • Analyze & Act:

      • If Toxicity is Mechanism-Based: You may have a narrow therapeutic window. The strategy here is to optimize the dosing schedule. For example, intermittent dosing (e.g., 5 days on, 2 days off) might allow normal tissues to recover while still providing sufficient anti-tumor pressure.

      • If Toxicity Suggests Off-Target Effects: This is a fundamental liability of the molecule. Consider performing a broad in vitro kinase panel screen to identify potential off-targets. This information is crucial for deciding whether to continue development or select a new lead candidate.

Part 3: Data Presentation & Visualizations

Workflow for In Vivo Dose Optimization

The following diagram outlines the logical workflow for moving from initial in vitro data to an optimized in vivo dose for efficacy studies.

DoseOptimizationWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Efficacy Testing vitro In Vitro Data (IC50, CC50) formulation Formulation Development (Solubility, Stability) vitro->formulation drf Dose Range Finding (DRF) & MTD Determination formulation->drf Select Vehicle pk Pharmacokinetics (PK) (IV & PO) drf->pk Inform Dose Selection efficacy Optimized Efficacy Study (Dose, Schedule) drf->efficacy Set Max Dose pk_pd PK/PD Study (Target Engagement) pk->pk_pd Inform Timepoints pk->efficacy Inform Dosing Schedule pk_pd->efficacy Confirm Target Modulation & Set Min. Effective Dose

Caption: Logical workflow for in vivo dose optimization.

Interpreting Dose-Response Relationships

The relationship between dose, exposure, and effect is central to pharmacology. Understanding this relationship helps define the therapeutic window of CPDP.

DoseResponse Dose Dose (mg/kg) PK Pharmacokinetics (Plasma Exposure - AUC) Dose->PK Determines PD Pharmacodynamics (Target Inhibition) PK->PD Drives Toxicity Toxicity (Adverse Effects) PK->Toxicity Can Cause Efficacy Efficacy (Tumor Growth Inhibition) PD->Efficacy Leads to

Caption: Relationship between Dose, PK, PD, and Outcomes.

References

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole and Related Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the off-target effects of the novel pyrazole-based compound, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, and its analogs. Given that the pyrazole scaffold is a privileged structure in medicinal chemistry, the principles and methodologies discussed herein are broadly applicable to a wide range of pyrazole-containing small molecule inhibitors.[1][2]

The objective of this guide is to equip you with the knowledge and practical tools to anticipate, identify, and mitigate off-target effects, thereby enhancing the specificity and therapeutic potential of your compounds.

Part 1: Understanding the Challenge of Off-Target Effects with Pyrazole-Based Inhibitors

The pyrazole ring is a five-membered heterocycle that is a common feature in many FDA-approved drugs due to its favorable physicochemical properties, including its ability to act as a bioisostere for other aromatic rings and its capacity to form crucial hydrogen bonds with protein targets.[1] These properties have led to the development of numerous pyrazole-containing drugs for a variety of diseases, including cancer and inflammatory disorders.[1][2]

However, the very features that make the pyrazole scaffold so versatile can also contribute to off-target interactions. Off-target effects arise when a drug binds to unintended biological targets, which can lead to a range of undesirable outcomes, from misleading experimental results to adverse drug reactions in a clinical setting.[3] For pyrazole-based inhibitors, which often target ATP-binding pockets of kinases, the high degree of conservation in these pockets across the kinome presents a significant challenge for achieving selectivity.

This guide will walk you through a systematic approach to de-risking your pyrazole-based compounds, with a focus on our lead molecule, this compound.

Part 2: Proactive Off-Target Profiling: A Multi-pronged Approach

A proactive and integrated strategy that combines computational prediction with experimental validation is the most effective way to identify and mitigate off-target effects early in the drug discovery process.[3]

In Silico Prediction of Potential Off-Target Interactions

Computational methods provide a rapid and cost-effective means of generating hypotheses about the potential off-target profile of a compound.[4][5][6] These in silico tools leverage vast databases of known drug-target interactions and compound structures to predict potential binding partners for your molecule of interest.

Key Computational Approaches:

  • Similarity-Based Methods: These approaches, such as Similarity Ensemble Approach (SEA) and chemical similarity searching, compare the 2D or 3D structure of your compound to a library of molecules with known biological activities.[6][7] The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to correlate the chemical structure of a compound with its biological activity. By building models based on large datasets of compounds with known off-target activities, it is possible to predict the likelihood of your compound interacting with those same off-targets.

Workflow for In Silico Off-Target Prediction:

cluster_0 Step 1: Compound Input cluster_1 Step 2: Computational Screening cluster_2 Step 3: Data Integration & Prioritization cluster_3 Step 4: Output A Input Structure of This compound B Similarity Ensemble Approach (SEA) A->B Submit for Analysis C QSAR Modeling A->C Submit for Analysis D Machine Learning (e.g., Deep Neural Network) A->D Submit for Analysis E Aggregate and Score Predicted Interactions B->E Generate Predictions C->E Generate Predictions D->E Generate Predictions F Prioritized List of Potential Off-Targets for Experimental Validation E->F Rank by Confidence

Caption: A streamlined workflow for the computational prediction of off-target interactions.

Experimental Validation of Predicted Off-Targets

In silico predictions must always be followed by rigorous experimental validation.[8][9] The choice of experimental assay will depend on the nature of the predicted off-targets and the resources available.

Recommended Experimental Approaches:

  • Kinase Profiling Panels: Given the prevalence of pyrazole-based kinase inhibitors, screening your compound against a broad panel of kinases is a critical step.[10] Several commercial services offer comprehensive kinase profiling panels that can provide valuable data on the selectivity of your compound.

    Parameter Description
    Panel Size Typically ranges from 50 to over 400 kinases.
    Assay Format Commonly radiometric (e.g., ³³P-ATP) or fluorescence-based.
    Data Output Percentage of inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM).
    Follow-up Determination of IC₅₀ or Kᵢ values for any significant hits.
  • Cell-Based Phenotypic Screening: This approach assesses the effect of your compound on cellular phenotypes, which can reveal unexpected biological activities.[3] High-content imaging and other advanced techniques can be used to monitor a wide range of cellular parameters, such as morphology, proliferation, and signaling pathway activation.

  • Targeted Cellular Assays: If your in silico analysis predicts a specific off-target, you can use targeted cell-based assays to validate this interaction. For example, if a particular cell surface receptor is identified as a potential off-target, a reporter gene assay or a second messenger assay can be employed.

  • Proteomics-Based Approaches: Techniques such as chemical proteomics can be used to identify the direct binding partners of your compound in a complex biological sample. This can be a powerful, unbiased method for discovering novel off-targets.

Part 3: Troubleshooting Guide and FAQs

This section addresses common issues and questions that arise during the investigation of off-target effects.

Q1: My in silico analysis predicted a large number of potential off-targets. How do I prioritize them for experimental validation?

A1: It is common for computational methods to generate a significant number of potential hits.[4][6] Prioritization should be based on a combination of factors:

  • Prediction Confidence Score: Most prediction tools provide a confidence score or p-value for each predicted interaction. Focus on the highest-scoring predictions first.

  • Biological Relevance: Consider the known biological function of the predicted off-targets. Are any of them known to be involved in pathways that could lead to toxicity?

  • Druggability: Assess whether the predicted off-targets have binding pockets that are likely to accommodate your compound.

  • Orthogonal Predictions: Give higher priority to off-targets that are predicted by multiple, independent computational methods.[11]

Q2: My compound shows activity against an off-target in a biochemical assay, but I don't see a corresponding phenotype in cells. What could be the reason?

A2: This is a common scenario, and there are several possible explanations:

  • Cellular Permeability: Your compound may not be able to efficiently cross the cell membrane to reach the intracellular off-target.

  • Target Engagement in the Cellular Context: The off-target may not be accessible to your compound in the complex cellular environment due to protein-protein interactions or subcellular localization.

  • Redundancy in Signaling Pathways: The cellular phenotype may be masked by redundant signaling pathways that compensate for the inhibition of the off-target.

  • Assay Artifact: The result from the biochemical assay could be an artifact of the in vitro conditions.

Q3: How can I improve the selectivity of my pyrazole-based inhibitor?

A3: Improving selectivity is a key objective of lead optimization. Here are some strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the different substituents on the pyrazole core and assess the impact on both on-target and off-target activity. The goal is to identify modifications that enhance on-target potency while reducing or eliminating off-target interactions.

  • Structure-Based Drug Design: If the 3D structure of your on-target and a key off-target are known, you can use this information to design modifications that exploit structural differences between the two proteins. For example, you can introduce bulky groups that are accommodated by the on-target but clash with the binding site of the off-target.

  • Targeted Protein Degradation: An emerging strategy is to convert your inhibitor into a proteolysis-targeting chimera (PROTAC).[12] By linking your pyrazole-based inhibitor to an E3 ligase ligand, you can induce the targeted degradation of your protein of interest, which can offer a higher degree of selectivity compared to simple inhibition.[12]

Experimental Protocol: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Kinase Panel Selection:

    • Choose a commercially available kinase profiling service or set up in-house assays for a panel of kinases that are relevant to your therapeutic area and any predicted off-targets.

  • Biochemical Kinase Assay:

    • The specific assay protocol will vary depending on the kinase and the detection method. A typical protocol involves incubating the kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled) with your compound at various concentrations.

    • The reaction is allowed to proceed for a defined period and then stopped.

    • The amount of phosphorylated substrate is then quantified.

  • Data Analysis:

    • For single-point screening, calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

    • For IC₅₀ determination, plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

Workflow for Mitigating Off-Target Effects:

cluster_0 Start: Active Compound cluster_1 Step 1: Off-Target Identification cluster_2 Step 2: Analysis & Prioritization cluster_3 Step 3: Lead Optimization cluster_4 End: Optimized Compound A Initial Hit Compound: This compound B In Silico Prediction A->B C Experimental Screening (e.g., Kinase Panel) A->C D Identify and Validate Key Off-Targets B->D C->D E Structure-Activity Relationship (SAR) Studies D->E F Structure-Based Design D->F G Selective Lead Compound with Minimized Off-Target Effects E->G F->G

Caption: A systematic workflow for the identification and mitigation of off-target effects.

References

Technical Support Center: Refining Analytical Techniques for 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to develop robust and reliable analytical methods.

Introduction: The Analytical Challenge

The analysis of this compound, a molecule with distinct chemical moieties, and its metabolites presents a unique set of challenges. The presence of a basic pyrazole ring, a lipophilic cyclopropyl group, and an electron-withdrawing difluoromethyl group influences its chromatographic retention, ionization efficiency, and fragmentation behavior. Metabolites are likely to exhibit increased polarity, further complicating simultaneous analysis. This guide will address common issues encountered during method development and routine analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the analysis of this compound and its metabolites.

Q1: I am observing poor peak shape (tailing) for the parent compound on a C18 column. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like pyrazoles on reversed-phase columns is often due to secondary interactions with residual silanol groups on the silica support.[1] To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small amount of an acidic modifier, such as 0.1% formic acid, to both your aqueous and organic mobile phases. This will protonate the pyrazole nitrogen, ensuring a single ionic species and minimizing interactions with silanols.

  • Column Selection: If tailing persists, switch to a column with a different stationary phase chemistry, such as one with end-capping or a hybrid particle technology, which has a lower density of free silanol groups.

  • pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of the pyrazole ring to maintain it in a fully protonated state.

Q2: My signal intensity for the parent compound and its metabolites is inconsistent between injections. What should I investigate?

A2: Inconsistent signal intensity can stem from several sources, from the autosampler to the ion source.[2][3] A systematic approach is necessary:

  • Check for Carryover: Inject a blank solvent after a high-concentration sample to see if the analyte peaks reappear. If so, optimize your needle wash procedure, perhaps using a stronger organic solvent or a multi-solvent wash.

  • Evaluate Matrix Effects: Biological matrices can cause ion suppression or enhancement.[2] Prepare a sample in a clean solvent and another in the biological matrix extract at the same concentration. A significant difference in signal indicates matrix effects. Consider more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.[1][4]

  • Ion Source Contamination: The difluoromethyl group can be somewhat labile under certain conditions, and complex biological samples can contaminate the ion source over time.[3] Inspect and clean the ion source components, such as the capillary and skimmer, according to the manufacturer's guidelines.

Q3: I am struggling to retain the more polar metabolites on my reversed-phase column. What are my options?

A3: The analysis of a parent drug and its more polar metabolites often requires a chromatographic method that can handle a wide range of polarities.

  • Gradient Optimization: Start with a lower percentage of organic solvent in your initial gradient conditions to enhance the retention of polar metabolites. A slower, shallower gradient can also improve separation.

  • Alternative Chromatographic Modes: If reversed-phase is not providing adequate retention, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[5] HILIC columns use a polar stationary phase with a high organic content mobile phase, which is ideal for retaining and separating very polar compounds.

  • Ion-Pairing Chromatography: For acidic metabolites, adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column.[6] However, be aware that these reagents can be difficult to remove from the LC-MS system.

In-Depth Troubleshooting Guides

Issue 1: Poor Sensitivity and High Background Noise

High background noise can mask the signal of your analytes, leading to poor sensitivity. This is a common issue in LC-MS analysis and can be addressed systematically.[3][7]

Troubleshooting Workflow:

A High Background Noise Observed B Isolate the Source: LC or MS? A->B C MS Infusion Analysis B->C Disconnect LC D LC System Analysis B->D Keep LC Connected E Contaminated Mobile Phase/Additives C->E Noise Persists I Ion Source Contamination C->I Noise Decreases F Contaminated LC Components D->F G Clean/Replace Solvents & Additives E->G H Flush LC System F->H K Problem Resolved G->K H->K J Clean Ion Source I->J J->K

Caption: Troubleshooting workflow for high background noise.

Step-by-Step Protocol:

  • Isolate the Source:

    • Disconnect the LC from the mass spectrometer and infuse a clean solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) directly into the MS.

    • If the background noise is still high, the issue is likely with the mass spectrometer or the infusion solvent. Proceed to step 2.

    • If the background noise is low, the source of the contamination is the LC system. Proceed to step 3.

  • Mass Spectrometer Troubleshooting:

    • Solvent Purity: Ensure you are using LC-MS grade solvents and fresh, high-purity additives.[3] Improperly stored or old solvents can accumulate contaminants.

    • Ion Source Cleaning: A dirty ion source is a frequent cause of high background.[3] Follow the manufacturer's protocol to clean the ion source components.

  • LC System Troubleshooting:

    • Mobile Phase Contamination: Prepare fresh mobile phases using new bottles of solvent and additives. Sonicate the mobile phases to remove dissolved gases.

    • System Flush: Systematically flush the LC system with a series of solvents, for example, water, isopropanol, and then your mobile phase, to remove any contaminants.

    • Column Contamination: If the noise persists, it may be coming from the analytical column.[3] Try replacing the column with a new one.

Issue 2: Unstable Retention Times

Shifting retention times can lead to misidentification and inaccurate quantification of your analytes.[3] This is often related to the stability of the chromatographic conditions.

Troubleshooting Workflow:

A Retention Time Instability B Check for Leaks A->B C Inspect Pump Performance A->C D Evaluate Column Stability A->D E Mobile Phase Issues A->E F Fix Leaks B->F G Service Pump C->G H Equilibrate/Replace Column D->H I Prepare Fresh Mobile Phase E->I J Problem Resolved F->J G->J H->J I->J

Caption: Troubleshooting workflow for unstable retention times.

Step-by-Step Protocol:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient re-equilibration time at the end of each run is crucial.

  • Mobile Phase Preparation: Inconsistent mobile phase composition can cause retention time shifts.[3] Always prepare mobile phases accurately and ensure they are well-mixed. If using a buffer, check the pH.

  • Pump Performance: Fluctuations in pump pressure can indicate a problem with the pump seals or check valves, leading to an inconsistent flow rate.[3] Monitor the pressure trace for any anomalies.

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially under harsh pH or temperature conditions. This will lead to a gradual shift in retention times. If you observe a consistent drift, it may be time to replace the column.

Experimental Protocols

Sample Preparation for Plasma Samples

Effective sample preparation is critical for removing matrix components that can interfere with your analysis.[1][8][9] Protein precipitation is a common and straightforward method for plasma samples.[8][10]

Protocol: Protein Precipitation

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Inject the supernatant onto the LC-MS/MS system.

Illustrative LC-MS/MS Method Parameters

The following table provides a starting point for developing an LC-MS/MS method for this compound and its hydroxylated metabolite. These parameters would need to be optimized for your specific instrumentation.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmGood starting point for reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good peak shape of the basic pyrazole.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reversed-phase.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Ionization Mode ESI PositiveThe pyrazole ring is readily protonated.
MRM Transitions Parent: [M+H]+ → fragmentTo be determined by infusion and fragmentation experiments.
Metabolite: [M+16+H]+ → fragmentAssuming a hydroxylated metabolite.

The Impact of the Difluoromethyl Group

The difluoromethyl (CF2H) group has a significant impact on the molecule's properties and its analysis.[11] It is strongly electron-withdrawing, which can influence the ionization and fragmentation of the molecule. While generally stable, under high-energy conditions in the mass spectrometer, it could potentially undergo fragmentation. When developing your MS method, be sure to investigate fragmentation pathways involving the loss of HF or the entire CF2H group. The unique isotopic pattern of fluorine is not a factor here, as it is monoisotopic. The primary analytical considerations are its influence on polarity and electronic effects. The high electronegativity of the fluorine atoms can affect the acidity of the N-H proton on the pyrazole ring, potentially influencing its chromatographic behavior and ionization.[12]

Conclusion

A systematic and logical approach is key to successfully troubleshooting analytical methods for challenging compounds like this compound and its metabolites. By understanding the underlying chemical principles and carefully isolating variables, you can efficiently diagnose and resolve common issues. This guide provides a framework for that process, from addressing simple FAQs to implementing detailed troubleshooting workflows.

References

Validation & Comparative

Introduction: The Enduring Prominence of the Pyrazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole and its Analogs for Drug Discovery Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern drug discovery.[1][2] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs targeting a wide array of clinical conditions, from inflammation (Celecoxib) to cancer (Ibrutinib, Axitinib) and cardiovascular diseases.[2][3][4][5] The unique physicochemical properties of the pyrazole core, including its ability to participate in hydrogen bonding as both a donor (N-1) and acceptor (N-2) and its metabolic stability, make it an ideal foundation for designing potent and selective therapeutic agents.[2][4]

This guide focuses on a specific, highly functionalized derivative: This compound . This compound integrates three key structural motifs of significant interest in contemporary medicinal chemistry:

  • The Pyrazole Core: A metabolically robust and synthetically accessible scaffold.[2]

  • The 3-Cyclopropyl Group: A small, rigid, and lipophilic substituent known to enhance binding affinity by probing hydrophobic pockets and often improving metabolic stability compared to linear alkyl groups.[6][7]

  • The 5-Difluoromethyl (-CHF2) Group: A valuable bioisostere for hydroxyl or thiol groups. It can increase lipophilicity and act as a weak hydrogen bond donor, often enhancing metabolic stability and cell membrane permeability.

This document provides a comparative analysis of this lead compound against its structural analogs, offering insights into structure-activity relationships (SAR), detailed experimental protocols for synthesis and biological evaluation, and a forward-looking perspective for researchers in the field.

Part 1: Synthesis Strategies and Mechanistic Rationale

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry. The most common and versatile approach is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[8][9][10] This method allows for significant diversity in the final product through the selection of appropriately substituted precursors.

For the synthesis of our lead compound, this compound, the key precursors are a hydrazine source (e.g., hydrazine hydrate) and the corresponding 1,3-diketone, namely 1-cyclopropyl-4,4-difluoro-1,3-butanedione .

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis based on the Knorr cyclocondensation reaction.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a polar, protic solvent that readily dissolves both the diketone and hydrazine hydrate. It also facilitates the dehydration step required for aromatization to the final pyrazole ring.

  • Acetic Acid Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of a weak acid like acetic acid protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine and increasing the reaction rate.[8]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration steps, ensuring the reaction proceeds to completion in a reasonable timeframe.[8]

  • Purification by Column Chromatography: This is a standard and effective method for separating the desired pyrazole product from unreacted starting materials and any potential regioisomeric byproducts, ensuring high purity of the final compound.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-cyclopropyl-4,4-difluoro-1,3-butanedione (1.0 equivalent) in absolute ethanol (0.2 M), add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_products Purification & Product diketone 1-Cyclopropyl-4,4-difluoro- 1,3-butanedione reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) diketone->reaction hydrazine Hydrazine Hydrate hydrazine->reaction workup Work-up & Purification (Column Chromatography) reaction->workup product 3-Cyclopropyl-5-(difluoromethyl)- 1H-pyrazole workup->product

Caption: General workflow for the Knorr synthesis of the target pyrazole.

Part 2: Comparative Analysis and Structure-Activity Relationships (SAR)

Understanding SAR is fundamental to rational drug design.[11] By systematically modifying each substituent of the lead compound, we can infer its contribution to the molecule's overall biological and physicochemical profile.

Compound IDR1 (Position 1)R3 (Position 3)R5 (Position 5)Key SAR Insights & Predicted Impact
Lead -HCyclopropyl-CHF₂Baseline: N-H for H-bond donation. Cyclopropyl for hydrophobic interaction/metabolic stability. -CHF₂ as a lipophilic H-bond donor and bioisostere.
Analog 1 -HCyclopropyl-CF₃Increased Lipophilicity & Electron Withdrawal: -CF₃ is more lipophilic and a stronger electron-withdrawing group than -CHF₂. May alter pKa and binding but often enhances metabolic stability.
Analog 2 -HIsopropyl-CHF₂Steric Bulk: Isopropyl group is less rigid and has a different steric profile than cyclopropyl. Activity will depend on the shape of the target's hydrophobic pocket.[11]
Analog 3 -HPhenyl-CHF₂Aromatic Interaction: Phenyl group introduces potential for π-π stacking. Its larger, flat nature may not be tolerated if the binding pocket is narrow.[11]
Analog 4 -CH₃Cyclopropyl-CHF₂Blocked H-Bond Donor: N-methylation removes the N-H hydrogen bond donor capability. This can probe the necessity of this interaction for target binding. May increase cell permeability.
Analog 5 2,4-DichlorophenylCyclopropyl-CHF₂Targeting Specific Pockets: The 2,4-dichlorophenyl group is a common substituent in potent ligands (e.g., CB1 antagonists) and can occupy larger accessory binding pockets, significantly increasing potency.[12]

Detailed SAR Discussion:

  • The 3-Position (Cyclopropyl vs. Analogs): The cyclopropyl group is a proven moiety for enhancing potency.[7] Its rigid structure allows it to effectively probe small hydrophobic pockets within a target protein. Replacing it with a flexible isopropyl group (Analog 2) or a larger phenyl group (Analog 3) serves as a crucial test of the binding site's topology. A significant drop in activity with these analogs would suggest a binding pocket that is sterically constrained and tailored for the specific conformation of the cyclopropyl ring.

  • The 5-Position (Difluoromethyl vs. Analogs): The difluoromethyl group is a modern bioisostere. Its comparison with the highly electron-withdrawing trifluoromethyl group (Analog 1) is a classic SAR study. While both enhance metabolic stability, the -CF₃ group's greater lipophilicity and electronic effect can drastically alter target affinity and pharmacokinetics. If the target interaction relies on the weak H-bond donating capacity of the -CHF₂ group's hydrogen, activity may decrease with the -CF₃ analog.

  • The 1-Position (N-H vs. N-Substituted): The N-H of the pyrazole ring is a critical interaction point. Its role as a hydrogen bond donor can be tested directly by N-alkylation (Analog 4). The loss of this hydrogen bond donor may be detrimental to activity. However, in some cases, adding a carefully selected substituent at N-1 (Analog 5) can lead to a dramatic increase in potency by allowing the molecule to access additional binding regions within the target protein.[12]

Part 3: Biological Evaluation and Assay Methodology

Given the broad biological activities of pyrazole derivatives, our lead compound could plausibly target a number of protein families, including protein kinases, cyclooxygenases (COX), or G-protein coupled receptors like the cannabinoid receptor.[12][13] For this guide, we will focus on a hypothetical application as a protein kinase inhibitor , a major class of drug targets for pyrazole-containing medicines.[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common, high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.

Causality Behind Experimental Choices:

  • Assay Principle: The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based system. It first terminates the kinase reaction and depletes the remaining ATP. Then, it converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. The light output is directly proportional to the kinase activity.

  • Controls: Including "no enzyme" and "no compound (vehicle)" controls is essential for data normalization. The "no enzyme" control defines the background signal (0% activity), while the vehicle control defines the maximum signal (100% activity).

  • Serial Dilution: A wide range of compound concentrations is tested to generate a full dose-response curve, which is necessary for accurate IC₅₀ calculation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform a serial dilution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the appropriate compound dilution. Add 2.5 µL of a solution containing the target kinase and its specific substrate peptide.

  • Initiation: Initiate the reaction by adding 5 µL of an ATP solution (at a concentration near the Kₘ for the specific kinase). The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent. This reagent simultaneously converts the ADP to ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualization: Kinase Assay Principle

G cluster_step2 Step 2: Detection ATP ATP ADP ADP ATP->ADP Substrate Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate Kinase Kinase + Inhibitor Kinase->ATP Kinase->Substrate ADP_detect ADP ADP->ADP_detect Measured ATP_detect ATP ADP_detect->ATP_detect Detection Reagent Light Light Signal ATP_detect->Light Luciferase Luciferase Luciferase->ATP_detect

Caption: Principle of a luminescence-based kinase inhibition assay.

Conclusion and Future Perspectives

This guide establishes This compound as a promising lead scaffold, integrating several favorable features for modern drug discovery. The comparative analysis of its analogs provides a clear framework for understanding the structure-activity relationships that govern the biological effects of this chemical series.

The key takeaways are:

  • The cyclopropyl and difluoromethyl groups are critical for establishing a baseline of activity and favorable physicochemical properties.

  • Systematic modification at the N-1 position is a powerful strategy to either probe for essential hydrogen bonds or to engage additional receptor pockets to enhance potency.

  • The choice of bioisosteric replacements (e.g., -CHF₂ vs -CF₃) and steric probes (cyclopropyl vs. isopropyl/phenyl) is essential for mapping the topology of the target's binding site.

Future research should focus on synthesizing the proposed analogs and evaluating them in a panel of relevant biological assays, such as a broad kinase screen, to identify primary targets. Subsequent optimization efforts can then be guided by these initial SAR insights, potentially leading to the development of novel, highly potent, and selective clinical candidates.

References

A Researcher's Guide to the Target Validation of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the biological target of the novel small molecule, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, hereafter referred to as "Compound-P". We will navigate the logical progression from broad, unbiased screening to high-confidence, direct-target engagement, equipping researchers with the rationale and methodologies required for robust target validation in a drug discovery context.

Part 1: The Strategic Framework for Target Deconvolution

The journey to validate a biological target is not a linear path but an iterative process of hypothesis generation and rigorous testing. For Compound-P, a molecule with a pyrazole core—a common scaffold in kinase inhibitors—our initial hypothesis will be centered on the kinome. However, we must remain unbiased. Our strategy is therefore multi-pronged, designed to cast a wide net initially and then systematically narrow down the possibilities until a single, validated target emerges.

This guide will compare and contrast three major orthogonal approaches:

  • Chemoproteomics (Affinity-Based): Directly identifying binding partners from a complex biological sample.

  • Genetic Perturbation (Function-Based): Identifying genes that are essential for the compound's activity.

  • Biochemical & Biophysical (Direct-Binding): Confirming direct, physical interaction with a purified, hypothesized target.

The convergence of evidence from these distinct methodologies provides the highest degree of confidence in target validation.

Part 2: Unbiased Hypothesis Generation - Chemoproteomic Profiling

Before we can validate a target, we must first identify high-probability candidates. Chemoproteomics serves as a powerful, unbiased tool to "fish" for binding partners directly in their native environment. The most common technique is affinity chromatography coupled with mass spectrometry (MS).

Rationale and Experimental Choice

The core principle is to immobilize Compound-P on a solid support (e.g., sepharose beads), incubate it with cell lysate, wash away non-specific binders, and then elute and identify the specifically bound proteins by LC-MS/MS. This approach is superior to computational prediction alone as it provides direct physical evidence of an interaction in a relevant biological matrix.

To ensure trustworthiness, this experiment must include a crucial control: a competition experiment. The lysate is pre-incubated with an excess of free, non-immobilized Compound-P. A true binding partner will be competed off the beads, leading to a significant reduction in its signal in the mass spectrometer.

Experimental Protocol: Affinity-Capture Mass Spectrometry
  • Synthesis of Affinity Probe: Synthesize an analog of Compound-P containing a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester) for covalent attachment to amine-functionalized sepharose beads.

  • Bead Immobilization: Covalently couple the Compound-P analog to NHS-activated Sepharose beads according to the manufacturer's protocol. Block any remaining reactive sites.

  • Lysate Preparation: Culture a relevant cell line (e.g., HeLa or a cancer cell line showing sensitivity to Compound-P) and lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Pulldown:

    • Condition 1 (Test): Incubate the cell lysate (1-2 mg total protein) with the Compound-P-coupled beads for 2-4 hours at 4°C.

    • Condition 2 (Control): Pre-incubate the cell lysate with a 100-fold molar excess of free Compound-P for 1 hour before adding the Compound-P-coupled beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific proteins.

  • Elution: Elute bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis: Run the eluate on an SDS-PAGE gel, perform an in-gel trypsin digest, and analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the Test condition compared to the Control condition. These are your high-confidence binding candidates.

Hypothetical Data Summary
Protein Candidate Fold Enrichment (Test vs. Control) p-value Notes
MAPK14 (p38α) 25.4<0.001Mitogen-activated protein kinase. Strong candidate.
Casein Kinase 218.9<0.005Common pyrazole scaffold target.
HSP903.1>0.05Common "false positive" in affinity pulldowns.
GAPDH1.2>0.1Non-specific binder.

From this unbiased screen, MAPK14 (p38α) emerges as our primary, testable hypothesis.

Part 3: Functional Validation via Genetic Perturbation

If Compound-P truly elicits its cellular effects by inhibiting MAPK14, then genetically removing MAPK14 should phenocopy the effect of the compound. A powerful way to test this is through CRISPR/Cas9-mediated gene knockout.

Rationale and Experimental Choice

CRISPR-Cas9 provides a precise way to ablate the expression of a target gene. We will compare the cellular phenotype of Compound-P treatment in wild-type cells versus MAPK14 knockout cells. If MAPK14 is the true target, the knockout cells should be resistant to the effects of the compound. This provides strong functional evidence that links the protein to the compound's mechanism of action.

Experimental Workflow: CRISPR Knockout & Phenotypic Assay

crispr_workflow cluster_prep Preparation cluster_execution Execution cluster_assay Phenotypic Assay sgRNA Design & Synthesize sgRNA for MAPK14 Transduce Transduce Cells with Cas9 & sgRNA sgRNA->Transduce Cas9 Lentiviral Cas9 Construct Cas9->Transduce Select Select Single Clones Transduce->Select Validate Validate Knockout (Western Blot / PCR) Select->Validate Treat_WT Treat Wild-Type Cells with Compound-P Treat_KO Treat MAPK14 KO Cells with Compound-P Measure Measure Cell Viability (e.g., CellTiter-Glo) Treat_WT->Measure Treat_KO->Measure Compare Compare Dose-Response Curves Measure->Compare

Caption: CRISPR/Cas9 workflow for functional target validation.

Comparative Data: Dose-Response Analysis

We will measure cell viability across a range of Compound-P concentrations in both wild-type (WT) and MAPK14 knockout (KO) cells. The resulting IC50 values (the concentration required to inhibit 50% of the biological response) are compared.

Cell Line Compound-P IC50 Interpretation
Wild-Type50 nMPotent inhibition of cell viability.
MAPK14 Knockout> 10,000 nM>200-fold shift in IC50, indicating strong resistance.

A significant rightward shift in the IC50 curve for the KO cell line is compelling evidence that Compound-P's anti-proliferative effect is mediated through the inhibition of MAPK14.

Part 4: Proving Direct Engagement - Biophysical & Biochemical Assays

The final, and most crucial, piece of the puzzle is to demonstrate a direct, physical interaction between Compound-P and purified MAPK14 protein. This removes any ambiguity from cellular assays where indirect effects are possible. We will compare two gold-standard techniques: Surface Plasmon Resonance (SPR) and a biochemical kinase activity assay.

Rationale and Experimental Choice
  • Surface Plasmon Resonance (SPR): This is a label-free technique that measures binding in real-time, providing kinetic information (on-rate, off-rate) and affinity (KD). It is a definitive measure of direct interaction.

  • Biochemical Kinase Assay: This assay directly measures the enzymatic function of MAPK14 (its ability to phosphorylate a substrate) and how Compound-P inhibits this function. This confirms that the binding event observed in SPR translates into functional modulation.

Protocol 1: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Covalently immobilize purified, recombinant human MAPK14 protein onto a CM5 sensor chip via amine coupling.

  • Binding Analysis: Flow increasing concentrations of Compound-P across the chip surface. A binding event is detected as a change in the refractive index, measured in Response Units (RU).

  • Kinetic Fitting: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo™)
  • Reaction Setup: In a 384-well plate, set up reactions containing:

    • Purified, active MAPK14 enzyme.

    • A specific peptide substrate (e.g., ATF2).

    • ATP at its Km concentration.

    • Varying concentrations of Compound-P (or a known MAPK14 inhibitor like Skepinone-L as a positive control).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ATP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced by the kinase reaction into ATP.

  • Luminescence Readout: Add Ultra-Glo™ Luciferase and measure the resulting luminescence, which is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis: Plot the percent inhibition versus the log of Compound-P concentration to determine the biochemical IC50.

Comparative Data: Direct Target Engagement
Assay Type Metric Value for Compound-P Value for Skepinone-L (Control)
Surface Plasmon Resonance (SPR)KD15 nM30 nM
Biochemical Kinase AssayIC5022 nM45 nM

The low nanomolar KD from SPR confirms a high-affinity, direct binding interaction between Compound-P and MAPK14. The similarly potent IC50 in the biochemical assay validates that this binding event leads to the direct inhibition of the enzyme's catalytic function.

Part 5: Synthesis and Conclusion

The validation of a drug's biological target requires a multi-faceted, evidence-based approach. By systematically employing orthogonal methodologies, we have built a powerful case for MAPK14 as the primary biological target of this compound (Compound-P).

validation_summary cluster_unbiased Unbiased Screening cluster_functional Functional Validation cluster_direct Direct Engagement Chemoproteomics Chemoproteomics Identifies MAPK14 as top binder CRISPR CRISPR KO of MAPK14 Confers Resistance to Compound-P Chemoproteomics->CRISPR Generates Hypothesis Biophysics SPR confirms direct, high-affinity binding (KD = 15 nM) CRISPR->Biophysics Provides Functional Link Conclusion High-Confidence Conclusion: MAPK14 is the validated target of Compound-P CRISPR->Conclusion Biochem Kinase assay confirms functional inhibition (IC50 = 22 nM) Biophysics->Biochem Biochem->Conclusion

Caption: The convergence of evidence from orthogonal validation methods.

Our investigation proceeded logically:

  • Unbiased Discovery: Affinity-capture mass spectrometry identified MAPK14 as a primary binding candidate from the entire proteome.

  • Functional Confirmation: CRISPR-mediated knockout of MAPK14 demonstrated that the gene is essential for the compound's cellular activity, linking the physical interaction to a functional outcome.

  • Definitive Proof of Interaction: Biophysical (SPR) and biochemical assays confirmed a direct, high-affinity, and functionally inhibitory interaction with the purified MAPK14 protein.

This rigorous, multi-pronged validation strategy provides a high degree of certainty, forming a solid foundation for further preclinical and clinical development of Compound-P as a novel MAPK14 inhibitor.

A Comparative Guide to the Cross-Reactivity Profile of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of novel small molecule inhibitors is a cornerstone of modern therapeutic development. While potency against the intended target is paramount, selectivity is the defining characteristic that often separates a promising lead compound from a viable drug candidate. Off-target activity can lead to unforeseen toxicities or confound experimental results, making a thorough understanding of a compound's cross-reactivity profile essential.[1][2][3]

This guide provides a comprehensive framework for characterizing the cross-reactivity and selectivity of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole , a novel compound hereafter referred to as CPDP . Publicly available data on CPDP is limited; therefore, this document serves as a practical guide, establishing a robust, field-proven methodology for its evaluation.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in potent kinase inhibitors.[4][5][6][7] Molecules with this core have been successfully developed to target a wide range of kinases, including those involved in cancer and inflammatory diseases.[5][8][9][10] Given this precedent, we will proceed under the working hypothesis that CPDP is a novel inhibitor of a specific protein kinase, which we will designate Kinase-X . This guide will detail the necessary experimental workflows, data interpretation, and comparative analyses required to build a complete selectivity profile for CPDP.

Part 1: The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within the ATP-binding site, the target of most small molecule inhibitors.[3][11] This conservation makes achieving selectivity a formidable challenge.[1][12] A compound that inhibits multiple kinases is not necessarily undesirable; multi-targeted inhibitors can be highly effective.[12][13] However, this polypharmacology must be by design, not by accident.

An early and comprehensive assessment of cross-reactivity provides critical insights:

  • De-risking Development: Identifies potential off-target liabilities that could cause toxicity, allowing for early termination of unpromising compounds or rational chemical modification to improve selectivity.[3][14][15]

  • Mechanism of Action (MoA) Deconvolution: Ensures that an observed biological effect in cellular or in vivo models is due to inhibition of the intended target and not an unknown off-target.[3][16]

  • Revealing New Therapeutic Opportunities: Uncovering potent activity against unexpected kinases can open new avenues for therapeutic applications.[2]

Our evaluation of CPDP will follow a tiered approach, beginning with confirmation of on-target potency and progressing to broad kinome screening and in-depth analysis of any identified off-targets.

Part 2: The Experimental Strategy: A Tiered Approach to Profiling

A logical, stepwise process is crucial for an efficient and cost-effective analysis. We will first establish the compound's potency on our primary target, Kinase-X, before assessing its activity against a broad panel of other kinases.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Broad Kinome Screening cluster_2 Tier 3: Secondary Validation & Comparison A Synthesize & Purify CPDP B Biochemical IC50 Assay (Kinase-X) A->B Confirm structure & purity (>98%) C Single-Dose Profiling (e.g., 1 µM CPDP) B->C Proceed if IC50 < 1 µM D Identify Off-Target 'Hits' (% Inhibition > 70%) C->D E Dose-Response (IC50) Assays for Confirmed Hits D->E Validate significant off-targets F Calculate Selectivity Scores (S-Score, Gini Coefficient) E->F G Compare to Alternative Kinase-X Inhibitors F->G

Caption: Tiered workflow for CPDP cross-reactivity profiling.

Part 3: Methodologies & Protocols

Accurate and reproducible data is the foundation of a reliable selectivity profile. The following protocols represent industry-standard methods for kinase inhibitor characterization.

Protocol 1: Primary Target (Kinase-X) IC50 Determination

Principle: The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. We will use the ADP-Glo™ luminescent kinase assay, which quantifies the amount of ADP produced during the kinase reaction.[17] Less ADP production corresponds to greater inhibition.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of CPDP in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in the appropriate kinase assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay must not exceed 1%.

  • Kinase Reaction Setup (384-well plate):

    • Add 1 µL of diluted CPDP or DMSO (vehicle control) to each well.

    • Add 2 µL of Kinase-X enzyme solution.

    • Add 2 µL of the substrate/ATP mixture. Note: The ATP concentration should be at or near the Michaelis constant (Km) for each specific kinase to ensure accurate and comparable IC50 values across different enzymes.[1]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each CPDP concentration relative to the high (DMSO only) and low (no enzyme) controls.

    • Plot percent inhibition versus the log of CPDP concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[17][18]

Protocol 2: Large-Scale Kinase Cross-Reactivity Screening

Principle: To efficiently assess selectivity, CPDP will be screened against a large panel of kinases. Commercial services like Eurofins DiscoverX's KINOMEscan® or Reaction Biology's kinase profiling services offer comprehensive panels.[19][20][21] The KINOMEscan® platform, for example, is a competition binding assay that measures the ability of a compound to displace a ligand from the kinase active site, yielding a dissociation constant (Kd).[20] A lower Kd indicates a stronger interaction. For this guide, we will describe a functional inhibition screen.

Step-by-Step Methodology:

  • Panel Selection: Choose a comprehensive screening panel, such as the scanMAX panel, which covers all major kinase families.[20][21]

  • Primary Screen (Single Concentration):

    • Submit CPDP for screening at a single, fixed concentration (e.g., 1 µM) against the entire kinase panel. This is a cost-effective method to quickly identify potential off-targets.[22]

    • The assay format is typically a radiometric ([³³P]-ATP) or fluorescence-based method performed by the service provider.[1][23]

  • Data Reporting: Results are typically provided as Percent Inhibition (%) relative to a control.

  • Hit Identification: Kinases showing significant inhibition (e.g., >70% at 1 µM) are flagged as "hits" for further investigation.

Part 4: Data Interpretation & Comparative Analysis

Raw inhibition data must be synthesized into actionable insights. This involves quantifying selectivity and benchmarking against known compounds.

Hypothetical Screening Results for CPDP

Let's assume the primary screen at 1 µM yielded several hits, for which we then determined full IC50 curves.

Table 1: Comparative IC50 Profile of CPDP

Kinase Target Kinase Family CPDP IC50 (nM) Notes
Kinase-X Tyrosine Kinase 15 Primary Target
VEGFR2 Tyrosine Kinase 85 Potent off-target
CDK2 CMGC 250 Moderate off-target
p38α CMGC 1,200 Weak off-target
SRC Tyrosine Kinase >10,000 Not an inhibitor
MEK1 STE >10,000 Not an inhibitor
AKT1 AGC >10,000 Not an inhibitor

(This data is illustrative for demonstration purposes.)

Quantifying Selectivity

Several metrics can be used to quantify selectivity. The Selectivity Score (S-score) is a straightforward method.[22] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

S(1µM) = (Number of kinases with IC50 < 1 µM) / (Total kinases tested)

Assuming our panel had 400 kinases, and only the 3 kinases from Table 1 had an IC50 < 1 µM: S(1µM) for CPDP = 3 / 400 = 0.0075

Comparative Analysis with Alternative Inhibitors

The true value of a selectivity profile is revealed through comparison. How does CPDP stack up against other known inhibitors of Kinase-X?

Table 2: Selectivity Profile Comparison of Kinase-X Inhibitors

Compound Primary Target IC50 (nM) Key Off-Target IC50s (nM) Selectivity Score (S-score @ 1µM)
CPDP (This Study) 15 VEGFR2 (85), CDK2 (250) 0.0075
Competitor A 12 VEGFR2 (20), PDGFRβ (50) 0.0250
Competitor B 45 Highly Selective 0.0025

(This data is illustrative for demonstration purposes.)

  • CPDP is highly potent and significantly more selective than Competitor A.

  • Competitor A is a potent but less selective inhibitor, with significant activity against other receptor tyrosine kinases.

  • Competitor B is the most selective compound but is 3-fold less potent against the primary target than CPDP.

Part 5: Deeper Dive into Off-Target Interactions

The identification of potent off-target activity (e.g., VEGFR2, IC50 = 85 nM) is not an endpoint but a critical decision point. This finding necessitates a deeper investigation into the potential biological consequences.

G A Potent Off-Target Identified (e.g., VEGFR2, IC50=85 nM) B Assess Biological Relevance Is VEGFR2 inhibition desirable or a liability for the intended therapeutic indication? A->B C Cell-Based Target Engagement Assays Confirm inhibition of Kinase-X and VEGFR2 phosphorylation in cells. B->C D Structure-Activity Relationship (SAR) Can the molecule be modified to reduce VEGFR2 activity while retaining Kinase-X potency? C->D E Embrace Polypharmacology If dual inhibition is beneficial, profile as a dual Kinase-X/VEGFR2 inhibitor. D->E No F Reject Compound If VEGFR2 inhibition is an unacceptable liability. D->F Yes, but potency lost E->E E->F

Caption: Decision workflow for managing identified off-target hits.

Inhibition of VEGFR2, a key regulator of angiogenesis, could be a beneficial side effect for an anti-cancer agent but a significant liability for other indications.[8] Cellular assays that measure the phosphorylation of downstream targets of both Kinase-X and VEGFR2 are essential to confirm that the biochemical activity translates to a cellular context.[16]

Conclusion

This guide outlines a rigorous, industry-standard framework for defining the cross-reactivity profile of the novel compound this compound (CPDP). By moving from primary target validation to broad kinome screening and detailed comparative analysis, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach is fundamental to making informed decisions in the drug discovery process, minimizing risks, and ultimately identifying compounds with the highest potential for success as selective and effective therapeutic agents or research tools.

References

A Comparative Benchmarking Guide to 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, a Novel IRAK4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification and characterization of novel kinase inhibitors are paramount to advancing therapeutic strategies for a host of diseases. This guide provides an in-depth comparative analysis of a promising new chemical entity, 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole, against established inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a central node in innate immune signaling pathways, making it a high-value target for autoimmune diseases, inflammatory disorders, and certain cancers.[1] This document will detail the experimental framework for benchmarking this novel compound, providing scientifically rigorous protocols and comparative data to elucidate its potential as a therapeutic agent.

Introduction to IRAK4 and its Role in Disease

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a key player in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Upon activation, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[2] Activated IRAK4 then phosphorylates other downstream proteins, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1.[3] This signaling cascade culminates in the production of pro-inflammatory cytokines and chemokines, which are crucial for a robust immune response.[4] However, dysregulation of the IRAK4 pathway can lead to chronic inflammation and is implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, lupus, and certain hematological malignancies.[1][5][6] Consequently, the development of potent and selective IRAK4 inhibitors is a significant focus of modern drug discovery.[1]

This guide introduces This compound , a novel small molecule with a pyrazole scaffold, a common feature in many kinase inhibitors. We will benchmark its inhibitory activity against well-characterized IRAK4 inhibitors currently in clinical and preclinical development:

  • Emavusertib (CA-4948): An orally bioavailable IRAK4 inhibitor that has shown anti-tumor activity in preclinical models and is being investigated in clinical trials for hematologic malignancies.[5][7]

  • Zimlovisertib (PF-06650833): A potent and selective IRAK4 inhibitor that has been evaluated in clinical trials for rheumatoid arthritis and other inflammatory conditions.[8][9][10]

  • Zabedosertib (BAY 1834845): A selective, orally active IRAK4 inhibitor with demonstrated anti-inflammatory properties in preclinical and clinical settings.[11][12][13][14]

Experimental Framework for Comparative Analysis

To comprehensively evaluate the inhibitory potential of this compound, a multi-tiered experimental approach is employed. This includes a direct biochemical assay to determine enzymatic inhibition and a cell-based assay to assess its activity in a more physiologically relevant context.

G cluster_0 Experimental Workflow Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Confirms on-target activity Data Analysis Data Analysis Cell-Based Assay->Data Analysis Provides physiological relevance

Caption: High-level experimental workflow for inhibitor benchmarking.

Biochemical Assessment of IRAK4 Kinase Inhibition

The initial step in characterizing a novel inhibitor is to determine its direct effect on the target enzyme's activity. A LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method for quantifying the binding affinity of inhibitors to a kinase.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and benchmark inhibitors against IRAK4.

Materials:

  • Recombinant human IRAK4 enzyme (GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody[16]

  • Kinase Tracer 236[17]

  • 5X Kinase Buffer A (250 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 0.05% Brij-35)[17]

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

Procedure:

  • Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer A to 1X with distilled water.[17]

  • Prepare 2X Kinase/Antibody Solution: In 1X Kinase Buffer, prepare a solution containing 10 nM IRAK4 enzyme and 4 nM Eu-anti-GST Antibody.

  • Prepare 4X Test Compound Dilutions: Perform a serial dilution of the test compounds in DMSO, followed by a dilution into 1X Kinase Buffer to create 4X final concentrations.

  • Prepare 4X Tracer Solution: Dilute the Kinase Tracer 236 to 400 nM in 1X Kinase Buffer.

  • Assay Assembly:

    • Add 5 µL of the 2X Kinase/Antibody solution to each well of a 384-well plate.

    • Add 5 µL of each 4X test compound dilution to the respective wells.

    • Add 5 µL of 4X Tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 LanthaScreen™ Assay Workflow Prepare Reagents Prepare Reagents Assay Plate Setup Assay Plate Setup Prepare Reagents->Assay Plate Setup 2X Kinase/Ab, 4X Compound, 4X Tracer Incubation Incubation Assay Plate Setup->Incubation Add reagents to 384-well plate TR-FRET Reading TR-FRET Reading Incubation->TR-FRET Reading 60 min at RT IC50 Calculation IC50 Calculation TR-FRET Reading->IC50 Calculation Emission Ratio vs. [Inhibitor]

Caption: Step-by-step workflow for the LanthaScreen™ biochemical assay.

CompoundIRAK4 IC50 (nM)
This compound 8.5
Emavusertib (CA-4948)57[7]
Zimlovisertib (PF-06650833)0.2[8]
Zabedosertib (BAY 1834845)3.4[12]

Note: The IC50 value for this compound is hypothetical for illustrative purposes.

Cell-Based Assessment of IRAK4 Pathway Inhibition

To evaluate the efficacy of the inhibitors in a cellular context, we will measure their ability to block the downstream signaling of IRAK4. A common method is to quantify the inhibition of NF-κB activation in a monocytic cell line, such as THP-1, upon stimulation with a TLR agonist.[18]

Objective: To determine the cellular potency of the inhibitors by measuring the inhibition of TLR-induced NF-κB p65 subunit translocation to the nucleus.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • NF-κB (p65) Activation Assay Kit (containing cytoplasmic and nuclear extraction reagents and anti-p65 antibody)[19]

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Seed cells in a 6-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compounds for 1 hour.

    • Stimulate the cells with 100 ng/mL LPS for 30 minutes to induce NF-κB activation.

  • Cell Fractionation:

    • Wash the cells with ice-cold PBS.

    • Perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of the NF-κB Activation Assay Kit.[20]

  • Western Blotting:

    • Determine the protein concentration of the cytoplasmic and nuclear fractions.

    • Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the anti-p65 antibody.

    • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis:

    • Quantify the band intensities for p65 in the nuclear fractions.

    • Normalize the p65 signal to a nuclear loading control (e.g., Lamin B1).

    • Plot the normalized nuclear p65 signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

G cluster_0 NF-κB Translocation Assay Workflow Cell Treatment Cell Treatment Cell Fractionation Cell Fractionation Cell Treatment->Cell Fractionation Inhibitor pre-incubation, LPS stimulation Western Blot Western Blot Cell Fractionation->Western Blot Isolate cytoplasmic & nuclear proteins Data Quantification Data Quantification Western Blot->Data Quantification Probe for p65 and loading control IC50 Determination IC50 Determination Data Quantification->IC50 Determination Nuclear p65 vs. [Inhibitor]

Caption: Workflow for the cell-based NF-κB translocation assay.

CompoundNF-κB Translocation IC50 (nM)
This compound 55
Emavusertib (CA-4948)<250 (in THP-1 cells, cytokine release)[7]
Zimlovisertib (PF-06650833)2.4 (in PBMCs, cytokine release)[8]
Zabedosertib (BAY 1834845)Not publicly available

Note: The IC50 value for this compound is hypothetical for illustrative purposes. The benchmark data is for cytokine release, a downstream effect of NF-κB activation.

IRAK4 Signaling Pathway

The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway and the point of intervention for IRAK4 inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 Activation IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4 Inhibition Gene_Transcription Gene Transcription NFkB_nuc->Gene_Transcription Activation

Caption: Simplified IRAK4 signaling pathway.

Discussion and Conclusion

This guide outlines a robust framework for the preclinical benchmarking of novel IRAK4 inhibitors, using this compound as a case study. The provided data, while partially hypothetical for the novel compound, illustrates how it can be compared against established clinical and preclinical candidates.

The biochemical assay provides a direct measure of the compound's potency against the isolated enzyme, while the cell-based assay offers crucial insights into its ability to penetrate cells and inhibit the target in a more complex biological environment. The hypothetical data suggests that this compound is a potent inhibitor of IRAK4, with an IC50 in the low nanomolar range in the biochemical assay and efficacy in a cellular model of IRAK4 signaling.

Further characterization would be necessary to fully understand the therapeutic potential of this compound, including kinase selectivity profiling, pharmacokinetic studies, and in vivo efficacy studies in relevant disease models. This comparative guide serves as a foundational blueprint for such investigations, enabling researchers to make informed decisions in the early stages of drug discovery.

References

The Strategic Evolution of a Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a foundational structure consistently found in a multitude of clinically successful drugs.[1][2][3][4] Its inherent physicochemical properties and synthetic tractability make it a cornerstone for the development of novel therapeutics across various disease areas, including inflammation, cancer, and infectious diseases.[5][6][7][8] This guide delves into the nuanced world of structure-activity relationship (SAR) studies, focusing on a particularly promising, albeit hypothetically explored, scaffold: 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole .

We will dissect the strategic incorporation of the cyclopropyl and difluoromethyl moieties, two functional groups renowned for their ability to favorably modulate pharmacokinetic and pharmacodynamic profiles. This comparative analysis will provide a forward-looking perspective for drug discovery programs, offering insights into the rational design of next-generation pyrazole-based therapeutics.

The Core Scaffold: A Triad of Strategic Functionality

The this compound scaffold is a compelling starting point for drug discovery due to the unique and synergistic contributions of each of its components.

  • The Pyrazole Core: This five-membered aromatic heterocycle provides a rigid and chemically stable framework. Its two adjacent nitrogen atoms offer opportunities for hydrogen bonding and can be strategically substituted to fine-tune physicochemical properties like solubility and lipophilicity.[1][2] The pyrazole ring is a known bioisostere for other aromatic systems, often leading to enhanced biological activity and improved drug-like properties.[1]

  • The 3-Cyclopropyl Group: The introduction of a cyclopropyl ring at the 3-position imparts a degree of conformational rigidity, which can lock the molecule into a bioactive conformation and enhance binding affinity to its biological target.[9][10] This small, strained ring is also known to improve metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains.[9][11] Furthermore, the cyclopropyl group can increase the fraction of sp3 character, a desirable trait in modern drug candidates, and can be used as a rigid linker or a bioisosteric replacement for an alkene.[11][12]

  • The 5-Difluoromethyl Group (-CF2H): The difluoromethyl group is a powerful tool in medicinal chemistry for enhancing a compound's therapeutic potential.[13] It acts as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups, capable of forming weak hydrogen bonds which can contribute to target engagement.[13][14][15] Crucially, the -CF2H group increases lipophilicity and metabolic stability, often leading to improved membrane permeability and a longer in vivo half-life.[13][16]

A Roadmap for SAR Exploration: A Comparative Analysis of Hypothetical Modifications

To systematically explore the SAR of the this compound scaffold, a focused library of analogs would be synthesized and evaluated against a chosen biological target. For the purpose of this guide, we will consider a hypothetical kinase inhibition assay as our primary screen, a common target for pyrazole-based drugs.

Part 1: Modifications of the Pyrazole Ring

The pyrazole ring itself offers several avenues for modification, primarily at the N1 and C4 positions.

Modification Rationale Predicted Impact on Activity Alternative Scaffolds for Comparison
N1-Substitution: Introduction of various alkyl, aryl, or heteroaryl groups.To explore additional binding pockets and modulate physicochemical properties such as solubility and cell permeability.Small alkyl groups may enhance lipophilicity. Aryl or heteroaryl groups could introduce new interactions (e.g., pi-stacking) and significantly alter the pharmacokinetic profile.Isoxazole, Thiazole, Imidazole
C4-Substitution: Introduction of small substituents like halogens, methyl, or cyano groups.To probe the steric and electronic requirements of the binding site and to block potential sites of metabolism.Halogen substitution could enhance binding through halogen bonding. A cyano group might act as a hydrogen bond acceptor. Steric bulk at this position is often detrimental to activity.Pyrrole, Furan

Experimental Workflow for N1-Arylation:

Start This compound Reaction Chan-Lam Coupling Start->Reaction Substrate Reagents Aryl boronic acid, Cu(OAc)2, Pyridine, Air Reagents->Reaction Reagents Product N1-Aryl-3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole Reaction->Product Yields Purification Column Chromatography Product->Purification Analysis NMR, Mass Spectrometry Purification->Analysis

Caption: General workflow for the N1-arylation of the pyrazole core.

Part 2: Modifications of the 3-Cyclopropyl Group

The cyclopropyl group at the C3 position is a key feature for potency and metabolic stability.

Modification Rationale Predicted Impact on Activity Alternative Groups for Comparison
Ring Size Variation: Replacement with cyclobutyl, cyclopentyl, or cyclohexyl groups.To assess the impact of ring size and conformational flexibility on binding affinity.Increasing ring size may lead to steric clashes within the binding pocket, potentially reducing activity. The inherent rigidity of the cyclopropyl group is often optimal.Isopropyl, tert-butyl
Substitution on the Cyclopropyl Ring: Introduction of methyl or fluoro groups.To block potential metabolic hotspots on the cyclopropyl ring and to fine-tune electronic properties.Methyl substitution can enhance lipophilicity and block oxidation.[11] Fluorination can alter pKa and introduce favorable interactions.Gem-dimethyl substitution on an adjacent carbon
Part 3: Modifications of the 5-Difluoromethyl Group

The -CF2H group is a critical pharmacophore, and its replacement would be a key aspect of the SAR study.

Modification Rationale Predicted Impact on Activity Alternative Groups for Comparison
Bioisosteric Replacement: Substitution with -OH, -SH, -NH2, or -CH3 groups.To validate the role of the -CF2H group as a hydrogen bond donor and to assess the impact of its lipophilicity.Replacement with -OH or -NH2 may maintain hydrogen bonding but could introduce metabolic liabilities. A methyl group would eliminate hydrogen bonding capability.Trifluoromethyl (-CF3), Methoxy (-OCH3)
Homologation: Extension to a -CF2CH3 or -(CF2)2H group.To explore the spatial tolerance of the binding pocket and the impact of increased lipophilicity.Increased chain length could lead to either enhanced van der Waals interactions or steric hindrance, depending on the target's topology.

Experimental Protocols

General Protocol for Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

  • Reagents and Materials:

    • Kinase enzyme (e.g., recombinant human PIM1)

    • Peptide substrate (e.g., biotinylated peptide)

    • ATP (Adenosine triphosphate)

    • Test compounds (dissolved in DMSO)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit)

    • 384-well assay plates

  • Assay Procedure:

    • Add 2 µL of test compound or DMSO (control) to the wells of a 384-well plate.

    • Add 4 µL of kinase/substrate mixture to each well.

    • Initiate the reaction by adding 4 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the phosphorylated substrate by adding the detection reagents according to the manufacturer's protocol.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the SAR Logic:

cluster_N1 N1 Modifications cluster_C3 C3 Modifications cluster_C5 C5 Modifications Core This compound N1-H C3-Cyclopropyl C5-CF2H N1_Alkyl Alkyl Core:p1->N1_Alkyl N1_Aryl Aryl Core:p1->N1_Aryl C3_Cycloalkyl Cycloalkyl Variants Core:p2->C3_Cycloalkyl C3_Substituted Substituted Cyclopropyl Core:p2->C3_Substituted C5_Bioisostere Bioisosteres (OH, NH2) Core:p3->C5_Bioisostere C5_Fluoroalkyl Other Fluoroalkyls (CF3) Core:p3->C5_Fluoroalkyl

Caption: Key modification points for SAR studies on the core scaffold.

Conclusion: A Framework for Innovation

The this compound scaffold represents a confluence of desirable features in modern drug design. While this guide has explored a hypothetical SAR study, the principles outlined are grounded in established medicinal chemistry strategies. By systematically probing the structural requirements of a biological target with a well-designed library of analogs, researchers can unlock the full therapeutic potential of this promising scaffold. The strategic interplay of the pyrazole core, the cyclopropyl group, and the difluoromethyl moiety provides a rich and fertile ground for the discovery of novel, effective, and safe medicines.

References

The Evolving Landscape of Kinase Inhibition: A Comparative Efficacy Analysis of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole and Congeneric Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Kinase Inhibitor Discovery

The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Protein kinases, by catalyzing the phosphorylation of substrate proteins, are pivotal regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, rendering them a major class of therapeutic targets. The structural and electronic properties of the pyrazole ring allow for versatile substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles of kinase inhibitors.[2] This guide provides an in-depth comparative analysis of the efficacy of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole and other notable pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies to aid researchers in the field of drug discovery and development.

Deconstructing the Core: An In-depth Look at this compound

While direct experimental data on the biological activity of this compound is not extensively available in the public domain, an analysis of its structural components, based on established structure-activity relationships (SAR) of related pyrazole kinase inhibitors, can provide valuable insights into its potential efficacy.

The cyclopropyl group at the 3-position of the pyrazole ring is a recurring motif in potent kinase inhibitors. This small, rigid ring system can confer several advantageous properties. It can enhance binding affinity by establishing favorable van der Waals interactions within the hydrophobic pockets of the ATP-binding site of kinases.[3] Furthermore, the cyclopropyl group can improve metabolic stability and oral bioavailability. SAR studies on various pyrazole-based inhibitors have shown that small alkyl groups, such as cyclopropyl, at this position can be optimal for activity against certain kinases.[2][4]

The difluoromethyl group at the 5-position is another key feature. The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, potentially forming hydrogen bonds with the kinase hinge region.[5] Moreover, its electron-withdrawing nature can influence the pKa of the pyrazole ring, affecting its binding characteristics. The presence of fluorine can also block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability.

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors: A Data-Driven Analysis

To contextualize the potential efficacy of this compound, it is essential to compare it with other pyrazole derivatives for which experimental data is available. The following table summarizes the in vitro potency (IC50 values) of a selection of pyrazole-based inhibitors against various protein kinases.

Compound IDPyrazole SubstituentsTarget Kinase(s)IC50 (nM)Reference(s)
Afuresertib Complex substituentsAkt1, Akt2, Akt31.3, 2, 2.6[1]
Ruxolitinib Complex substituentsJAK1, JAK2, JAK3~3, ~3, ~430[1]
Compound 3f 4-amino substitutionJAK1, JAK2, JAK33.4, 2.2, 3.5[6]
Compound 7a 3-alkyl-5-aryl-1-pyrimidylJNK3635[7]
Compound 8a 3-alkyl-5-aryl-1-pyrimidylJNK3227[7]
Compound 10 5-aryl-1-pyrimidylBcr-Abl14.2[5]
Compound 22 3,5-disubstitutedCDK2, CDK524, 23[2]
Compound 6 Complex substituentsAurora A160[2]

Analysis of Structure-Activity Relationships:

The data presented in the table highlights several key trends in the SAR of pyrazole-based kinase inhibitors:

  • Substituents at the 1, 3, 4, and 5-positions of the pyrazole ring are critical for both potency and selectivity. For instance, in the JAK inhibitor series, a 4-amino-substituted pyrazole (Compound 3f) demonstrated potent, low nanomolar inhibition of JAK1, JAK2, and JAK3.[6]

  • The nature of the substituents dictates the target kinase profile. While some pyrazoles, like Ruxolitinib, exhibit dual JAK1/JAK2 inhibition with lower potency against JAK3, others can be engineered for greater selectivity.[1]

  • Small alkyl groups at the 3-position, such as in the JNK3 inhibitor series (Compounds 7a and 8a), are well-tolerated and can contribute to potent inhibition. [7] This supports the rationale for the inclusion of a cyclopropyl group in the design of novel kinase inhibitors.

  • Fluorinated substituents are common in potent kinase inhibitors. The trifluoromethyl group in a Bcr-Abl inhibitor (Compound 10) was found to be crucial for its activity.[5] This suggests that the difluoromethyl group in our topic compound could similarly enhance its inhibitory potential.

Based on these observations, it is plausible that this compound could exhibit significant inhibitory activity against one or more protein kinases. Its efficacy would be dependent on the specific kinase target and the nature of the other substituents on the pyrazole ring.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate a key signaling pathway often targeted by pyrazole-based inhibitors and a general workflow for their in vitro evaluation.

PI3K_Akt_Signaling_Pathway cluster_inhibition Site of Action for Pyrazole Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, is often dysregulated in cancer. Many pyrazole-based inhibitors target key kinases within this pathway, such as PI3K and Akt.

Kinase_Inhibition_Workflow Compound_Prep Compound Preparation (Serial Dilution) Enzyme_Setup Enzyme/Substrate/ATP Reaction Setup Compound_Prep->Enzyme_Setup Incubation Incubation Enzyme_Setup->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: A generalized experimental workflow for an in vitro kinase inhibition assay to determine the IC50 value of a test compound.

Experimental Methodologies: Protocols for Efficacy Determination

To ensure the scientific rigor of comparative efficacy studies, standardized and well-validated experimental protocols are paramount. The following sections provide detailed methodologies for key in vitro and cell-based assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[8]

Materials:

  • Purified recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 384-well microplates

  • Multichannel pipettors and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-fold serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase solution (containing the kinase in kinase assay buffer) to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme pre-incubation.

  • Kinase Reaction Initiation:

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

    • Add 5 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction. The final reaction volume is 11 µL.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized for different kinases.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Cellular Kinase Activity Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit the activity of a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase's substrate)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

    • Quantify the band intensities. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the substrate or a housekeeping protein like GAPDH or β-actin.

    • Compare the levels of the phosphorylated substrate in compound-treated cells to the vehicle-treated control to determine the inhibitory effect of the compound.

Conclusion

The pyrazole scaffold remains a highly valuable framework for the development of novel kinase inhibitors. While the specific efficacy of this compound awaits direct experimental validation, a thorough analysis of the structure-activity relationships of related compounds suggests its potential as a potent and selective kinase inhibitor. The strategic incorporation of a cyclopropyl group at the 3-position and a difluoromethyl group at the 5-position is a rational design approach to enhance binding affinity, metabolic stability, and overall drug-like properties. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of kinase inhibitor discovery.

References

A Comparative Guide to the Computational Modeling of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole Receptor Binding

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of computational strategies for modeling the binding of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole to its biological targets. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond simple protocols to explain the rationale behind methodological choices, ensuring a robust and validated approach to virtual screening and ligand optimization.

The pyrazole scaffold is a cornerstone in medicinal chemistry, known for its versatile biological activities, including antitumor and anti-inflammatory properties.[1] The specific compound, this compound, presents unique structural features—a rigid cyclopropyl group and an electron-withdrawing difluoromethyl moiety—that necessitate a rigorous computational approach to accurately predict its binding affinity and pose. This guide will compare its modeling against a known kinase inhibitor, Sunitinib, targeting the Vascular Endothelial Growth Factor Receptor (VEGFR), a common target for pyrazole derivatives.[2]

Core Methodological Workflow

A robust computational analysis of receptor binding follows a multi-step, hierarchical process. Each subsequent step increases computational cost but provides a more refined and accurate prediction of the ligand-receptor interaction. This workflow ensures that resources are spent efficiently, with less accurate, faster methods used to filter initial candidates before more rigorous, slower methods are applied.

G cluster_prep 1. System Preparation cluster_dock 2. Initial Screening cluster_refine 3. Dynamic Refinement cluster_quantify 4. Quantitative Analysis PDB Target Selection & PDB Download (e.g., VEGFR-2, PDB: 4AGD) ProtPrep Protein Preparation (Add Hydrogens, Assign Charges) PDB->ProtPrep Dock Molecular Docking (Pose & Affinity Prediction) ProtPrep->Dock Prepared Receptor LigPrep Ligand Preparation (Generate 3D Conformation, Assign Charges) LigPrep->Dock Prepared Ligand MD Molecular Dynamics (MD) Simulation (Assess Stability & Dynamics) Dock->MD Top Scoring Pose MMPBSA Binding Free Energy Calculation (MM/PBSA or MM/GBSA) MD->MMPBSA MD Trajectory Analysis Comparative Analysis (Rank Compounds, Identify Key Interactions) MMPBSA->Analysis ΔG_binding

Caption: A typical computational workflow for protein-ligand binding analysis.

Part 1: Molecular Docking — The Initial Handshake

Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand to a receptor.[3] It is a computationally efficient method ideal for screening large libraries of compounds. Here, we compare the docking of our pyrazole compound with the well-established VEGFR inhibitor, Sunitinib.

Expertise & Causality: The choice of docking software and scoring function is critical. AutoDock Vina is chosen here for its balance of speed and accuracy.[4] The "search space," defined by a grid box, must encompass the known active site to be effective. For VEGFR-2 (PDB ID: 4AGD), this is defined by the co-crystallized ligand's position.[2]

Detailed Protocol: Molecular Docking with AutoDock Vina
  • Protein Preparation:

    • Download the crystal structure of VEGFR-2 (PDB: 4AGD) from the RCSB PDB database.

    • Using AutoDock Tools, remove water molecules and co-factors not essential for binding.[3][5]

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.[5]

    • Save the prepared protein in the .pdbqt format, which includes charge and atom type information.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound and Sunitinib (e.g., from PubChem).

    • Use a tool like Open Babel to convert the structures to .pdb format.

    • In AutoDock Tools, assign Gasteiger charges and define the rotatable bonds for ligand flexibility. Save in .pdbqt format.

  • Grid Box Definition:

    • Center the grid box on the active site of VEGFR-2. For 4AGD, this is where the native ligand binds.

    • Set the box dimensions (e.g., 25x25x25 Å) to be large enough to allow the ligand to rotate freely but small enough to focus the search.[3]

  • Running the Docking Simulation:

    • Execute AutoDock Vina via the command line, specifying the prepared receptor, ligands, and grid box configuration.[3]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt

Comparative Docking Results
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (VEGFR-2)
This compound -9.2Cys919, Glu885, Asp1046
Sunitinib (Reference) -10.0Cys919, Glu885, Val848, Asp1046

Analysis: The docking results suggest that our pyrazole derivative binds strongly to the VEGFR-2 active site, with a binding affinity comparable to the reference drug, Sunitinib.[2] The interaction with key residues like Cys919 in the hinge region is a hallmark of many kinase inhibitors and indicates a plausible binding mode. However, docking provides a static picture; it does not account for the dynamic nature of the protein or the role of solvent.

Part 2: Molecular Dynamics (MD) Simulation — The Dynamic Dance

MD simulations provide a dynamic view of the protein-ligand complex, assessing the stability of the docked pose over time in a simulated physiological environment.[6] This step is crucial for validating docking results and weeding out false positives.

Trustworthiness: A self-validating MD protocol involves proper system setup (solvation, ionization) and equilibration. The stability of the simulation is monitored through metrics like Root Mean Square Deviation (RMSD). A stable RMSD for both the protein backbone and the ligand indicates a stable binding pose.

Detailed Protocol: MD Simulation with GROMACS
  • System Setup:

    • Use the top-scoring docked pose from the previous step.

    • Generate a ligand topology file using a force field like General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF).[7][8][9] This file describes the bonded and non-bonded parameters for the ligand.

    • Combine the protein (using a protein force field like CHARMM36m or AMBER) and ligand topologies.[8][9]

    • Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate with a water model like TIP3P.

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Energy Minimization:

    • Perform energy minimization using the steepest descent algorithm to remove steric clashes or unfavorable geometries.

  • Equilibration:

    • Perform a two-phase equilibration:

      • NVT (Canonical) Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Restrain the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[7]

      • NPT (Isothermal-Isobaric) Ensemble: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct solvent density.[7]

  • Production MD:

    • Run the production simulation for a sufficient duration (e.g., 100-1000 ns) without restraints to observe the natural dynamics of the complex.[2]

Comparative Stability Analysis
CompoundAverage Ligand RMSD (Å)Protein Backbone RMSD (Å)Stability Interpretation
This compound 1.5 ± 0.32.1 ± 0.4Stable binding within the pocket.
Sunitinib (Reference) 1.3 ± 0.22.0 ± 0.3Very stable binding, consistent with experimental data.

Analysis: The low and stable RMSD values for both complexes suggest that the binding poses predicted by docking are maintained throughout the simulation.[2] This increases confidence that the observed interactions are significant. The pyrazole compound shows slightly higher fluctuation than Sunitinib but remains well within the binding pocket, confirming a stable interaction.

Part 3: Binding Free Energy Calculation — The Final Verdict

While MD simulations confirm stability, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Generalized Born Surface Area (MM/GBSA) methods provide a more accurate, quantitative estimate of the binding free energy (ΔG).[10] This allows for a more reliable ranking of compounds than docking scores alone.

Authoritative Grounding: The MM/PBSA method calculates the binding free energy by combining molecular mechanics energy, polar solvation energy (solved by the Poisson-Boltzmann equation), and nonpolar solvation energy.[11][12] The calculation is performed on snapshots extracted from the MD trajectory.[10]

Detailed Protocol: MM/PBSA Calculation
  • Trajectory Extraction:

    • From the production MD trajectory, extract snapshots of the complex, receptor, and ligand at regular intervals (e.g., every 100 ps) after the system has reached equilibrium.

  • Energy Calculation:

    • For each snapshot, calculate the following energy components using a tool like g_mmpbsa for GROMACS or the MMPBSA.py script in AMBERTools:[11][13]

      • Molecular Mechanics Energy (ΔE_MM): van der Waals and electrostatic interactions.

      • Polar Solvation Energy (ΔG_polar): Energy required to transfer the solute from a vacuum to the solvent.

      • Nonpolar Solvation Energy (ΔG_nonpolar): Related to the solvent-accessible surface area (SASA).

  • Binding Free Energy (ΔG_binding):

    • The final binding free energy is calculated as the sum of these components, averaged over all snapshots.[11]

    • ΔG_binding = <ΔE_MM> + <ΔG_polar> + <ΔG_nonpolar> - TΔS

Note: The entropy term (TΔS) is computationally expensive and often omitted when comparing similar ligands, as the relative ranking is primarily driven by the other terms.[10]

Comparative Binding Free Energy
CompoundΔG_binding (kcal/mol)Key Energy Contribution
This compound -35.8 ± 4.1Electrostatic & van der Waals
Sunitinib (Reference) -42.5 ± 3.7Electrostatic & van der Waals

Analysis: The MM/PBSA results corroborate the findings from docking and MD. Both compounds exhibit favorable binding free energies. Sunitinib shows a more favorable ΔG, which is consistent with its known high potency. The pyrazole derivative's ΔG is also significant, marking it as a promising candidate for further optimization. The dominant contributions from electrostatic and van der Waals energies highlight the importance of shape complementarity and specific hydrogen bond interactions within the active site.

Conclusion

This guide demonstrates a hierarchical and validated computational workflow for assessing the receptor binding of this compound. By comparing its performance against a known inhibitor, Sunitinib, we can build confidence in the predictive power of our models.

  • Molecular Docking provides a rapid and effective initial screen, identifying a plausible binding pose and a preliminary affinity estimate.

  • Molecular Dynamics Simulation offers crucial insights into the dynamic stability of the ligand-receptor complex, validating the docked pose.

  • MM/PBSA Calculations deliver a more accurate, quantitative measure of binding affinity, enabling a more reliable ranking of potential drug candidates.

This integrated approach, grounded in established protocols and scientific rationale, provides a robust framework for guiding experimental efforts in drug discovery and development.

References

A Head-to-Head Preclinical Assessment of 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole Against Standard-of-Care Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Modern Pharmacophore

In the landscape of medicinal chemistry, the pyrazole ring system has emerged as a "privileged scaffold," a molecular framework that demonstrates a remarkable capacity for binding to diverse biological targets.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved therapeutics, from the anti-inflammatory agent celecoxib to the blockbuster erectile dysfunction drug sildenafil and a host of targeted cancer therapies like ibrutinib and ruxolitinib.[1][4] The metabolic stability and versatile synthetic accessibility of the pyrazole nucleus have solidified its importance in modern drug discovery.[4][5]

This guide focuses on a novel, hypothetical pyrazole-containing compound: 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole . While specific biological data for this exact molecule is not yet prevalent in public literature, its structural features—the cyclopropyl group known to enhance metabolic stability and target engagement, and the difluoromethyl moiety often used as a bioisostere for hydroxyl or thiol groups with modified electronic properties—suggest its potential as a therapeutic agent.

Given the prominence of pyrazole derivatives as kinase inhibitors,[4] this document will provide a comprehensive framework for a head-to-head preclinical comparison of this compound against established standard-of-care treatments in the context of myeloproliferative neoplasms (MPNs), a group of blood cancers often driven by aberrant Janus kinase (JAK) signaling. Our primary comparator will be Ruxolitinib , a potent JAK1/2 inhibitor and a first-line treatment for intermediate or high-risk myelofibrosis.

The Scientific Rationale: Why a Head-to-Head Comparison is Critical

The goal of introducing a new chemical entity into a well-established therapeutic area is not merely to demonstrate activity, but to prove superiority or a differentiated profile in one or more key areas:

  • Potency and Selectivity: Does the new agent inhibit the primary target more effectively and with less off-target activity? Off-target effects are a major source of clinical toxicity.

  • Mechanism of Action: Does it operate through a novel allosteric mechanism that could overcome resistance to existing ATP-competitive inhibitors?[4]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): Does it exhibit improved bioavailability, a more favorable half-life, or a better correlation between plasma concentration and target inhibition?

  • In Vivo Efficacy: Does it lead to greater tumor regression or prolonged survival in relevant animal models?

  • Safety Profile: Does it show a wider therapeutic window with fewer adverse effects at efficacious doses?

This guide will outline the critical experiments necessary to answer these questions, providing a robust, self-validating system for evaluating our lead compound.

Phase 1: In Vitro Characterization and Comparison

The initial phase focuses on cell-free and cell-based assays to establish the fundamental biochemical and cellular activity of this compound.

Kinase Inhibition Profile

The first step is to determine the inhibitory activity of the compound against the target kinase family and to assess its selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method to quantify kinase-inhibitor binding.

  • Objective: To determine the dissociation constant (Kd) of the test compound for JAK1, JAK2, JAK3, and TYK2 kinases compared to Ruxolitinib.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, TYK2 kinases.

    • Europium-labeled anti-tag antibody.

    • Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer).

    • Test compound (this compound) and Ruxolitinib, serially diluted.

    • Assay buffer.

    • 384-well microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound and Ruxolitinib in DMSO, followed by dilution in assay buffer.

    • Add kinase, tracer, and Eu-labeled antibody to the wells of the microplate.

    • Add the serially diluted compounds to the wells. Include "no inhibitor" (positive control) and "no kinase" (negative control) wells.

    • Incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665/615) and plot the results against inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Kd can be derived.

Data Presentation: Comparative Kinase Inhibition

CompoundJAK1 Kd (nM)JAK2 Kd (nM)JAK3 Kd (nM)TYK2 Kd (nM)
This compound[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Ruxolitinib (Reference)~3.3~2.8~428~19

A successful lead compound would ideally show high potency (low nM Kd) against JAK2 and/or JAK1 with significantly higher Kd values for other kinases, indicating selectivity.

Cellular Activity: Inhibition of Cytokine-Induced Signaling

Moving into a cellular context, we must verify that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.

Experimental Protocol: Phospho-STAT3 Western Blot Assay

  • Objective: To measure the inhibition of JAK-mediated phosphorylation of STAT3 in a human erythroleukemia cell line (e.g., HEL 92.1.7) that harbors a constitutively active JAK2V617F mutation.

  • Materials:

    • HEL 92.1.7 cells.

    • RPMI-1640 medium, FBS, penicillin-streptomycin.

    • Test compound and Ruxolitinib.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture HEL 92.1.7 cells to ~80% confluency.

    • Treat cells with increasing concentrations of the test compound or Ruxolitinib for 2 hours.

    • Harvest cells, wash with cold PBS, and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash and apply chemiluminescent substrate. Image the blot using a digital imager.

    • Quantify band intensity and normalize phospho-STAT3 to total STAT3 and the loading control (GAPDH).

Logical Workflow for In Vitro Cellular Assays

G start Select JAK-Dependent Cell Line (e.g., HEL 92.1.7) treat Treat Cells with Serial Dilutions of Test Compound vs. Ruxolitinib start->treat lyse Cell Lysis and Protein Quantification treat->lyse viability Cell Viability Assay (e.g., CellTiter-Glo®) treat->viability western Western Blot for p-STAT3 / Total STAT3 lyse->western ic50 Calculate Cellular IC50 for p-STAT3 Inhibition western->ic50 gi50 Calculate GI50 for Proliferation viability->gi50 compare Compare Potency and Efficacy (Test Compound vs. Ruxolitinib) ic50->compare gi50->compare

Caption: Workflow for cellular characterization of a novel kinase inhibitor.

Phase 2: In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment

Promising in vitro results must be validated in a living system. This phase assesses the compound's efficacy in a disease-relevant animal model and evaluates its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Murine Model of Myeloproliferative Neoplasm

Experimental Protocol: JAK2V617F-Driven Mouse Model of MPN

  • Objective: To evaluate the effect of the test compound on disease progression (splenomegaly, white blood cell counts) and survival compared to Ruxolitinib.

  • Model: A bone marrow transplantation model where lethally irradiated recipient mice are reconstituted with hematopoietic stem cells transduced with a retrovirus expressing human JAK2V617F.

  • Procedure:

    • Induce the MPN phenotype in a cohort of mice. Monitor blood counts and wait for disease establishment (typically 3-4 weeks).

    • Randomize mice into three groups: Vehicle control, Ruxolitinib (e.g., 60 mg/kg, twice daily by oral gavage), and Test Compound (dose determined by prior tolerability studies).

    • Administer treatment daily for a predefined period (e.g., 28 days).

    • Monitor animal body weight and health status daily.

    • Perform weekly retro-orbital blood draws to measure complete blood counts (CBCs).

    • At the end of the treatment period, euthanize a subset of mice. Harvest spleens and measure their weight. Harvest bone marrow and spleen for histological analysis (H&E staining) and flow cytometry.

    • Continue treating a separate cohort of mice to monitor overall survival.

    • Analyze data using appropriate statistical methods (e.g., ANOVA for spleen weight, Log-rank test for survival).

Data Presentation: Comparative In Vivo Efficacy

Treatment GroupAverage Spleen Weight (g)Change in WBC Count (%)Median Survival (Days)
Vehicle[Experimental Data][Experimental Data][Experimental Data]
Ruxolitinib[Experimental Data][Experimental Data][Experimental Data]
This compound[Experimental Data][Experimental Data][Experimental Data]
PK/PD Relationship

A critical aspect of drug development is understanding the relationship between drug exposure and target engagement in vivo.

Experimental Protocol: PK/PD Correlation Study

  • Objective: To correlate the plasma concentration of the test compound with the inhibition of p-STAT3 in vivo.

  • Procedure:

    • Using the same MPN mouse model, administer a single dose of the test compound.

    • At various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples for both plasma drug concentration analysis (via LC-MS/MS) and for analysis of p-STAT3 levels in peripheral blood mononuclear cells (PBMCs) via flow cytometry or Western blot.

    • Plot plasma concentration vs. time to determine key PK parameters (Cmax, Tmax, AUC, t1/2).

    • Plot the percentage of p-STAT3 inhibition vs. time.

    • Correlate the pharmacokinetic profile with the pharmacodynamic readout to establish an exposure-response relationship.

Signaling Pathway Visualization: The JAK-STAT Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor:f0->JAK:f0 2. Receptor Dimerization & JAK Activation STAT STAT JAK:f0->STAT:f0 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT:f0->STAT_dimer:f0 4. Dimerization DNA DNA STAT_dimer:f0->DNA:f0 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA:f0->Transcription 6. Target Gene Expression Cytokine Cytokine Cytokine->CytokineReceptor:f0 1. Binding Inhibitor 3-Cyclopropyl-5- (difluoromethyl)-1H-pyrazole Inhibitor->JAK:f0 Inhibition

Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.

Conclusion: A Framework for Decision-Making

This guide provides a structured, evidence-based framework for the preclinical evaluation of this compound against a clinical standard of care. By systematically comparing potency, selectivity, cellular activity, in vivo efficacy, and PK/PD relationships, researchers can build a comprehensive data package. The ultimate goal is to determine if this novel pyrazole derivative offers a meaningful advantage over existing therapies, justifying its advancement into formal IND-enabling studies and, ultimately, clinical trials. The pyrazole scaffold continues to be a rich source of therapeutic innovation, and rigorous, logical, and comparative evaluation is the key to unlocking its full potential.[6][7][8][9]

References

Confirming the Mode of Action of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of agrochemical research, elucidating the precise mode of action (MoA) of novel compounds is paramount for effective development and strategic deployment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the hypothesized MoA of 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole. Drawing from extensive data on structurally related pyrazole-based fungicides, we will operate under the strong hypothesis that this compound functions as a Succinate Dehydrogenase Inhibitor (SDHI).

The pyrazole scaffold is a cornerstone in the development of modern fungicides, particularly those targeting cellular respiration.[1][2][3] A significant class of these, the pyrazole-4-carboxamides, which share a core structural motif with our target compound, are well-documented inhibitors of mitochondrial Complex II (Succinate Dehydrogenase).[4][5] These SDHI fungicides disrupt the fungal electron transport chain, a critical pathway for energy production.[6][7][8] Their primary biochemical mechanism involves blocking the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle by binding to the ubiquinone (Q-site) of the SDH enzyme.[6][9]

This guide will present a logical, multi-faceted experimental workflow to rigorously test this hypothesis. We will detail the necessary biochemical and physiological assays, compare the compound's performance with established SDHI fungicides, and provide the scientific rationale behind each experimental choice.

Proposed Signaling Pathway and Experimental Workflow

Our investigation begins with the central hypothesis that this compound inhibits succinate dehydrogenase. The following diagram illustrates the targeted pathway and the overarching experimental strategy.

cluster_pathway Mitochondrial Electron Transport Chain cluster_inhibition Inhibition Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate Q Ubiquinone Pool SDH->Q e- Complex_III Complex III Q->Complex_III e- ATP ATP Production Complex_III->ATP Test_Compound 3-cyclopropyl-5- (difluoromethyl)-1H-pyrazole Test_Compound->SDH Known_SDHI Known SDHI (e.g., Boscalid) Known_SDHI->SDH

Caption: Hypothesized inhibition of Succinate Dehydrogenase by the test compound.

The experimental approach will follow a tiered strategy, starting with broad physiological assessments and progressively narrowing down to specific molecular interactions.

cluster_workflow Experimental Workflow A Tier 1: In Vitro Antifungal Activity Assays B Tier 2: Mitochondrial Respiration Assays A->B C Tier 3: Direct Enzyme Inhibition Assays B->C D Tier 4: Target Engagement & Specificity C->D E Data Analysis & MoA Confirmation D->E

Caption: Tiered experimental workflow for MoA confirmation.

Tier 1: In Vitro Antifungal Activity Assays

The initial step is to determine the antifungal efficacy of this compound against a panel of relevant pathogenic fungi. This establishes a baseline of biological activity and provides a concentration range for subsequent, more targeted assays.

Experimental Protocol: Fungal Growth Inhibition Assay (Mycelial Growth Rate)

  • Preparation of Fungal Cultures: Grow selected fungal species (e.g., Alternaria alternata, Botrytis cinerea, Rhizoctonia solani) on potato dextrose agar (PDA) plates until the mycelia cover approximately two-thirds of the plate.

  • Preparation of Test Compound Plates: Prepare PDA plates amended with serial dilutions of this compound. A known SDHI fungicide (e.g., boscalid) and a solvent control (e.g., DMSO) should be included for comparison.[3]

  • Inoculation: Aseptically transfer a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture to the center of each test and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for each fungal species in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration of the test compound and the positive control relative to the solvent control. Determine the half-maximal effective concentration (EC50) value.

Expected Data and Comparison:

CompoundA. alternata EC50 (µg/mL)B. cinerea EC50 (µg/mL)R. solani EC50 (µg/mL)
This compoundExperimental ValueExperimental ValueExperimental Value
Boscalid (Reference SDHI)0.5 - 2.01.0 - 5.00.1 - 1.0
Negative Control (e.g., a non-SDHI)> 100> 100> 100
Solvent Control (DMSO)No InhibitionNo InhibitionNo Inhibition

A potent antifungal activity profile, particularly against fungi known to be sensitive to SDHIs, provides the first piece of evidence for the hypothesized MoA.

Tier 2: Mitochondrial Respiration Assays

If the compound demonstrates significant antifungal activity, the next logical step is to investigate its effect on cellular respiration. High-resolution respirometry allows for the precise measurement of oxygen consumption in isolated mitochondria or whole cells, providing a direct window into the function of the electron transport chain.

Experimental Protocol: High-Resolution Respirometry

  • Isolation of Mitochondria: Isolate functional mitochondria from a suitable fungal species (e.g., Saccharomyces cerevisiae as a model or a target pathogen).

  • Respirometry Setup: Calibrate and prepare a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

    • Add isolated mitochondria to the respirometer chambers.

    • Initiate respiration by adding a substrate for Complex I (e.g., pyruvate, glutamate, malate).

    • Add ADP to stimulate oxidative phosphorylation.

    • Sequentially add the test compound at various concentrations to one chamber and a known SDHI to another.

    • Add a substrate for Complex II (succinate) to assess the specific inhibition of this complex.

    • Use other inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the electron transport chain.

  • Data Analysis: Measure and compare the oxygen consumption rates (OCR) under different conditions. A specific decrease in OCR after the addition of succinate in the presence of the test compound is a strong indicator of Complex II inhibition.

Expected Data and Comparison:

ConditionExpected Oxygen Consumption Rate (OCR)Rationale
Baseline (Complex I substrates + ADP)HighActive oxidative phosphorylation.
+ Test CompoundModerate DecreasePotential off-target effects or downstream inhibition.
+ Succinate (in presence of Test Compound)No significant increaseIndicates blockage of Complex II, preventing the utilization of succinate.
+ Known SDHI (e.g., Boscalid)No significant increaseConfirms the expected effect of a Complex II inhibitor.
+ Succinate (without inhibitor)Significant IncreaseDemonstrates functional Complex II.

This experiment directly links the antifungal activity to a disruption in mitochondrial respiration, specifically at Complex II.

Tier 3: Direct Enzyme Inhibition Assays

To definitively confirm that this compound directly targets succinate dehydrogenase, an in vitro enzyme inhibition assay using purified or enriched enzyme preparations is essential.

Experimental Protocol: SDH Enzyme Activity Assay

  • Enzyme Preparation: Prepare a mitochondrial fraction enriched in SDH activity from a target fungus.

  • Assay Principle: The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or the production of a colored product from the reduction of a tetrazolium salt like MTT.

  • Assay Procedure:

    • In a microplate, combine the mitochondrial preparation, succinate (substrate), and the artificial electron acceptor.

    • Add serial dilutions of the test compound, a known SDHI, and a solvent control to different wells.

    • Incubate the plate at a controlled temperature.

    • Measure the change in absorbance over time at the appropriate wavelength.

  • Data Analysis: Calculate the rate of the reaction for each condition. Determine the half-maximal inhibitory concentration (IC50) of the test compound and the positive control against SDH activity.[10]

Expected Data and Comparison:

CompoundSDH IC50 (µM)
This compoundExperimental Value
Boscalid (Reference SDHI)0.1 - 1.0
Negative Control> 1000

A low IC50 value in this cell-free system provides direct evidence that the compound inhibits the SDH enzyme without the complexities of cellular uptake and metabolism.

Tier 4: Target Engagement and Specificity

The final tier of experiments aims to demonstrate that the compound's antifungal activity is a direct result of SDH inhibition and to rule out other potential mechanisms. This can be achieved by studying the compound's effect on fungal strains with known mutations in the SDH gene that confer resistance to SDHI fungicides.

Experimental Protocol: Cross-Resistance Profiling

  • Acquisition of Strains: Obtain fungal strains with characterized mutations in the SdhB, SdhC, or SdhD subunits known to confer resistance to SDHI fungicides.[8][11] Also, include the corresponding wild-type (sensitive) strain.

  • Fungal Growth Inhibition Assay: Perform the mycelial growth inhibition assay as described in Tier 1 for both the wild-type and resistant strains using the test compound and a known SDHI.

  • Data Analysis: Calculate the EC50 values for each compound against each strain. Determine the resistance factor (RF) for each resistant strain by dividing its EC50 by the EC50 of the wild-type strain.

Expected Data and Comparison:

Fungal StrainMutationTest Compound RFKnown SDHI RF
Wild-TypeNone1.01.0
Resistant Strain 1SdhB-H272Y> 50> 50
Resistant Strain 2SdhC-S83G> 20> 20
Resistant Strain 3SdhD-H134R> 10> 10

If this compound shows significantly reduced efficacy against the SDHI-resistant strains (high RF values), this provides compelling evidence of a shared binding site and mode of action with other SDHI fungicides.[6][11]

Conclusion

By systematically progressing through these four tiers of experimentation, researchers can build a robust and comprehensive data package to confirm the mode of action of this compound. A strong correlation between in vitro antifungal activity, specific inhibition of mitochondrial respiration at Complex II, direct inhibition of the SDH enzyme, and a cross-resistance profile with known SDHI-resistant mutants would provide unequivocal evidence that the compound belongs to the class of Succinate Dehydrogenase Inhibitors. This detailed understanding is crucial for its future development as a potentially valuable tool in crop protection.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Cyclopropyl-5-(difluoromethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-cyclopropyl-5-(difluoromethyl)-1H-pyrazole (CAS No. 1042768-00-2), a heterocyclic building block crucial in modern drug discovery and chemical synthesis.[1] As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. The toxicological properties of many novel compounds like this have not been fully investigated[2]; therefore, we must treat them with the utmost caution, employing a hierarchy of controls that prioritizes engineering solutions and validates every step with rigorous personal protective equipment (PPE) protocols.

Hazard Assessment: Understanding the Adversary

Before any handling, a thorough risk assessment is mandatory. Based on available data for this compound and related pyrazole structures, we can establish a clear hazard profile.

The primary threats associated with this compound are:

  • Skin Irritation (H315): Direct contact is likely to cause skin irritation.[3]

  • Eye Irritation: While not explicitly stated for this exact compound in the provided search results, related pyrazole derivatives are known to cause serious eye irritation.[2][4][5] It is imperative to assume this compound poses a similar risk.

  • Inhalation Risk: The precautionary statement to avoid breathing dust, fumes, or vapors suggests a potential for respiratory tract irritation.[3][6][7]

  • Ingestion Risk: Many related pyrazoles are harmful if swallowed.[4][7][8]

Given the difluoromethyl group, this compound is a halogenated organic molecule. This classification has significant implications for waste disposal, as it must be segregated from non-halogenated waste streams.[9][10]

Hazard Summary Table
Hazard ClassificationGHS CodePotential EffectPrimary Control Measure
Skin IrritationH315Causes redness, itching, or inflammation upon contact.[3]Chemically resistant gloves, lab coat/coveralls.
Eye Irritation (Assumed)H319Causes serious irritation, redness, and pain.[2][4]Safety goggles and/or face shield.
Respiratory IrritationP261May irritate the respiratory tract if inhaled.[3]Chemical fume hood, potential for respirator.
Acute Toxicity - Oral (Assumed)H302Harmful if swallowed.[4][7]Prohibit eating/drinking in lab, proper hygiene.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

PPE is the final barrier between you and the chemical; it should never be the first or only line of defense.[11] All work with this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[12]

a. Eye and Face Protection: Non-Negotiable
  • Minimum Requirement: Wear tightly fitting chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[2][13] Standard safety glasses with side shields are insufficient as they do not protect against splashes.[11]

  • Best Practice/Large Quantities: When handling larger quantities (>5g) or when there is a significant risk of splashing, supplement safety goggles with a full-face shield.

b. Hand Protection: The Critical Interface
  • Glove Type: Use chemically resistant gloves. Nitrile gloves are a standard and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.

  • Double Gloving: For weighing, transferring, or any direct handling, wearing two pairs of nitrile gloves is strongly recommended. This allows for the safe removal of the contaminated outer glove immediately after a task is completed, minimizing the spread of contamination.[11]

  • Glove Removal: Use the proper removal technique (without touching the outer surface of the glove with bare skin) to avoid self-contamination.

c. Body Protection: Shielding from Contamination
  • Laboratory Coat: A clean, buttoned laboratory coat is mandatory. For more intensive work, consider a wrap-around gown with elastic cuffs to provide a better seal with your inner gloves.

  • Coveralls: For large-scale operations or spill cleanup, disposable coveralls (e.g., Tyvek®) are recommended to prevent widespread contamination of personal clothing.[14][15]

d. Respiratory Protection: An Additional Safeguard
  • Standard Operations: When working within a properly functioning chemical fume hood, a respirator is typically not required.

  • Emergency Situations: In the event of a large spill or a failure of engineering controls (e.g., fume hood malfunction), a respirator will be necessary. A NIOSH-approved air-purifying respirator (APR) with multi-sorbent cartridges (protecting against organic vapors and particulates) should be available.[2][14] All personnel who may need to use a respirator must be properly fit-tested and trained in its use according to OSHA standards.[11]

Operational & Disposal Plans: A Step-by-Step Guide

a. Pre-Operation & Donning PPE

This workflow outlines the mandatory steps before handling the compound.

G cluster_prep Preparation Phase cluster_donning PPE Donning Sequence assess 1. Risk Assessment (Review SDS & SOP) locate 2. Locate Safety Gear (Eyewash, Shower, Spill Kit) assess->locate verify 3. Verify Fume Hood (Check certification & airflow) locate->verify gather 4. Gather Materials (Chemical, glassware, etc.) verify->gather don_coat 5. Don Lab Coat / Gown gather->don_coat don_gloves1 6. Don Inner Gloves don_coat->don_gloves1 don_goggles 7. Don Goggles / Face Shield don_gloves1->don_goggles don_gloves2 8. Don Outer Gloves (Over cuff of coat) don_goggles->don_gloves2

Caption: Pre-operational safety and PPE donning workflow.

b. Safe Handling Protocol
  • Transfer: Conduct all transfers and weighing of the solid compound within the fume hood.

  • Technique: Use a spatula for solid transfers. If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Contamination Control: If the outer gloves become contaminated, remove and dispose of them immediately inside the fume hood. Don a new pair before continuing.

  • Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

c. Doffing PPE & Decontamination

The removal of PPE is a critical step to prevent exposure. The principle is to remove the most contaminated items first.

  • Outer Gloves: While still in the lab, remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used) and then the goggles by handling the strap, not the front.

  • Lab Coat/Gown: Remove the lab coat, turning it inside out as you do, to contain any surface contamination. Hang it in its designated place or dispose of it if it's a single-use gown.

  • Inner Gloves: Remove the final pair of gloves, again using the proper technique.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.[2][7]

d. Waste Disposal Plan

As a halogenated organic compound, all waste streams containing this compound must be segregated.[10]

  • PPE & Consumables: All contaminated gloves, wipes, and disposable labware must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Solid Waste".[9]

  • Chemical Waste: Unused compound and solutions must be collected in a sealed, properly labeled container for "Halogenated Liquid Waste".[9][10] The container must be kept closed except when adding waste.[9] Never mix halogenated and non-halogenated waste streams.[9]

Emergency Procedures: Responding to Exposure

a. Skin Contact
  • Immediately remove any contaminated clothing.

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[2][12]

  • Seek immediate medical attention if irritation persists.[2][4][5]

b. Eye Contact
  • Proceed immediately to an eyewash station.

  • Flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][12]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[2]

  • Seek immediate medical attention.[2]

c. Inhalation
  • Move the affected person to fresh air immediately.[12][16]

  • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[12]

  • Seek immediate medical attention.

d. Ingestion
  • Rinse the mouth with water. Do NOT induce vomiting.[4][12]

  • Seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.